Desertomycin A
Description
Desertomycin I has been reported in Streptomyces flavofungini with data available.
from Streptomyces; structure given in first source
Properties
Molecular Formula |
C61H109NO21 |
|---|---|
Molecular Weight |
1192.5 g/mol |
IUPAC Name |
42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61+/m1/s1 |
InChI Key |
FKPDQSQJNFFSAS-BURXMLRQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Assault: Unraveling the Mechanism of Action of Desertomycin A
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Desertomycin A, a 42-membered macrocyclic lactone produced by Streptomyces species, has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as various yeasts and fungi.[1][2] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, synthesizing available data to present a cohesive picture of its molecular interactions and cellular effects. While research into its precise mechanisms is ongoing, evidence points towards a dual-pronged mode of attack involving disruption of the plasma membrane and inhibition of protein synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent antibiotic.
Core Mechanisms of Action
Current research suggests that this compound employs at least two distinct mechanisms to exert its antimicrobial effects:
-
Alteration of Plasma Membrane Permeability: A primary mechanism, particularly evident in its antifungal activity, is the disruption of the plasma membrane's integrity. This leads to the leakage of essential intracellular components, most notably potassium ions. Such an action is indicative of ionophoric properties, where the molecule facilitates the transport of ions across the lipid bilayer, disrupting the electrochemical gradients vital for cell survival.
-
Inhibition of Protein Synthesis: At higher concentrations, this compound has been observed to inhibit protein synthesis. This is consistent with the general mechanism of action for macrolide antibiotics, which typically target the bacterial ribosome.[3][4][5][6][7] Recent molecular docking studies have further illuminated this aspect, suggesting that this compound may bind to ribosomal proteins and other essential proteins involved in protein synthesis and regulation.[8][9][10]
It is plausible that these two mechanisms work in concert, with the initial membrane disruption potentially facilitating the entry of this compound into the cell, where it can then access its intracellular targets, such as the ribosome.
Quantitative Data on Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound and its analogue, Desertomycin G.
Table 1: Minimum Inhibitory Concentrations (MIC) of Desertomycin G against various clinical pathogens. [11][12]
| Clinical Pathogen | Isolate | Antibiotic Resistances | MIC (µg/mL) |
| Gram-positives | |||
| Mycobacterium tuberculosis | H37Rv | - | 16 |
| Mycobacterium tuberculosis | MDR-1 | Multiresistant | 16 |
| Corynebacterium urealyticum | 1 | ||
| Staphylococcus aureus | Methicillin-resistant | 4 | |
| Streptococcus pneumoniae | Penicillin-resistant | 4 | |
| Streptococcus pyogenes | 4 | ||
| Enterococcus faecium | Vancomycin-resistant | 4 | |
| Enterococcus faecalis | 4 | ||
| Clostridium perfringens | 4 | ||
| Gram-negatives | |||
| Bacteroides fragilis | 16 | ||
| Haemophilus influenzae | 16 | ||
| Neisseria meningitidis | 16 |
Table 2: Anti-Mycobacterium tuberculosis activity of this compound and its analogues. [10][13]
| Compound | EC50 (µg/mL) |
| This compound | 25 |
| Desertomycin 44-1 | 25 |
| Desertomycin 44-2 | 50 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that have been or could be used to elucidate the mechanism of action of this compound.
Plasma Membrane Permeability Assay (Potassium Leakage)
This protocol is designed to determine if a compound disrupts the integrity of the fungal plasma membrane by measuring the leakage of intracellular potassium ions.
a. Materials:
-
Fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Culture medium (e.g., YPD broth)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Potassium-free buffer (e.g., 2% glucose, 2 mM CaCl2, 10 mM MES, pH 6.0)
-
Potassium standard solutions
-
Atomic Absorption Spectrophotometer or Ion-Selective Electrode
-
Spectrophotometer for cell density measurement (OD600)
b. Protocol:
-
Fungal Cell Preparation: Culture the fungal cells in the appropriate medium to mid-log phase. Harvest the cells by centrifugation, wash them twice with sterile deionized water, and then resuspend them in the potassium-free buffer to a final OD600 of approximately 1.0.
-
Treatment: Aliquot the cell suspension into separate tubes. Add varying concentrations of this compound to the tubes. Include a vehicle control (solvent only) and a positive control for maximum leakage (e.g., by adding a known pore-forming agent like Amphotericin B or by heat-killing the cells).
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 30°C) with gentle shaking.
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each tube and centrifuge to pellet the cells.
-
Potassium Measurement: Carefully collect the supernatant and measure the extracellular potassium concentration using an Atomic Absorption Spectrophotometer or a potassium-selective electrode.
-
Data Analysis: Plot the extracellular potassium concentration against time for each this compound concentration. The rate of potassium leakage is indicative of the extent of membrane damage.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to quantify the inhibitory effect of this compound on protein synthesis.
a. Materials:
-
Cell-free protein synthesis system (e.g., Rabbit Reticulocyte Lysate or E. coli S30 extract)
-
Reporter plasmid DNA or mRNA (e.g., encoding Luciferase or GFP)
-
Amino acid mixture (containing a labeled amino acid like [35S]-methionine if using autoradiography)
-
This compound stock solution
-
Positive control inhibitor (e.g., Chloramphenicol for bacterial systems, Cycloheximide for eukaryotic systems)
-
Luminometer or Fluorometer
-
Scintillation counter (if using radiolabeling)
b. Protocol:
-
Reaction Setup: On ice, prepare a master mix containing the cell-free extract, reaction buffer, amino acid mixture, and the reporter DNA or mRNA, according to the manufacturer's instructions.
-
Inhibitor Addition: In a microplate, add varying concentrations of this compound. Include a no-inhibitor control and a positive control.
-
Initiation of Translation: Add the master mix to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the cell-free system (e.g., 37°C for bacterial systems, 30°C for rabbit reticulocyte lysate) for a set period (e.g., 60-90 minutes).
-
Detection:
-
Luciferase Reporter: Add the luciferase substrate and measure the luminescence using a luminometer.
-
GFP Reporter: Measure the fluorescence using a fluorometer.
-
Radiolabeling: Precipitate the synthesized proteins, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanisms of action of this compound.
Future Directions and Unanswered Questions
While significant strides have been made in understanding how this compound functions, several areas warrant further investigation:
-
Ionophore vs. Pore Formation: It is crucial to determine whether this compound acts as a true ionophore (a mobile carrier of ions) or if it forms stable pores in the membrane.
-
V-ATPase Inhibition: Given that some macrolides are known to inhibit vacuolar-type H+-ATPase (V-ATPase), investigating this as a potential third mechanism of action for this compound could be a fruitful area of research.
-
Precise Ribosomal Binding Site: While docking studies provide valuable hypotheses, experimental validation of the precise binding site of this compound on the bacterial ribosome is necessary to fully understand its inhibitory action.
-
Synergy of Mechanisms: A deeper investigation into the interplay between membrane disruption and protein synthesis inhibition could reveal synergistic effects that contribute to the broad-spectrum activity of this compound.
References
- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Small-Molecule Probe for V-ATPase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cellular protein synthesis inhibition assay [bio-protocol.org]
- 5. v-ATPase enzyme activity assay [bio-protocol.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Characterization of the Colloidal Properties, In vitro Antifungal Activity, Antileishmanial Activity and Toxicity in Mice of a Distigmasterylhemisuccinoyl-glycerophosphocholine Liposome-Intercalated Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel assay of biofilm antifungal activity reveals that amphotericin B and caspofungin lyse Candida albicans cells in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origin of Desertomycin A from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desertomycin A, a 42-membered macrocyclic lactone antibiotic, represents a significant member of the polyene macrolide family.[1] First reported in 1958, this natural product, primarily isolated from various species of the genus Streptomyces, exhibits a broad spectrum of activity against both bacteria and fungi.[1][2] This technical guide provides an in-depth overview of the discovery, origin, and key experimental methodologies associated with this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed protocols, quantitative data summaries, and visual representations of critical biological and experimental processes. The information compiled herein is derived from peer-reviewed scientific literature, offering a foundational understanding for future research and development of this compound and its analogs.
Discovery and Origin
This compound was first described as a new crystalline antibiotic with antibacterial and cytostatic action in 1958.[1][2] The producing organism was identified as a strain of Streptomyces.[1] Over the years, this compound and its structural variants have been isolated from several Streptomyces species sourced from diverse ecological niches, highlighting the broad distribution of its biosynthetic capabilities within this genus.
Initial discoveries linked this compound production to terrestrial Streptomyces species. For instance, Streptomyces flavofungini and Streptomyces macronensis were identified as producers.[3][4] A strain designated as Streptomyces alboflavus SC11, isolated from soil samples in the western Sichuan Plateau of China, was also found to produce this compound.[5]
More recent investigations have expanded the known habitats of this compound-producing Streptomyces to include marine environments. Streptomyces althioticus MSM3, isolated from the intertidal seaweed Ulva sp. in the Cantabrian Sea, was shown to produce a new analog, Desertomycin G.[3] Another study identified Streptomyces sp. PAP62 as a producer of both this compound and a new analog, Desertomycin H.[6] This underscores the importance of exploring diverse environments in the search for novel bioactive compounds.
Physicochemical Properties of this compound
This compound is a complex macrolide characterized by a 42-membered ring.[1] Its chemical structure was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry.[1][7]
| Property | Value | Reference |
| Molecular Formula | C61H109NO21 | [1][8] |
| Molecular Weight | 1192.5 g/mol | [1][8] |
| Appearance | White solid | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO; Limited water solubility. | [1] |
| Storage | -20°C | [1] |
Biological Activity of this compound
This compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1] Its activity against various pathogens has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and EC50 values.
| Organism | Activity Metric | Value (µg/mL) | Reference |
| Bacillus cereus | MIC | 3.9 | [5] |
| Bacillus subtilis | MIC | 7.8 | [5] |
| Staphylococcus aureus | MIC | 7.8 | [5] |
| Mycobacterium tuberculosis | EC50 | 25 | [9] |
Experimental Protocols
This section details the key experimental methodologies for the isolation, cultivation, extraction, and purification of this compound from Streptomyces.
Isolation and Cultivation of Producing Strain
The initial step in obtaining this compound involves the isolation and cultivation of the producing Streptomyces strain.
Protocol for Strain Isolation:
-
Sample Collection: Collect soil or marine samples from diverse environments.[5]
-
Pre-treatment: Air-dry and heat the soil samples to reduce the population of non-spore-forming bacteria.[5]
-
Serial Dilution: Suspend the sample in sterile water and perform serial dilutions.[5]
-
Plating: Spread the dilutions onto a suitable agar medium for actinomycete isolation (e.g., Gauze's No. 1 medium).[5]
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.[10]
-
Colony Selection: Select colonies with the characteristic morphology of Streptomyces (dry, chalky, filamentous) for further purification and screening.[11]
Protocol for Cultivation for this compound Production:
-
Seed Culture: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or mycelia of the selected Streptomyces strain.[12] Incubate at 28°C with shaking for 2-3 days.[12]
-
Production Culture: Inoculate a production medium (e.g., R5A medium or a specific fermentation medium) with the seed culture.[3][12] Ferment for 7-10 days at 28°C with vigorous aeration and agitation.[12]
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.
Protocol for Extraction and Purification:
-
Separation of Biomass: Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.[5]
-
Solvent Extraction: Extract both the mycelial cake and the supernatant with an organic solvent such as n-butanol or ethyl acetate.[5]
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.[5]
-
Chromatography:
-
Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to achieve initial fractionation.[5]
-
Sephadex LH-20 Column Chromatography: Further purify the active fractions using size-exclusion chromatography on a Sephadex LH-20 column.[5]
-
High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative reverse-phase HPLC to obtain pure this compound.[5]
-
Biosynthesis of this compound
This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS) multienzyme complex.[13] The biosynthesis involves the sequential condensation of small carboxylic acid units to form the macrolactone ring. Genome mining has been instrumental in identifying the biosynthetic gene clusters (BGCs) responsible for Desertomycin production in various Streptomyces species.[13]
The biosynthesis of the this compound backbone is accomplished by a modular Type I PKS. The gene cluster encodes multiple PKS modules, each responsible for the incorporation and modification of a specific extender unit (primarily methylmalonyl-CoA and ethylmalonyl-CoA). Following the assembly of the polyketide chain, it is released from the PKS, typically through the action of a thioesterase domain, leading to the formation of the macrolactone ring. Subsequent post-PKS modifications, including glycosylation with a mannose moiety, are carried out by tailoring enzymes also encoded within the BGC to yield the final this compound structure.[7][13]
Conclusion
This compound remains a compound of significant interest due to its broad antimicrobial activity. The continued discovery of new analogs from diverse Streptomyces strains, including those from previously underexplored marine environments, suggests a rich potential for novel derivatives with improved therapeutic properties. The detailed experimental protocols and biosynthetic insights provided in this guide offer a solid foundation for researchers to build upon. Future work, including genome mining for novel BGCs, metabolic engineering of producer strains, and semi-synthetic modification of the Desertomycin scaffold, holds promise for the development of next-generation antibiotics.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Desertomycin: purification and physical-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C61H109NO21 | CID 101616447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptomyces - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
Desertomycin A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Desertomycin A, a macrolide antibiotic with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the field of pharmacology and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a 42-membered macrocyclic lactone produced by various species of Streptomyces. Its complex structure features a polyol chain, a sugar moiety, and an amino group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C61H109NO21 | |
| Molecular Weight | 1192.5 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Limited water solubility | |
| Storage Temperature | -20°C | |
| CAS Number | 121820-50-6 |
Biological and Pharmacological Properties
This compound exhibits a broad spectrum of biological activities, making it a compound of interest for further investigation.
Antimicrobial Activity
This compound demonstrates potent activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. Of particular note is its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Table 2: Antimicrobial Activity of this compound and Related Compounds
| Organism | Compound | MIC/EC50 | Source |
| Mycobacterium tuberculosis | This compound | EC50: 25 µg/mL | |
| Mycobacterium tuberculosis | Desertomycin G | MIC: 16 µg/mL | |
| Gram-positive bacteria (general) | This compound | Active | |
| Gram-negative bacteria (general) | This compound | Active | |
| Yeasts and Fungi (general) | This compound | Active |
Antitumor Activity
Recent studies have highlighted the cytotoxic effects of desertomycins against various human tumor cell lines. For instance, Desertomycin G, a related compound, has shown activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines, while not affecting normal mammary fibroblasts.
Mechanism of Action
The primary mechanism of action of this compound appears to be the disruption of the plasma membrane's integrity. This leads to a significant leakage of potassium ions from the cell. At higher concentrations, it has also been observed to affect protein synthesis. While the precise signaling pathways affected by this compound have not been fully elucidated, its membrane-disrupting activity is a key aspect of its biological function. Molecular docking studies have suggested that desertomycins can bind to bacterial proteins such as RPSL, RPLC, and CLPC1, which are involved in ribosome function and protein quality control.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following sections outline the general methodologies employed in the study of this compound.
Isolation and Purification
This compound is typically isolated from the fermentation broth of Streptomyces species. A general workflow for its isolation and purification is as follows:
The Biosynthesis of Desertomycin A: A Technical Guide for Researchers
Abstract
Desertomycin (B81353) A, a complex polyketide macrolide produced by Streptomyces species, has garnered significant interest due to its potent biological activities, including antibacterial and anti-tuberculosis properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of Desertomycin A, tailored for researchers, scientists, and drug development professionals. We delve into the genetic architecture of the desertomycin biosynthetic gene cluster (BGC), the enzymatic machinery responsible for its assembly, and the current understanding of its regulation. This document summarizes key quantitative data, provides detailed experimental methodologies for the study of this pathway, and includes visualizations to facilitate a comprehensive understanding of the molecular processes involved in the creation of this remarkable natural product.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities. Among these are the desertomycins, a family of 42- or 44-membered macrolides. This compound is a prominent member of this family, characterized by a large polyketide backbone adorned with various functional groups. The elucidation of its biosynthetic pathway is crucial for understanding its formation and for enabling future synthetic biology efforts to generate novel, more potent analogues.
Recent advances in genome mining and heterologous expression have led to the identification and characterization of the desertomycin BGC in several Streptomyces species, notably Streptomyces nobilis JCM4274 and Streptomyces flavofungini TRM90047.[1][2] This guide will synthesize the current knowledge on this intricate biosynthetic pathway.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a large, 127-kb Type I polyketide synthase (PKS) gene cluster.[1] This cluster encodes a multi-modular enzymatic assembly line responsible for the iterative condensation of simple acyl-CoA precursors to form the complex macrolactone core of this compound.
Comparative analysis of the desertomycin BGCs from S. nobilis and S. flavofungini reveals a high degree of sequence identity, suggesting a conserved biosynthetic pathway.[2] The cluster contains genes encoding the core PKS enzymes, as well as tailoring enzymes responsible for post-PKS modifications such as glycosylation and hydroxylation.
The Biosynthetic Pathway of this compound
The formation of this compound can be conceptually divided into three main stages: initiation, elongation and cyclization by the PKS modules, followed by post-PKS tailoring modifications.
Polyketide Chain Assembly
The backbone of this compound is assembled by a Type I modular PKS system. This system functions as an enzymatic assembly line where each module is responsible for one cycle of chain elongation. The process begins with a loading module that primes the PKS with a starter unit, followed by a series of extension modules that sequentially add extender units, typically malonyl-CoA or methylmalonyl-CoA. The specific domains within each module (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, Enoylreductase, and Acyl Carrier Protein) dictate the structure of the growing polyketide chain.
A proposed logical flow of the PKS assembly line is depicted below:
Caption: Proposed workflow for this compound polyketide backbone synthesis.
Post-PKS Tailoring Modifications
Following the synthesis and release of the polyketide macrolactone, a series of tailoring enzymes modify the core structure to yield the final this compound molecule. These modifications are crucial for the biological activity of the compound and include:
-
Glycosylation: Attachment of sugar moieties, a common modification in natural product biosynthesis that can significantly impact solubility and target binding.
-
Hydroxylation: Introduction of hydroxyl groups at specific positions on the macrolactone ring, often catalyzed by cytochrome P450 monooxygenases.
-
Other modifications: The desertomycin BGC likely encodes other tailoring enzymes, such as methyltransferases and aminotransferases, that contribute to the final structure of this compound.
Quantitative Data
The production of this compound and its analogs has been quantified in both native producers and heterologous hosts. Furthermore, the biological activity of these compounds has been assessed, particularly against Mycobacterium tuberculosis.
| Compound | Producing Strain | Host Strain (for heterologous expression) | Titer/Yield | Bioactivity (EC50 against M. tuberculosis) | Reference |
| This compound | Streptomyces nobilis JCM4274 | Streptomyces lividans TK23 | >130 mg/L | 25 µg/mL | [1][2] |
| Desertomycin 44-1 | Streptomyces flavofungini TRM90047 | - | Not reported | 25 µg/mL | [2] |
| Desertomycin 44-2 | Streptomyces flavofungini TRM90047 | - | Not reported | 50 µg/mL | [2] |
| Desertomycin X | Streptomyces sp. YIM 121038 | - | Not reported | Inactive analog | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Identification of the Desertomycin BGC via Genome Mining
This protocol outlines a general workflow for identifying secondary metabolite BGCs from genomic data.
Caption: Workflow for genome mining to identify biosynthetic gene clusters.
Protocol:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from a pure culture of the Streptomyces strain of interest using a standard phenol-chloroform extraction method or a commercial kit optimized for Gram-positive bacteria.
-
Genome Sequencing: The isolated genomic DNA is subjected to whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a complete and accurate genome assembly.
-
Genome Assembly and Annotation: The sequencing reads are assembled into a contiguous genome sequence. The assembled genome is then annotated to predict coding sequences (CDSs) and their putative functions.
-
BGC Prediction: The annotated genome sequence is analyzed using the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) software to identify putative secondary metabolite BGCs.
-
Comparative Analysis: The predicted BGCs are compared to known gene clusters in databases to identify the putative desertomycin BGC based on homology to other known macrolide biosynthetic pathways.
Cloning of the 127-kb Desertomycin BGC using a Bacterial Artificial Chromosome (BAC) System
This protocol describes a general approach for cloning large DNA fragments, such as the desertomycin BGC, into a BAC vector for subsequent heterologous expression.
Protocol:
-
BAC Library Construction:
-
High-molecular-weight genomic DNA from the producer Streptomyces strain is partially digested with a restriction enzyme (e.g., Sau3AI).
-
The digested DNA fragments are size-selected by pulsed-field gel electrophoresis (PFGE) to enrich for fragments in the desired size range (e.g., >100 kb).
-
The size-selected DNA fragments are ligated into a suitable BAC vector (e.g., pBeloBAC11).
-
The ligation mixture is used to transform electrocompetent E. coli cells.
-
-
Library Screening:
-
The BAC library is screened by PCR using primers designed from conserved regions of Type I PKS genes or from sequences known to be part of the desertomycin BGC.
-
Positive clones are further analyzed by restriction digestion and sequencing to confirm the presence of the complete desertomycin BGC.
-
Heterologous Expression of the Desertomycin BGC in Streptomyces lividans
This protocol outlines the steps for introducing the BAC clone containing the desertomycin BGC into a suitable Streptomyces host for production of this compound.
Protocol:
-
Vector Transfer: The BAC clone containing the desertomycin BGC is transferred from E. coli to a suitable Streptomyces host strain, such as S. lividans TK23, via intergeneric conjugation. This typically involves a triparental mating procedure with a helper E. coli strain carrying a plasmid with transfer functions.
-
Selection of Exconjugants: Streptomyces exconjugants that have successfully received the BAC construct are selected on appropriate antibiotic-containing media.
-
Fermentation and Analysis:
-
The recombinant Streptomyces strain is cultivated in a suitable production medium.
-
The culture broth is extracted with an organic solvent (e.g., ethyl acetate).
-
The extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound. The identity of the compound is confirmed by comparison with an authentic standard and by detailed spectroscopic analysis (e.g., NMR).
-
Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites in Streptomyces is tightly regulated by a complex network of regulatory proteins that respond to various physiological and environmental signals. While specific regulatory elements for the desertomycin BGC have not yet been experimentally characterized, it is likely that its expression is controlled by a combination of pathway-specific and global regulators.
Potential Regulatory Mechanisms:
-
Pathway-Specific Regulators: The desertomycin BGC may contain one or more genes encoding regulatory proteins, such as those belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding LuxR-like) families, which directly control the transcription of the biosynthetic genes within the cluster.
-
Global Regulators: The expression of the desertomycin BGC is also likely influenced by global regulatory networks that control the onset of secondary metabolism in response to nutrient limitation, cell density, and other stress signals.
The logical relationship between these regulatory levels is illustrated below:
Caption: A conceptual model for the regulation of this compound biosynthesis.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided a genetic and biochemical blueprint for the production of this potent antibiotic. The successful heterologous expression of the entire 127-kb BGC opens up exciting avenues for future research. Pathway engineering, through the targeted modification of the PKS domains and tailoring enzymes, holds the potential to generate novel desertomycin analogs with improved therapeutic properties. Furthermore, a deeper understanding of the regulatory networks governing the expression of the desertomycin BGC will be crucial for optimizing production titers and for activating cryptic biosynthetic pathways to discover new natural products. This technical guide serves as a foundational resource for researchers embarking on the study and exploitation of this fascinating biosynthetic machinery.
References
Desertomycin A: A Technical Overview of its Antimicrobial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desertomycin A, a macrolide antibiotic produced by Streptomyces species, exhibits a broad spectrum of activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. This technical guide provides a comprehensive overview of the antimicrobial activity of this compound, presenting quantitative data, detailed experimental methodologies for its assessment, and a visualization of its mechanism of action. While the precise signaling pathways triggered by this compound remain an active area of research, current evidence points to the disruption of plasma membrane integrity and inhibition of protein synthesis as primary modes of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Spectrum of Antimicrobial Activity
This compound has demonstrated significant inhibitory effects against a range of microbial pathogens. The following tables summarize the available quantitative data on its minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values.
Antibacterial Activity
| Target Organism | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv | 16 | [1][2][3] |
| Mycobacterium tuberculosis | MDR-1 | 16 | [1][3] |
| Mycobacterium tuberculosis | MDR-2 | 16 | [1][3] |
Note: Data for a broader range of bacteria for this compound is limited in publicly available literature. Much of the recent research has focused on its analogs, such as Desertomycin G.
Antifungal Activity
| Target Organism | MIC (µg/mL) | Reference |
| Filamentous Fungi (various) | 50 | |
| Yeasts (various) | ≥100 |
Note: The provided data for antifungal activity is based on the minimum concentration that inhibits growth by 80% (IMC80) and may not represent true MIC values.
Activity of Desertomycin Analogs
For comparative purposes, the activity of a prominent analog, Desertomycin G, is presented below.
| Target Organism | Strain | MIC (µg/mL) | Reference |
| Corynebacterium urealyticum | 0.5 | [1][3][4] | |
| Staphylococcus aureus | 2 | [1][3][4] | |
| Streptococcus pneumoniae | 2 | [1][3][4] | |
| Streptococcus pyogenes | 2 | [1][3][4] | |
| Enterococcus faecium | 4 | [1][3][4] | |
| Enterococcus faecalis | 8 | [1][3][4] | |
| Clostridium perfringens | 8 | [1][3][4] | |
| Bacteroides fragilis | 16 | [1][3][4] | |
| Haemophilus influenzae | 16 | [1][3][4] | |
| Neisseria meningitidis | 16 | [1][3][4] | |
| Mycobacterium tuberculosis | H37Rv | 16 | [1][2][3] |
Anti-mycobacterial Activity (EC50)
| Compound | Target Organism | EC50 (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | 25 | [2][5][6] |
| Desertomycin 44-1 | Mycobacterium tuberculosis | 25 | [2][5][6] |
| Desertomycin 44-2 | Mycobacterium tuberculosis | 50 | [2][5][6] |
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the microbial plasma membrane. This interaction leads to a loss of membrane integrity, resulting in the leakage of essential intracellular components, such as potassium ions. At higher concentrations, this compound has also been observed to inhibit protein synthesis.
dot
Caption: Conceptual diagram of this compound's mechanism of action.
Experimental Protocols
The determination of the antimicrobial activity of this compound, particularly its Minimum Inhibitory Concentration (MIC), is typically performed using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This protocol is a generalized procedure based on established standards. Specific parameters may vary depending on the target microorganism and the specific study.
3.1.1. Materials
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution of known concentration
-
Microbial culture in logarithmic growth phase
-
Sterile diluent (e.g., saline, broth)
-
Spectrophotometer
-
Incubator
3.1.2. Procedure
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from an agar (B569324) plate.
-
Suspend the colonies in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Further dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of the microtiter plate. The concentration range should be selected to bracket the expected MIC.
-
-
Inoculation:
-
Inoculate each well containing the this compound dilutions with the prepared microbial inoculum.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity, indicating microbial growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound remains a compound of interest due to its broad-spectrum antimicrobial activity. While further research is needed to fully elucidate its molecular targets and any associated signaling pathways, its ability to disrupt the plasma membrane of microbes presents a compelling avenue for the development of new therapeutic agents. The data and protocols presented in this guide offer a foundational resource for scientists and researchers working to advance our understanding and application of this potent macrolide antibiotic.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
Desertomycin A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desertomycin (B81353) A is a macrolide antibiotic belonging to the polyketide class of natural products.[1] First identified from Streptomyces flavofungini, it is the primary constituent of the desertomycin antibiotic complex.[2] As a 42-membered macrocyclic lactone, Desertomycin A exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[3] This technical guide provides a comprehensive overview of the molecular characteristics, isolation and purification methodologies, and the current understanding of the mechanism of action of this compound.
Molecular Profile of this compound
The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| Molecular Formula | C61H109NO21 | [2] |
| Molecular Weight | 1192.5 g/mol | [3] |
| CAS Number | 121820-50-6 | [3] |
| Appearance | White solid | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | [3] |
| Source | Streptomyces sp. | [3] |
Experimental Protocols
General Workflow for Macrolide Isolation and Purification
Detailed Methodologies
1. Fermentation:
-
A suitable production medium is inoculated with a seed culture of the Streptomyces strain.
-
The culture is incubated under optimal conditions (e.g., temperature, pH, agitation) to promote the production of secondary metabolites, including this compound.
2. Extraction:
-
The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.
-
The supernatant, containing the secreted this compound, is subjected to solid-phase extraction (SPE) using a C18 cartridge to capture the compound.[4]
-
The cartridge is washed, and the compound is eluted with an appropriate solvent, such as methanol.[4]
3. Purification:
-
The crude extract is further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18 column is a common method.[4]
-
A gradient elution with solvents like acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid) is employed to separate this compound from other components.[4]
-
Fractions are collected and analyzed for the presence and purity of the target compound.
4. Characterization:
-
The purified compound is characterized using spectroscopic methods to confirm its identity and structure.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are used for detailed structural elucidation.
Mechanism of Action
The precise signaling pathways modulated by this compound are still under investigation.[3] However, existing research points towards a multi-faceted mechanism of action, primarily targeting the fungal plasma membrane and protein synthesis.
Proposed Mechanism of Action of this compound
Studies on Saccharomyces uvarum have indicated that this compound affects the synthesis of cell wall polymers.[6] Specifically, it leads to a reduction in the content of alkali-insoluble constituents, particularly β-(1,3)-glucans.[6] This effect is thought to be an indirect consequence of disturbances in the plasma membrane structure, affecting the enzymatic systems responsible for glucan synthesis.[6]
More recent investigations into the anti-mycobacterial activity of desertomycins have employed molecular docking studies. These studies suggest that this compound may bind to several key proteins in Mycobacterium tuberculosis, including RPSL, RPLC, and CLPC1, which are involved in protein synthesis and regulation.[7] This points to a potential mechanism of action involving the inhibition of essential protein synthesis pathways in bacteria.
Biological Activity Data
The following table summarizes the reported biological activities of this compound and its derivatives against various pathogens.
| Compound | Organism | Activity | Effective Concentration | Source |
| This compound | Mycobacterium tuberculosis | Anti-tubercular | EC50: 25 µg/mL | [7] |
| Desertomycin 44-1 | Mycobacterium tuberculosis | Anti-tubercular | EC50: 25 µg/mL | [7] |
| Desertomycin 44-2 | Mycobacterium tuberculosis | Anti-tubercular | EC50: 50 µg/mL | [7] |
| Desertomycin G | Mycobacterium tuberculosis | Anti-tubercular | MIC: 16 µg/mL |
Conclusion
This compound remains a molecule of significant interest for drug development due to its broad-spectrum antimicrobial activity. While its fundamental molecular properties are well-established, further research is required to fully elucidate its specific signaling pathways and molecular targets. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to build upon in their exploration of this promising macrolide antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. mdpi.com [mdpi.com]
- 5. [Effect of desertomycin on the synthesis of cell wall polymers in Saccharomyces uvarum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Tuberculosis Potential of Desertomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-mycobacterium tuberculosis activity of Desertomycin (B81353) A. Sourced from recent scientific literature, this document details the compound's efficacy, the experimental methods used for its evaluation, and its putative mechanism of action. The information is presented to support further research and development in the critical area of novel anti-tuberculosis therapeutics.
Quantitative Efficacy of Desertomycins Against Mycobacterium tuberculosis
Recent studies have quantified the in vitro activity of Desertomycin A and its analogs against Mycobacterium tuberculosis. The following tables summarize the key efficacy data, providing a comparative overview of their potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Desertomycin G
| Compound | Mycobacterium tuberculosis Strain | MIC (µg/mL) |
| Desertomycin G | H37Rv (ATCC 27294) | 16 |
| Desertomycin G | MDR-1 (Clinical Isolate, 2013) | 16 |
MDR-1 is a multidrug-resistant clinical isolate.
Table 2: Half Maximal Effective Concentration (EC50) of Desertomycins
| Compound | EC50 (µg/mL) |
| This compound | 25 |
| Desertomycin 44-1 | 25 |
| Desertomycin 44-2 | 50 |
Experimental Protocols
The following sections detail the methodologies employed in the referenced studies to determine the anti-mycobacterial activity of desertomycins.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of desertomycins against Mycobacterium tuberculosis strains was determined using the broth microdilution method, a standardized technique for assessing antimicrobial susceptibility.
1. Inoculum Preparation:
-
Mycobacterium tuberculosis strains, including the reference strain H37Rv and clinical isolates, were cultured on appropriate media.
-
Bacterial colonies were suspended in a suitable broth, such as Middlebrook 7H9, and the turbidity was adjusted to match a 0.5 McFarland standard. This suspension was then further diluted to achieve the desired final inoculum concentration in the assay plates.
2. Assay Plate Preparation:
-
A serial two-fold dilution of the desertomycin compound was prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with Oleic Albumin Dextrose Catalase (OADC).
-
The final concentrations of the compound tested typically ranged over a significant spectrum to determine the precise MIC value.
3. Inoculation and Incubation:
-
Each well, containing the diluted compound, was inoculated with the prepared bacterial suspension.
-
Control wells, including a drug-free growth control and a sterility control, were also included.
-
The plates were sealed and incubated at 37°C for a period of 7 to 14 days.
4. MIC Determination:
-
Following incubation, the plates were visually inspected for bacterial growth.
-
The MIC was defined as the lowest concentration of the desertomycin that completely inhibited visible growth of M. tuberculosis.
Determination of Half Maximal Effective Concentration (EC50)
The EC50 values were determined to quantify the concentration of desertomycins required to inhibit 50% of mycobacterial growth.
1. Assay Setup:
-
The experimental setup was similar to the MIC assay, with serial dilutions of the desertomycin compounds in 96-well plates.
2. Growth Measurement:
-
Bacterial growth was quantified using a colorimetric reagent such as resazurin (B115843) or by measuring the optical density at a specific wavelength (e.g., 600 nm). Resazurin is reduced by viable cells to the fluorescent product resorufin, providing a measure of metabolic activity.
3. Data Analysis:
-
The percentage of growth inhibition was calculated for each compound concentration relative to the drug-free control.
-
The EC50 value was then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate statistical software.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of action for this compound.
Caption: Workflow for determining MIC and EC50 of this compound.
Caption: Proposed mechanism of action of this compound.
Proposed Mechanism of Action
Molecular docking studies have provided initial insights into the potential mechanism of action of this compound against Mycobacterium tuberculosis. These computational analyses suggest that desertomycins may exert their anti-tuberculosis effect by interacting with multiple crucial cellular targets.[1][2]
The identified putative protein targets are:
-
RPSL (Ribosomal Protein S12): A key component of the 30S ribosomal subunit, RPSL is essential for the fidelity of protein synthesis.[3][4][5][6][7] By binding to RPSL, this compound may interfere with ribosome function, leading to the inhibition of protein synthesis and ultimately bacterial death.
-
RPLC (Ribosomal Protein L3): As a component of the 50S ribosomal subunit, RPLC is also critical for protein synthesis.[8][9][10][11][12] Interaction with RPLC could further disrupt the translational machinery of the mycobacterium.
-
ClpC1 (Caseinolytic protease C1): ClpC1 is an ATP-dependent unfoldase that, in conjunction with the ClpP1P2 protease, plays a vital role in maintaining protein homeostasis by degrading misfolded or damaged proteins.[13][14][15][16][17] Inhibition of ClpC1 could lead to the accumulation of toxic proteins, disrupting essential cellular processes and contributing to cell death.[13][14]
The multi-targeted nature of this compound, as suggested by these findings, is a promising characteristic for a novel antibiotic, as it may reduce the likelihood of rapid resistance development. Further biochemical and genetic studies are warranted to validate these interactions and fully elucidate the downstream consequences of this compound binding to these targets in Mycobacterium tuberculosis.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. The rpsL gene and streptomycin resistance in single and multiple drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rv0682 (rpsL) - TB Genome Annotation Portal [orca2.tamu.edu]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanisms of Linezolid Resistance in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Role of the Cys154Arg Substitution in Ribosomal Protein L3 in Oxazolidinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Substrate delivery by the AAA+ ClpX and ClpC1 unfoldases activates the mycobacterial ClpP1P2 peptidase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Desertomycin A: A Technical Guide for Cancer Researchers
An In-depth Examination of Methodologies and a Review of Available Data on the Desertomycin (B81353) Family
Introduction
Desertomycins, a family of macrolide antibiotics produced by Streptomyces species, have garnered interest for their diverse biological activities. While research has highlighted their antimicrobial properties, emerging evidence suggests a potential role in oncology. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the cytotoxic effects of Desertomycin A and its analogs on cancer cell lines. Due to the limited publicly available data specifically on this compound's anticancer activity, this document will focus on established experimental protocols relevant to cytotoxicity studies and will present available data for a closely related analog, Desertomycin G, to provide a framework for future research on this compound.
Quantitative Data on Desertomycin Cytotoxicity
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~5 | [1][2] |
| DLD-1 | Colon Carcinoma | ~2.5 | [1][2] |
| A549 | Lung Carcinoma | > 5 (Resistant) | [2] |
Note: The data presented is for Desertomycin G, a structural analog of this compound. Further research is required to determine the specific cytotoxic profile of this compound.
Experimental Protocols
To facilitate further investigation into the cytotoxic effects of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and potential signaling pathways involved in this compound-induced cytotoxicity, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxic effects of this compound.
Hypothesized Apoptotic Signaling Pathway
Based on the general mechanisms of other cytotoxic agents, a potential signaling pathway for this compound-induced apoptosis is proposed below. This is a hypothetical model and requires experimental validation.
Caption: A hypothesized intrinsic apoptotic pathway induced by this compound.
Conclusion and Future Directions
While the existing data on Desertomycin G suggests that the desertomycin family of compounds holds promise as potential anti-cancer agents, a significant knowledge gap remains concerning the specific cytotoxic effects and mechanisms of action of this compound. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the anti-cancer properties of this compound. Future studies should focus on:
-
Screening against a diverse panel of cancer cell lines to determine the IC50 values and the spectrum of activity of this compound.
-
Elucidating the precise molecular mechanisms of this compound-induced cell death, including the involvement of intrinsic and extrinsic apoptotic pathways, and its effects on the cell cycle.
-
Investigating the impact of this compound on key cancer-related signaling pathways to identify potential molecular targets.
Addressing these research questions will be crucial in determining the therapeutic potential of this compound and advancing its development as a novel anti-cancer agent.
References
In-Silico Modeling of Desertomycin A Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desertomycin A, a 42-membered macrolide antibiotic, has demonstrated promising activity against various pathogens, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Recent in-silico studies have begun to elucidate its mechanism of action by identifying potential protein targets and their binding sites. This technical guide provides an in-depth overview of the in-silico modeling of this compound binding sites, focusing on its interactions with key proteins in M. tuberculosis. It is intended to be a resource for researchers and drug development professionals working on the discovery of novel anti-tubercular agents. This document outlines the methodologies for computational and experimental procedures, presents quantitative binding data, and visualizes the potential downstream effects of these binding events.
Introduction to this compound and its Putative Targets
This compound is a macrolide antibiotic produced by Streptomyces species.[1] Like other macrolides, its mechanism of action is believed to involve the inhibition of protein synthesis. Recent computational studies have identified three potential protein targets for this compound in Mycobacterium tuberculosis:
-
30S ribosomal protein S12 (RPSL): A crucial component of the small ribosomal subunit, RPSL is involved in maintaining the fidelity of translation.[2] It interacts with and stabilizes the 16S rRNA, playing a key role in tRNA selection at the A site.[2] Mutations in the rpsL gene are a known mechanism of resistance to the antibiotic streptomycin (B1217042).[3]
-
50S ribosomal protein L3 (RPLC): As a primary rRNA-binding protein, RPLC is essential for the assembly of the large ribosomal subunit.[4] It binds to the 23S rRNA and is a critical component of the peptidyl transferase center, the site of peptide bond formation.[5]
-
ATP-dependent Clp protease ATP-binding subunit ClpC1: ClpC1 is a molecular chaperone, a member of the HSP100 family of proteins, that plays a vital role in protein quality control.[6][7] It functions as an unfoldase, recognizing, unfolding, and translocating substrate proteins to the ClpP1P2 proteolytic complex for degradation.[8][9][10] This process is essential for the viability of M. tuberculosis.[9]
The in-silico modeling of this compound's interaction with these targets provides a structural basis for its anti-tubercular activity and offers a foundation for the rational design of more potent derivatives.
Quantitative Binding Data
The binding of this compound and its analogs to the putative target proteins in M. tuberculosis has been evaluated using both in-silico and in-vitro methods. The following tables summarize the available quantitative data.
Table 1: In-Silico Binding Energies of Desertomycins to M. tuberculosis Proteins
| Compound | Target Protein | Binding Energy Range (kcal/mol) |
| This compound | RPSL, RPLC, CLPC1 | -6.99 to -8.89[11] |
| Desertomycin 44-1 | RPSL, RPLC, CLPC1 | -6.99 to -8.89[11] |
| Desertomycin 44-2 | RPSL, RPLC, CLPC1 | -6.99 to -8.89[11] |
| Desertomycin G (control) | RPSL, RPLC, CLPC1 | Not specified |
Data sourced from a 2024 study by Reheman et al. The binding energies were determined by molecular docking simulations.[11]
Table 2: In-Vitro Anti-Mycobacterial Activity of Desertomycins
| Compound | EC50 against M. tuberculosis (µg/mL) |
| This compound | 25[2][12] |
| Desertomycin 44-1 | 25[2][12] |
| Desertomycin 44-2 | 50[2][12] |
| Kanamycin (control) | Not specified (Desertomycin values are slightly greater)[13] |
EC50 (Half-maximal effective concentration) values were determined against M. tuberculosis. Data sourced from a 2024 study by Reheman et al.[2][12]
Experimental and Computational Protocols
This section details the methodologies for the key experiments and computational analyses cited in this guide.
In-Silico Modeling: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines the general steps for docking this compound to its putative protein targets using AutoDock Vina.
Protocol: Molecular Docking with AutoDock Vina
-
Preparation of the Receptor (Protein) Structure:
-
Obtain the 3D structure of the target protein (RPSL, RPLC, or CLPC1). In the absence of experimentally determined structures for M. tuberculosis proteins, homology models are often used. These can be generated using servers like SWISS-MODEL.
-
Prepare the protein structure for docking using software like AutoDockTools. This involves removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
Save the prepared protein structure in the PDBQT file format.
-
-
Preparation of the Ligand (this compound) Structure:
-
Obtain the 2D structure of this compound and convert it to a 3D structure using a molecule editor like ChemDraw or an online converter.
-
Minimize the energy of the 3D structure using a force field like MMFF94.
-
In AutoDockTools, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand structure in the PDBQT file format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the predicted binding site on the receptor. The size and center of the grid box are crucial parameters. For blind docking, the grid box should cover the entire protein surface. For site-specific docking, it should be centered on a known or predicted active site.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina executable with a configuration file that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the number of binding modes to generate.
-
The command to run the simulation is typically: vina --config config.txt --log log.txt
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the docked ligand poses.
-
Visualize the protein-ligand interactions of the best-scoring poses using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
In-Vitro Assay: EC50 Determination
The anti-mycobacterial activity of compounds is often determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay measures the metabolic activity of the bacteria.
Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Reagents and Bacterial Inoculum:
-
Prepare Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Culture Mycobacterium tuberculosis (e.g., H37Rv strain) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth.
-
-
Plate Setup:
-
In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Prepare serial dilutions of the test compounds (this compound and controls) in the wells, typically in duplicate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the test compound and to the drug-free control wells.
-
Seal the plate with paraffin (B1166041) film and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading Results:
-
After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate at 37°C for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents a color change from blue to pink.
-
To determine the EC50, the fluorescence or absorbance can be read using a plate reader, and the data can be fitted to a dose-response curve.
-
Visualization of Workflows and Pathways
In-Silico Modeling Workflow
The following diagram illustrates the general workflow for the in-silico modeling of this compound binding sites.
Putative Signaling Pathways Affected by this compound
The binding of this compound to its putative targets is predicted to disrupt essential cellular processes in M. tuberculosis. The following diagrams illustrate the potential downstream effects.
4.2.1. Inhibition of Protein Synthesis
By binding to ribosomal proteins RPSL and RPLC, this compound is hypothesized to interfere with the process of translation, leading to the inhibition of protein synthesis and ultimately bacterial cell death.
4.2.2. Disruption of Protein Homeostasis
The binding of this compound to ClpC1 is predicted to inhibit its chaperone activity, leading to an accumulation of misfolded or damaged proteins and disrupting protein homeostasis, which is critical for bacterial survival.
Conclusion and Future Directions
The in-silico modeling of this compound binding sites has provided valuable insights into its potential mechanism of action against M. tuberculosis. The identification of RPSL, RPLC, and ClpC1 as putative targets opens up new avenues for the development of novel anti-tubercular drugs. However, further research is needed to validate these findings and to fully characterize the binding interactions.
Future work should focus on:
-
Experimental Validation: Biophysical techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the precise binding mode of this compound to its target proteins.
-
Binding Affinity Determination: Quantitative binding assays, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), should be employed to determine the dissociation constants (Kd) of this compound for its targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs will help to elucidate the key structural features required for potent anti-tubercular activity and can guide the design of more effective compounds.
-
Resistance Studies: Investigating the potential for resistance development to this compound and characterizing the underlying mechanisms will be crucial for its future development as a therapeutic agent.
By combining computational and experimental approaches, a comprehensive understanding of the molecular basis of this compound's activity can be achieved, paving the way for the development of new and effective treatments for tuberculosis.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. The rpsL gene and streptomycin resistance in single and multiple drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Mutations in the Bacterial Ribosomal Protein L3 and Their Association with Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation in mycobacteria uncovers antibacterial effects and potentiates antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Mycobacterial Ribosomal Proteins as Targets for CD4+ T Cells That Enhance Protective Immunity in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycobacterium tuberculosis ClpP1 and ClpP2 Function Together in Protein Degradation and Are Required for Viability in vitro and During Infection | PLOS Pathogens [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants of the Desertomycin Macrolide Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The desertomycin (B81353) family of macrolides represents a class of structurally complex natural products with a broad spectrum of biological activities.[1] Primarily produced by various species of Streptomyces, these compounds have garnered significant interest within the scientific community for their potential as antibacterial, antifungal, and anticancer agents.[2][3] Structurally, desertomycins are characterized by a large 42- or 44-membered macrocyclic lactone ring, a feature that contributes to their diverse bioactivities.[1][4] This in-depth technical guide provides a comprehensive overview of the known natural variants of the desertomycin family, detailing their biological activities, experimental protocols for their study, and the underlying biosynthetic relationships.
Natural Variants and their Biological Activities
The desertomycin family encompasses a range of natural variants, each with unique structural modifications that influence their biological profiles. The following tables summarize the available quantitative data for the known natural variants of desertomycin.
| Variant | Molecular Formula | Molecular Weight (Da) | Producing Organism(s) | Reference(s) |
| Desertomycin A | C₆₁H₁₀₉NO₂₁ | 1192.5 | Streptomyces sp., S. flavofungini | [1][5] |
| Desertomycin B | C₆₁H₁₁₁N₃O₂₀ | 1234.7 (as [M+H]⁺) | S. macronensis | [6] |
| Desertomycin D | Not available | Not available | Streptomyces sp. | [2] |
| Desertomycin E | Not available | Not available | Streptomyces sp. | [2] |
| Desertomycin F | Not available | Not available | Streptomyces sp. | [2] |
| Desertomycin G | C₆₂H₁₀₉NO₂₁ | 1204.76 | Streptomyces althioticus MSM3 | [2][3] |
| Desertomycin H | C₆₃H₁₁₁NO₂₂ | 1256.75 (as [M+Na]⁺) | Streptomyces sp. PAP62 | [5][7] |
| Desertomycin X | Not available | Not available | Streptomyces sp. YIM 121038 | |
| Desertomycin 44-1 | C₆₀H₁₀₉NO₂₁ | 1192.76 | S. flavofungini TRM90047 | [4] |
| Desertomycin 44-2 | C₅₅H₉₉NO₁₆ | 1030.71 | S. flavofungini TRM90047 | [4] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Variant | M. tuberculosis | S. aureus | E. faecium | C. urealyticum | S. pneumoniae | S. pyogenes | C. perfringens | B. fragilis | H. influenzae | N. meningitidis | Reference(s) |
| This compound | 25 (EC₅₀) | - | - | - | - | - | - | - | - | - | [4] |
| Desertomycin G | 4-16 | 4 | 4 | 2 | 4 | 4 | 4 | 32 | 64 | 64 | [2] |
| Desertomycin 44-1 | 25 (EC₅₀) | - | - | - | - | - | - | - | - | - | [4] |
| Desertomycin 44-2 | 50 (EC₅₀) | - | - | - | - | - | - | - | - | - | [4] |
Note: EC₅₀ (half maximal effective concentration) is reported for some anti-M. tuberculosis activities.
Table 3: Cytotoxic Activity (IC₅₀ in µM)
| Variant | MCF-7 (Breast Adenocarcinoma) | DLD-1 (Colon Carcinoma) | A549 (Lung Carcinoma) | Normal Mammary Fibroblasts | Reference(s) |
| Desertomycin G | ~5 | ~2.5 | >5 | Unaffected at these concentrations | [3][8] |
Experimental Protocols
This section details the methodologies for the isolation, characterization, and bioactivity assessment of desertomycin variants, compiled from various research publications.
Isolation and Purification of Desertomycin G
This protocol is adapted from the methodology used for the isolation of Desertomycin G from Streptomyces althioticus MSM3.[2]
-
Fermentation: Inoculate a suitable production medium (e.g., R5A medium) with spores of the producing Streptomyces strain. Incubate the culture in an orbital shaker under optimized conditions (e.g., 28 °C and 250 rpm) for a sufficient period (e.g., 6 days).[2]
-
Extraction:
-
Centrifuge the culture broth to separate the supernatant and the mycelial cake.
-
Filter the supernatant to remove any remaining solids.
-
Apply the filtered supernatant to a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak Vac C18).
-
-
Chromatographic Purification:
-
Wash the SPE cartridge with water to remove salts and polar impurities.
-
Elute the retained compounds with a gradient of methanol (B129727) in water (e.g., a linear gradient from 0% to 100% methanol).
-
Collect fractions and analyze them using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the desired desertomycin variant.[2]
-
Pool the fractions containing the pure compound and lyophilize to obtain the purified desertomycin.
-
Structure Elucidation
The chemical structures of desertomycin variants are typically determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[9] Typical parameters for ¹H NMR of macrolides include a spectral width of 12-16 ppm and an acquisition time of 2-4 seconds.[4]
Bioactivity Assays
The antibacterial activity of desertomycin variants is quantified by determining the Minimum Inhibitory Concentration (MIC) using standard broth microdilution methods.[10][11][12]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]
-
Serial Dilution: Perform a two-fold serial dilution of the desertomycin variant in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[10]
The cytotoxic effects of desertomycin variants on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, DLD-1) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the desertomycin variant for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations
Signaling Pathway: Mechanism of Action
Macrolide antibiotics, including the desertomycins, are known to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[15] This binding event blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation. Some studies also suggest that desertomycins can affect the plasma membrane integrity in yeast.
Caption: General mechanism of action of Desertomycin macrolides.
Experimental Workflow: Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the discovery and initial characterization of novel desertomycin variants.
References
- 1. Reprogramming of the antimycin NRPS-PKS assembly lines inspired by gene evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Identification of the Biosynthetic Gene Cluster for the Anti-infective Desotamides and Production of a New Analogue in a Heterologous Host. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic basis for natural product biosynthetic diversity in the actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular genetic basis of antimicrobial agent resistance in Mycobacterium tuberculosis: 1998 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification, cloning and heterologous expression of biosynthetic gene cluster for desertomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of NRPS and PKS genes involved in the biosynthesis of SMs in Alternaria dauci including the phytotoxic polyketide aldaulactone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diversity and Genetic Basis for Carbapenem Resistance in a Coastal Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of the antibiotic 2,5-dihydrophenylalanine by Streptomyces arenae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Ecological Significance of Desertomycin A: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Desertomycin (B81353) A, a macrolide antibiotic produced by soil- and marine-dwelling Streptomyces species, plays a significant, albeit nuanced, role in its natural environment. While extensively studied for its potent antifungal and antibacterial properties in clinical and laboratory settings, its primary ecological function is rooted in microbial competition and communication. This technical guide synthesizes the current understanding of Desertomycin A's biological role, detailing its antimicrobial activity, proposed mechanism of action, and the broader ecological strategies of its producing organisms. This document provides an in-depth analysis of available data, outlines key experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for the scientific community.
Introduction: The Ecological Niche of Streptomyces and their Chemical Arsenal (B13267)
Streptomyces are Gram-positive, filamentous bacteria renowned for their complex secondary metabolism, which is a key factor in their ecological success.[1] Found predominantly in diverse and competitive environments such as soil and marine sediments, these bacteria produce a vast array of bioactive compounds, including over two-thirds of all known antibiotics.[2][3] These secondary metabolites are not essential for primary growth but are crucial for survival, providing a competitive advantage in nutrient-limited habitats.[4] The production of antibiotics like this compound is a primary strategy for inhibiting the growth of competing bacteria and fungi, thereby securing access to resources.[4]
This compound is a member of the desertomycin family of macrolides, first isolated from Streptomyces flavofungini.[5] Subsequent research has identified a range of Desertomycin analogues produced by various Streptomyces species, including those found in association with marine macroalgae.[6] This suggests a widespread distribution and ecological importance of this class of compounds.
The Core Biological Role: An Instrument of Microbial Warfare and Communication
The principal biological role of this compound in its natural environment is as an antagonistic agent in inter- and intra-species competition. By inhibiting the growth of a broad spectrum of fungi and bacteria, this compound allows the producing Streptomyces strain to outcompete other microorganisms for space and nutrients. This is particularly crucial in the densely populated and often nutrient-poor micro-environments of the soil.
Recent ecological theories suggest that at sub-inhibitory concentrations, antibiotics may also function as signaling molecules, influencing gene expression and the behavior of other microbes in the community.[3] While this has not been specifically demonstrated for this compound, it is a plausible secondary role given the complexity of microbial interactions in the soil.
The production of this compound is likely tightly regulated and induced by specific environmental cues, such as nutrient limitation or the presence of competing microbes.[4] This is a common strategy for antibiotic-producing organisms to conserve energy and deploy their chemical arsenal only when necessary.
Antimicrobial Spectrum and Potency of Desertomycins
This compound and its analogues exhibit a broad spectrum of antimicrobial activity, with notable potency against filamentous fungi and various Gram-positive bacteria. The following tables summarize the available quantitative data on the antimicrobial activity of this compound and related compounds.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Aspergillus niger | 50 |
| Penicillium sp. | 50 |
| Candida albicans | >100 |
| Saccharomyces uvarum | >100 |
Table 2: Antibacterial Activity of Desertomycin Analogues
| Bacterial Species | This compound (EC50, µg/mL)[7][8] | Desertomycin G (MIC, µg/mL)[9] |
| Mycobacterium tuberculosis | 25 | 16 |
| Staphylococcus aureus | - | 4 |
| Enterococcus faecalis | - | 4 |
| Streptococcus pneumoniae | - | 2 |
| Corynebacterium urealyticum | - | 1 |
| Clostridium perfringens | - | 4 |
| Bacteroides fragilis | - | 32 |
| Haemophilus influenzae | - | 32 |
| Neisseria meningitidis | - | 32 |
Mechanism of Action: Disrupting the Fungal Cell Membrane
The primary mechanism of antifungal action for this compound involves the disruption of the fungal plasma membrane's integrity. This leads to a cascade of events culminating in cell death.
Membrane Permeabilization and Ion Leakage
Studies have shown that this compound induces significant leakage of potassium ions (K+) from fungal cells. This loss of essential ions disrupts the electrochemical gradient across the membrane, leading to a loss of cellular homeostasis and ultimately, cell death. This effect is a hallmark of membrane-active antifungal agents.
Inhibition of Spheroplast Regeneration
Further evidence for the membrane-disrupting activity of this compound comes from its ability to inhibit the regeneration of fungal spheroplasts. Spheroplasts are fungal cells that have had their cell walls enzymatically removed. Their ability to regenerate a new cell wall is dependent on a healthy and functional plasma membrane. The inhibition of this process by this compound underscores its detrimental effect on membrane integrity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution of known concentration
-
Test microorganism (fungal or bacterial)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of this compound in the sterile broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density at 600 nm.
Potassium Ion Leakage Assay
This assay measures the leakage of potassium ions from fungal cells as an indicator of membrane damage.
Materials:
-
Fungal cell culture
-
This compound solutions at various concentrations
-
Phosphate-buffered saline (PBS), pH 7.4
-
Atomic absorption spectrophotometer or ion-selective electrode
-
Centrifuge
Procedure:
-
Harvest fungal cells from a liquid culture by centrifugation.
-
Wash the cells three times with sterile distilled water and resuspend them in PBS.
-
Incubate the cell suspension with different concentrations of this compound for a defined period (e.g., 30-60 minutes) at room temperature. Include a control sample without the antibiotic.
-
Centrifuge the samples to pellet the fungal cells.
-
Carefully collect the supernatant.
-
Measure the concentration of potassium ions in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.
-
Express the results as the amount of K+ released per unit of fungal biomass or as a percentage of the total intracellular K+.
Fungal Spheroplast Regeneration Assay
This protocol assesses the effect of an antifungal agent on the ability of fungal spheroplasts to regenerate their cell walls.
Materials:
-
Fungal cell culture
-
Cell wall lytic enzymes (e.g., Zymolyase, Glusulase)
-
Osmotic stabilizer (e.g., 0.8 M sorbitol or mannitol)
-
Regeneration medium (nutrient agar (B569324) supplemented with an osmotic stabilizer)
-
This compound solutions at various concentrations
Procedure:
-
Harvest fungal cells and treat them with a solution of lytic enzymes in an osmotic stabilizer to generate spheroplasts.
-
Purify the spheroplasts by centrifugation and resuspend them in the osmotic stabilizer.
-
Incubate the spheroplast suspension with different concentrations of this compound for a specified time.
-
Plate the treated spheroplasts onto the regeneration medium.
-
Incubate the plates under appropriate conditions until visible colonies form.
-
Count the number of regenerated colonies in each treatment group and compare it to the untreated control.
-
Calculate the percentage of regeneration inhibition for each concentration of this compound.
Visualizing the Ecological and Mechanistic Frameworks
The following diagrams, created using the DOT language, illustrate key aspects of this compound's biological role and mechanism of action.
Caption: Experimental workflow to study the ecological induction of this compound.
References
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Application of Streptomyces Antimicrobial Compounds for the Control of Phytopathogens [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Desertomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desertomycin A is a macrolide antibiotic with broad-spectrum activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent like this compound. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a specific incubation period.[2][3] This value is fundamental for assessing the potency of the antimicrobial agent, understanding its spectrum of activity, and providing a basis for further preclinical and clinical studies.
These application notes provide detailed protocols for determining the MIC of this compound using two standardized methods: broth microdilution and agar (B569324) dilution. These methods are widely accepted and follow the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Principles of MIC Determination
The determination of MIC is based on challenging a standardized population of microorganisms with serial dilutions of an antimicrobial agent. The two primary methods are:
-
Broth Dilution: In this method, the antimicrobial agent is serially diluted in a liquid growth medium (broth), and a standardized microbial inoculum is added to each dilution. The MIC is the lowest concentration of the agent that prevents visible growth (turbidity) after incubation.[4][5] This can be performed in test tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution).[4][6]
-
Agar Dilution: This method involves incorporating the antimicrobial agent into an agar-based growth medium at various concentrations. A standardized microbial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism on the agar surface after incubation.[7][8]
Quantitative Data Summary
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its structural analog, Desertomycin G, against a range of microorganisms. It is important to note that MIC values can vary depending on the specific strain and the testing conditions.
| Microorganism | Antimicrobial Agent | MIC (µg/mL) | Reference(s) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Desertomycin G | 16 | [8] |
| Streptococcus pneumoniae | Desertomycin G | 16 | [8] |
| Streptococcus pyogenes | Desertomycin G | 16 | [8] |
| Enterococcus faecium | Desertomycin G | 16 | [8] |
| Enterococcus faecalis | Desertomycin G | 16 | [8] |
| Clostridium perfringens | Desertomycin G | 16 | [8] |
| Corynebacterium urealyticum | Desertomycin G | 8 | [8] |
| Mycobacterium tuberculosis H37Rv | Desertomycin G | 16 | [8] |
| Mycobacterium tuberculosis | This compound | 25 (EC50) | |
| Gram-Negative Bacteria | |||
| Bacteroides fragilis | Desertomycin G | 32 | [8] |
| Haemophilus influenzae | Desertomycin G | 32 | [8] |
| Neisseria meningitidis | Desertomycin G | 32 | [8] |
| Fungi/Yeasts | |||
| Various Filamentous Fungi | Desertomycin | 50 | [6] |
| Various Yeasts | Desertomycin | ≥100 | [6] |
Experimental Protocols
General Materials and Reagents
-
This compound (ensure purity is known)
-
Appropriate solvent for this compound (e.g., DMSO, ethanol, methanol)[1]
-
Sterile Mueller-Hinton Broth (MHB) for non-fastidious bacteria
-
Sterile Mueller-Hinton Agar (MHA)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Test microorganisms (bacterial or fungal strains)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Sterile petri dishes (90 or 150 mm)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland standards
-
Incubator (aerobic or anaerobic, as required)
-
Vortex mixer
Protocol 1: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document.
4.2.1. Inoculum Preparation
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by measuring the optical density (OD) at 625 nm (OD should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in sterile MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution followed by a 1:2 dilution in the plate.
4.2.2. Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in an appropriate solvent at a concentration at least 10 times the highest desired test concentration.
-
In a 96-well microtiter plate, add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a serial twofold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antimicrobial.
-
The final plate should contain a range of this compound concentrations, a growth control well (MHB with inoculum, no drug), and a sterility control well (MHB only).
4.2.3. Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum (prepared in section 4.2.1) to each well, except for the sterility control wells. The final volume in each well will be 200 µL.
-
Seal the plate with a lid or an adhesive sealer.
-
Incubate the plate at 35 ± 2°C for 16-20 hours for most bacteria. Incubation conditions may need to be adjusted for fastidious organisms or fungi.
4.2.4. Reading and Interpreting Results
-
After incubation, examine the plate for visible growth (turbidity). A plate reader can be used to measure the OD at 600 nm.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Agar Dilution Method
This protocol is based on the guidelines from the CLSI M07 and M11 documents.[6]
4.3.1. Preparation of Agar Plates with this compound
-
Prepare a series of twofold dilutions of this compound in a suitable solvent at concentrations 10 times the final desired concentrations in the agar.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
For each concentration, add 2 mL of the this compound solution to 18 mL of the molten MHA in a sterile tube or bottle. Mix by inverting gently to avoid bubbles.
-
Pour the agar mixture into sterile petri dishes and allow them to solidify on a level surface.
-
Prepare a control plate containing no this compound.
4.3.2. Inoculum Preparation
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in section 4.2.1.
-
This suspension can be further diluted (e.g., 1:10) in sterile saline to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
4.3.3. Inoculation and Incubation
-
Using a multipoint replicator (e.g., a Steers replicator) or a calibrated loop, inoculate the surface of each agar plate with the standardized bacterial suspensions (approximately 1-2 µL per spot).
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
4.3.4. Reading and Interpreting Results
-
After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot should be disregarded.
Quality Control
For reliable and reproducible MIC results, it is essential to include quality control (QC) strains with known MIC values in each experiment. Reference strains such as Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, and Pseudomonas aeruginosa ATCC® 27853™ should be tested concurrently. The obtained MIC values for these QC strains should fall within the acceptable ranges established by CLSI.
Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
References
- 1. Antimicrobial resistance of 100 serial gram-negative isolates in two intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Desertomycin A Stock Solutions for In Vitro Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desertomycin A is a macrolide antibiotic produced by Streptomyces species.[1] It has demonstrated a broad spectrum of activity against various bacteria, yeasts, and fungi.[1] Recent studies have highlighted its potential as an anti-Mycobacterium tuberculosis agent, with a reported EC50 value of 25 µg/mL.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided in the table below for easy reference. This information is essential for accurate calculation of concentrations and for understanding the solubility characteristics of the compound.
| Property | Value | Source |
| Molecular Formula | C61H109NO21 | [1][3] |
| Molecular Weight | 1192.5 g/mol | [1][4][5] |
| Appearance | White solid | [1] |
| Purity | >95% | [1] |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Limited water solubility. | [1][4] |
| Storage (Powder) | -20°C | [1][4] |
| Storage (in Solvent) | -80°C for up to 1 year | [3] |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is a common starting point for serial dilutions in various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, it is recommended to centrifuge it briefly (e.g., at 3000 rpm for 1-2 minutes) to ensure that all the powder is at the bottom of the vial.[3]
-
Weighing this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Solvent Addition: Add the appropriate volume of DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 10 mg of powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming of the tube to 37°C or sonication in an ultrasonic bath for a short period can aid in solubilization.[6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.[3] When ready to use, thaw an aliquot at room temperature and use it immediately for the preparation of working solutions.
Note on Sterilization: For most applications, if the this compound powder and DMSO are handled under sterile conditions (e.g., in a laminar flow hood), filtration of the final stock solution may not be necessary. However, if sterility is a major concern, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon).
Preparation of Working Solutions for In Vitro Assays
The concentrated stock solution should be diluted to the final desired concentration in the appropriate cell culture medium or assay buffer immediately before use.
Example Dilution:
To prepare a working solution with a final concentration of 25 µg/mL in a total volume of 1 mL of cell culture medium:
-
Thaw one aliquot of the 10 mg/mL this compound stock solution.
-
Calculate the volume of stock solution needed:
-
(Final Concentration x Final Volume) / Stock Concentration = Volume of Stock
-
(25 µg/mL x 1 mL) / 10,000 µg/mL = 0.0025 mL or 2.5 µL
-
-
Add 2.5 µL of the 10 mg/mL stock solution to 997.5 µL of the cell culture medium.
-
Mix thoroughly by gentle pipetting or brief vortexing before adding to the assay wells.
Important Consideration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Diagrams
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Putative binding targets of this compound in bacteria.
References
- 1. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended solvents for dissolving Desertomycin A (DMSO, DMF, ethanol)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide guidance on the selection of appropriate solvents for dissolving Desertomycin A for use in various research applications. The following protocols and data are based on currently available literature and are intended to serve as a starting point for experimental design.
Solvent Recommendations and Solubility Considerations
Data Summary: Experimentally Reported Concentrations of this compound
The following table summarizes concentrations of this compound that have been successfully used in published research, providing an indication of its practical solubility for experimental purposes.
| Solvent/Medium | Application | Reported Concentration(s) |
| Methanol | Spectroscopic Analysis, Anti-M. tuberculosis Assays | Not specified for analysis; 25 µg/mL and 50 µg/mL for assays[1][2] |
| DMSO-d6 / Methanol-d4 | NMR Spectroscopy | Sufficient for spectral acquisition |
| Mueller-Hinton Broth | Minimal Inhibitory Concentration (MIC) Assays | Serial dilutions starting from 128 µg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol is suitable for preparing a stock solution for use in cell-based assays where the final concentration of DMSO is kept to a minimum to avoid solvent-induced toxicity.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., MIC Testing)
This protocol describes the dilution of a concentrated stock solution into an aqueous medium for biological assays.
Materials:
-
Concentrated stock solution of this compound (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (e.g., Mueller-Hinton Broth)
-
Sterile dilution tubes or microplates
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired sterile aqueous medium to achieve the final working concentrations. For example, to prepare a 128 µg/mL working solution from a 10 mg/mL stock, you would perform the necessary dilutions.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the tolerance level for the specific cells or organisms being tested (typically ≤ 0.5% v/v).
-
Use the freshly prepared working solutions immediately for your experiments.
Visualizing the Mechanism of Action
Antifungal Mechanism of Action
This compound exhibits a dual mechanism of action against fungal pathogens. At lower concentrations, it primarily targets the fungal plasma membrane, leading to increased permeability and leakage of essential ions such as potassium.[4] At higher concentrations, it has been observed to inhibit protein synthesis.[4]
Caption: Proposed antifungal mechanism of this compound.
Antibacterial Mechanism against M. tuberculosis
Recent studies suggest that the antibacterial activity of this compound against Mycobacterium tuberculosis involves the binding to and potential inhibition of multiple protein targets, including the 30S ribosomal protein S12 (RPSL), the 50S ribosomal protein L3 (RPLC), and the caseinolytic protease C1 (ClpC1).[1][2]
Caption: Putative antibacterial mechanism of this compound in M. tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Laboratory Procedures for Using Desertomycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desertomycin (B81353) A is a 42-membered macrocyclic lactone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as various fungi.[1] It belongs to the desertomycin family of natural products, which are of pharmacological interest due to their diverse biological activities.[2] This document provides detailed application notes and standardized protocols for the laboratory use of Desertomycin A, summarizing its biochemical properties, mechanism of action, and methodologies for evaluating its antimicrobial and cytotoxic effects.
Biochemical and Physical Properties
This compound is a white solid compound derived from Streptomyces species.[1] Its molecular formula is C61H109NO21, with a molecular weight of 1192.5 g/mol .[1] For experimental use, this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), but has limited solubility in water.[1] It is recommended to store the compound at -20°C.[1]
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated, but studies have revealed several key effects on microbial cells. It is known to impact the integrity of the plasma membrane.[3] Research on yeasts has shown that contact with desertomycin leads to a significant liberation of potassium, indicating membrane damage.[3]
Furthermore, at concentrations of 100 micrograms/mL or higher, this compound has been observed to affect protein synthesis.[3] While it does not have an immediate inhibitory effect on yeast respiration, cells grown in the presence of subinhibiting doses show a reduction in respiration activity by as much as 40%.[3]
In Mycobacterium tuberculosis, molecular docking studies suggest that desertomycins, including this compound, may bind to the proteins RPSL, RPLC, and CLPC1, which are involved in protein synthesis and regulation.[4][5] This interaction is a proposed mechanism for its anti-tuberculosis activity.
Proposed Mechanism of Action in M. tuberculosis
Caption: Proposed interaction of this compound with key proteins in M. tuberculosis.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and the related compound, Desertomycin G.
Table 1: Antimicrobial Activity of this compound and G
| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | EC50 | 25 | [4][5] |
| Desertomycin | Filamentous Fungi (5 strains) | IMC (80% inhibition) | 50 | [3] |
| Desertomycin | Yeasts (6 strains) | IMC (80% inhibition) | ≥100 | [3] |
| Desertomycin G | Mycobacterium tuberculosis H37Rv | MIC | 16 | [6][7] |
| Desertomycin G | Corynebacterium urealyticum | MIC | >16 | [8] |
| Desertomycin G | Staphylococcus aureus | MIC | 8 | [8] |
| Desertomycin G | Streptococcus pneumoniae | MIC | 4 | [8] |
| Desertomycin G | Streptococcus pyogenes | MIC | 8 | [8] |
| Desertomycin G | Enterococcus faecium | MIC | 16 | [8] |
| Desertomycin G | Enterococcus faecalis | MIC | 16 | [8] |
| Desertomycin G | Clostridium perfringens | MIC | 8 | [8] |
| Desertomycin G | Bacteroides fragilis | MIC | >16 | [8] |
| Desertomycin G | Haemophilus influenzae | MIC | 16 | [8] |
| Desertomycin G | Neisseria meningitidis | MIC | 16 | [8] |
Table 2: Cytotoxic Activity of Desertomycin G
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | >50 | [2] |
| DLD-1 | Human Colon Carcinoma | >50 | [2] |
| A549 | Human Lung Carcinoma | >50 | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound against a range of bacteria.[8]
Materials:
-
This compound
-
DMSO (for stock solution)
-
Mueller-Hinton Broth (MHB) or other appropriate growth media (e.g., Trypticase Soy Agar with 5% sheep blood for C. urealyticum, Brucella Broth for anaerobes)[8]
-
Bacterial cultures in logarithmic growth phase
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 1 mg/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate sterile growth medium in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[9]
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the this compound dilutions.
-
Controls:
-
Positive Control: A well containing the bacterial inoculum in growth medium without this compound.
-
Negative Control: A well containing only the growth medium.
-
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye or a spectrophotometer.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on mammalian cell lines using a colorimetric MTT assay.[10]
Materials:
-
This compound
-
DMSO
-
Mammalian cell line of interest (e.g., MCF-7, DLD-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Cells in complete medium only.
-
Blank: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application of Desertomycin A in Microbiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Desertomycin A is a macrolide antibiotic with a broad spectrum of activity against various microorganisms, including bacteria and fungi. This document provides detailed application notes and protocols for the use of this compound in microbiology research, summarizing its antimicrobial properties, mechanism of action, and providing methodologies for key experiments.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆₁H₁₀₉NO₂₁ | |
| Molecular Weight | 1192.5 g/mol | |
| Appearance | White solid | |
| Purity | >95% | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | |
| Storage | -20°C |
Antimicrobial Spectrum
This compound and its analogs have demonstrated significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC₅₀) values.
Antibacterial Activity
| Organism | Desertomycin Analog | MIC (µg/mL) | EC₅₀ (µg/mL) |
| Mycobacterium tuberculosis | This compound | 25[1][2] | |
| Mycobacterium tuberculosis | Desertomycin 44-1 | 25[1][2] | |
| Mycobacterium tuberculosis | Desertomycin 44-2 | 50[1][2] | |
| Mycobacterium tuberculosis | Desertomycin G | 16 | |
| Corynebacterium urealyticum | Desertomycin G | Strong Inhibition (MIC not specified) | |
| Staphylococcus aureus | Desertomycin G | Strong Inhibition (MIC not specified) | |
| Streptococcus pneumoniae | Desertomycin G | Strong Inhibition (MIC not specified) | |
| Streptococcus pyogenes | Desertomycin G | Strong Inhibition (MIC not specified) | |
| Enterococcus faecium | Desertomycin G | Strong Inhibition (MIC not specified) | |
| Enterococcus faecalis | Desertomycin G | Strong Inhibition (MIC not specified) | |
| Clostridium perfringens | Desertomycin G | Strong Inhibition (MIC not specified) | |
| Bacteroides fragilis | Desertomycin G | Moderate Inhibition (MIC not specified) | |
| Haemophilus influenzae | Desertomycin G | Moderate Inhibition (MIC not specified) | |
| Neisseria meningitidis | Desertomycin G | Moderate Inhibition (MIC not specified) |
Antifungal Activity
| Organism | Desertomycin Analog | IMC (µg/mL) |
| Various Filamentous Fungi (5 strains) | Desertomycin | 50 |
| Various Yeasts (6 strains) | Desertomycin | ≥100 |
*IMC: Minimum concentration that inhibits growth by 80%.
Mechanism of Action
The precise mechanism of action for this compound is multifaceted and appears to involve at least two primary targets within microbial cells: the plasma membrane and protein synthesis machinery.
1. Plasma Membrane Disruption: Studies have shown that desertomycins can affect the integrity of the plasma membrane in yeasts. This is evidenced by the rapid release of potassium ions upon exposure to the antibiotic, a hallmark of membrane permeabilization. This effect is fungicidal.
2. Inhibition of Protein Synthesis: At higher concentrations, desertomycins have been observed to inhibit protein synthesis.[3] Molecular docking studies with Mycobacterium tuberculosis suggest that desertomycins may bind to key proteins involved in protein synthesis and degradation, including the ribosomal protein S12 (RPSL), ribosomal protein L3 (RPLC), and the caseinolytic protease C1 (ClpC1).[1][2] ClpC1 is an unfoldase that works in conjunction with the ClpP1P2 protease to degrade misfolded or damaged proteins, and its dysregulation can be lethal to the bacterium.[4][5][6][7] Macrolide antibiotics, in general, are known to inhibit protein synthesis by binding to the 50S ribosomal subunit and interfering with peptide elongation.[8][9][10][11]
The following diagram illustrates the proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
Microplate reader (optional)
-
Quality control strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922)[1][12][13]
2. Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to a concentration of 1280 µg/mL. b. Further dilutions should be made in the appropriate growth medium.
3. Preparation of Bacterial Inoculum: a. From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension 1:100 in the appropriate growth medium to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
4. Assay Procedure: a. Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate. b. Add 200 µL of a 128 µg/mL this compound working solution (in growth medium) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria). d. Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 110 µL, and the final bacterial concentration will be approximately 1-2 x 10⁵ CFU/mL. e. Incubate the plate at 35-37°C for 16-20 hours.
5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
The workflow for the MIC determination is depicted below.
Protocol 2: Antifungal Susceptibility Testing
This protocol is based on standardized methods for testing the susceptibility of yeasts and filamentous fungi.
1. Materials:
-
This compound
-
DMSO
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal inoculum (yeast or conidia)
-
Spectrophotometer
-
Incubator
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
2. Preparation of Fungal Inoculum:
- Yeasts: Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
- Filamentous Fungi: Prepare a conidial suspension in sterile saline containing 0.05% Tween 20. Adjust the suspension to a final concentration of 0.4-5 x 10⁴ conidia/mL in RPMI-1640.
3. Assay Procedure: a. The serial dilution of this compound is performed as described in the MIC protocol, using RPMI-1640 as the diluent. b. Add 100 µL of the prepared fungal inoculum to the appropriate wells. c. Incubate the plates at 35°C for 24-48 hours for yeasts, and up to 72 hours for filamentous fungi.
4. Interpretation of Results: a. The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the growth control.
Protocol 3: Potassium Release Assay
This assay is used to assess plasma membrane damage.
1. Materials:
-
This compound
-
DMSO
-
Yeast cells (e.g., Saccharomyces cerevisiae)
-
Wash buffer (e.g., sterile deionized water or a low-potassium buffer)
-
Potassium-selective electrode or an atomic absorption spectrophotometer
-
Lysis buffer (e.g., 0.1% Triton X-100)
2. Preparation of Yeast Cell Suspension: a. Grow yeast cells to mid-log phase in a suitable broth medium. b. Harvest the cells by centrifugation and wash them three times with the wash buffer to remove extracellular potassium. c. Resuspend the cells in the wash buffer to a high density (e.g., 10⁸ cells/mL).
3. Assay Procedure: a. Aliquot the yeast cell suspension into microcentrifuge tubes. b. Add this compound at various concentrations to the tubes. Include a negative control (vehicle only) and a positive control (lysis buffer). c. Incubate the tubes at room temperature for a defined period (e.g., 30 minutes). d. Centrifuge the tubes to pellet the cells. e. Carefully collect the supernatant.
4. Measurement of Potassium Release: a. Measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry. b. Calculate the percentage of potassium release for each concentration of this compound relative to the positive control (100% release).
The logical flow of the potassium release assay is outlined below.
Conclusion
This compound is a potent antimicrobial agent with a complex mechanism of action that makes it a valuable tool for microbiology research and a potential candidate for further drug development. The protocols provided herein offer a starting point for researchers to investigate its activity against a variety of microbial pathogens. Careful attention to experimental details, including the use of appropriate controls and standardized methodologies, is crucial for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the specific molecular interactions and signaling pathways affected by this promising antibiotic.
References
- 1. microbiologyclass.net [microbiologyclass.net]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Translational Regulation via Clp Protease Is Critical for Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyclic Peptide Ecumicin Targeting ClpC1 Is Active against Mycobacterium tuberculosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus [pubmed.ncbi.nlm.nih.gov]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 12. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcsmc.org [gcsmc.org]
Application Notes and Protocols for Desertomycin A in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Desertomycin A as a selective agent in bacterial culture. This document outlines the mechanism of action, provides quantitative data on its efficacy, and details protocols for its preparation and application in a laboratory setting.
Introduction to this compound
This compound is a 42-membered macrocyclic lactone antibiotic belonging to the macrolide family.[1] It exhibits broad-spectrum activity against Gram-positive and some Gram-negative bacteria, as well as yeasts and fungi.[1] Its primary application in research is as a potential therapeutic agent, particularly against Mycobacterium tuberculosis. For laboratory purposes, it can be employed as a selective agent to cultivate bacteria harboring a corresponding resistance gene.
Mechanism of Action
As a macrolide antibiotic, this compound is understood to inhibit bacterial protein synthesis. Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of elongation and leading to a bacteriostatic effect.[2][3] In Mycobacterium tuberculosis, this compound has been shown to bind to the RPSL (ribosomal protein S12), RPLC (ribosomal protein L3), and CLPC1 (caseinolytic peptidase C1) proteins, suggesting a disruption of ribosomal function and protein processing.[4][5] This mechanism is likely conserved across other susceptible bacterial species.
A common mechanism of resistance to macrolide antibiotics in bacteria involves the modification of the ribosomal target site, typically through methylation of the 23S rRNA, which prevents the antibiotic from binding effectively.[6][7] Another resistance strategy is the active efflux of the antibiotic from the bacterial cell.[6][7]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data
The efficacy of this compound and its analogue, Desertomycin G, has been quantified against several bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and G
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| Escherichia coli | This compound | >128 | [8] |
| Enterococcus faecalis | This compound | 64 | [8] |
| Mycobacterium luteus | This compound | 16 | [8] |
| Staphylococcus aureus (MSSA) | This compound | 32 | [8] |
| Staphylococcus aureus (VISA) | This compound | 64 | [8] |
| Mycobacterium tuberculosis H37Rv | Desertomycin G | 16 | [7] |
| Corynebacterium urealyticum | Desertomycin G | 1 | [7] |
| Staphylococcus aureus | Desertomycin G | 2 | [7] |
| Streptococcus pneumoniae | Desertomycin G | 2 | [7] |
| Streptococcus pyogenes | Desertomycin G | 2 | [7] |
| Enterococcus faecium | Desertomycin G | 4 | [7] |
| Enterococcus faecalis | Desertomycin G | 4 | [7] |
| Clostridium perfringens | Desertomycin G | 4 | [7] |
| Bacteroides fragilis | Desertomycin G | 32 | [7] |
| Haemophilus influenzae | Desertomycin G | 32 | [7] |
| Neisseria meningitidis | Desertomycin G | 32 | [7] |
Table 2: 50% Effective Concentration (EC50) of this compound
| Bacterial Strain | EC50 (µg/mL) | Reference |
| Mycobacterium tuberculosis | 25 | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe (optional, if not using a sterile solvent)
Procedure:
-
Determine the desired stock concentration. A common practice is to prepare a 1000X stock solution. For example, to prepare a 10 mg/mL stock solution.
-
Weigh the appropriate amount of this compound powder in a sterile tube.
-
Add the solvent. this compound is soluble in DMSO and ethanol, with limited solubility in water.[1][6] Add the calculated volume of the chosen solvent to the powder.
-
Dissolve the powder. Vortex the tube until the this compound is completely dissolved. Gentle warming may aid dissolution, but avoid excessive heat.
-
Sterilization (if necessary). If the solvent used was not sterile, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store. Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1]
References
- 1. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus [mdpi.com]
- 2. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrolide - Wikipedia [en.wikipedia.org]
- 4. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Desertomycin A and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desertomycins are a family of macrolide natural products with significant pharmacological interest due to their diverse biological activities, including potent antibiotic and anticancer properties.[1][2][3] Structurally, they are aminopolyol polyketides characterized by a large macrolactone ring.[2][4][5] The complexity of their structure and the presence of various derivatives necessitate robust analytical techniques for their identification, characterization, and quantification. This document provides detailed application notes and protocols for the mass spectrometry analysis of Desertomycin (B81353) A and its derivatives, aimed at researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes key quantitative data for Desertomycin A and some of its known derivatives, crucial for their mass spectrometric analysis.
| Compound | Molecular Formula | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Biological Activity (EC₅₀ against M. tuberculosis) | Reference |
| This compound | C₆₁H₁₀₇NO₂₁ | 1192.7 | - | 25 µg/mL | [4][6][7] |
| Desertomycin B | C₆₁H₁₀₉N₃O₂₀ | 1234.7 | - | Not Reported | [4] |
| Desertomycin G | C₆₂H₁₀₉NO₂₁ | 1204.7609 | - | 16 µg/mL | [5][7] |
| Desertomycin H | C₆₃H₁₁₁NO₂₂ | - | 1256.7504 | Not Reported | [8] |
| Desertomycin 44-1 | Not Specified | - | - | 25 µg/mL | [6][7] |
| Desertomycin 44-2 | Not Specified | - | - | 50 µg/mL | [6][7] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix. Below are general protocols for extraction from bacterial cultures and biological fluids.
a) Extraction from Bacterial Culture (e.g., Streptomyces sp.)
-
Cell Lysis: After fermentation, centrifuge the culture to separate the mycelium from the supernatant. The supernatant can be subjected to liquid-liquid extraction. For the mycelium, perform cell lysis using a suitable method such as sonication or homogenization in methanol (B129727).[4]
-
Solvent Extraction:
-
For mycelium extracts, after centrifugation to remove cell debris, subject the supernatant to extraction.[4]
-
Perform liquid-liquid extraction of the culture supernatant or mycelial extract with an equal volume of ethyl acetate (B1210297) or a similar organic solvent.
-
Repeat the extraction process three times to ensure maximum recovery.
-
-
Drying and Reconstitution:
b) Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)
-
Pre-treatment: Centrifuge the biological fluid to remove any particulate matter. Acidify the sample with formic acid to a pH of approximately 3-4.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by equilibration with acidified water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the desertomycins with methanol.[9]
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
a) Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of these macrolides.
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then re-equilibrate the column. For example: start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.[10]
-
Column Temperature: 40°C.[10]
b) Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9][13]
-
Ion Source Parameters:
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan and product ion scan for qualitative analysis.[9][13]
c) Proposed MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) |
| 1192.7 | 1030.7 | [M+H - C₆H₁₀O₅]⁺ | To be optimized |
| 1192.7 | 1012.7 | [M+H - C₆H₁₀O₅ - H₂O]⁺ | To be optimized |
| 1192.7 | 994.7 | [M+H - C₆H₁₀O₅ - 2H₂O]⁺ | To be optimized |
Note: The collision energies need to be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of desertomycins from a bacterial culture.
Caption: General workflow for desertomycin analysis.
Proposed Signaling Pathway for Desertomycin's Antibacterial Activity
Recent studies suggest that desertomycins may exert their anti-tubercular activity by targeting bacterial protein synthesis. Molecular docking analyses have shown that desertomycins can bind to the ribosomal proteins RPSL (part of the 30S ribosomal subunit) and RPLC (part of the 50S ribosomal subunit), as well as the chaperone protein CLPC1.[6][7] This interaction likely disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis and ultimately bacterial cell death.
Caption: Proposed mechanism of antibacterial action.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. waters.com [waters.com]
- 12. bioinformation.net [bioinformation.net]
- 13. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desertomycin A Powder (-20°C)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and use of Desertomycin (B81353) A powder. The information is intended to ensure the integrity and optimal performance of the compound in research and development applications.
Product Information
Desertomycin A is a macrolide antibiotic with a complex structure, known for its activity against a range of microorganisms.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 121820-50-6 | [1] |
| Molecular Formula | C₆₁H₁₀₉NO₂₁ | [1] |
| Molecular Weight | 1192.5 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | >95% | [1] |
| Source | Streptomyces sp. | [1] |
Storage and Stability
Proper storage of this compound is crucial to maintain its stability and biological activity.
Table 2: Storage and Stability Guidelines for this compound
| Form | Storage Temperature | Recommended Duration | Notes | References |
| Powder | -20°C | 3 years | Protect from moisture. The vial should be tightly sealed. | [2] |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [2] |
Safety Precautions
There is conflicting information in available safety data sheets. One source indicates that the substance is not classified as hazardous, while another states it is fatal if swallowed[3][4]. Therefore, it is imperative to handle this compound with caution and adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of the powder. Work in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Solubility
This compound has limited solubility in water but is soluble in several organic solvents.
Table 3: Solubility of this compound
| Solvent | Solubility | Notes | References |
| DMSO (Dimethyl sulfoxide) | Soluble | [1][5][6] | |
| DMF (Dimethylformamide) | Soluble | [1][5] | |
| Ethanol | Soluble | [1][5] | |
| Methanol | Soluble | [1][5] | |
| Water | Limited solubility | [1][5] |
For quantitative applications, it is recommended to perform a solubility test to determine the maximum concentration for your specific solvent and experimental conditions.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated. However, studies have indicated two primary modes of action against different types of organisms.
Antifungal Mechanism:
In fungi, this compound is proposed to disrupt the plasma membrane, leading to an increase in membrane permeability and subsequent leakage of essential intracellular components like potassium ions. This disruption of the cell membrane integrity is a key factor in its antifungal activity.
Antibacterial Mechanism (Mycobacterium tuberculosis):
In Mycobacterium tuberculosis, this compound has been shown to interact with several key proteins, including the 30S ribosomal protein S12 (RPSL), 50S ribosomal protein L3 (RPLC), and the caseinolytic protease C1 (CLPC1). The binding to these proteins likely interferes with essential cellular processes such as protein synthesis and protein quality control, leading to an anti-mycobacterial effect.
Experimental Protocols
The following are generalized protocols. It is recommended to optimize these protocols for your specific experimental setup.
Reconstitution of this compound Powder
This protocol describes the preparation of a stock solution from the lyophilized powder.
Materials:
-
This compound powder vial
-
Sterile, high-purity solvent (e.g., DMSO, ethanol)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the desired volume of the appropriate sterile solvent to achieve the target stock concentration. For example, to prepare a 10 mM stock solution of this compound (MW: 1192.5 g/mol ), add 83.8 µL of solvent to 1 mg of powder.
-
Dissolution: Close the vial tightly and vortex gently until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a microbial strain.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to the appropriate density (e.g., 0.5 McFarland standard)
-
Positive control (microbial inoculum without this compound)
-
Negative control (sterile medium only)
-
Solvent control (microbial inoculum with the same concentration of solvent used for the highest this compound concentration)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control wells) to achieve the final desired cell density.
-
Incubation: Cover the plate and incubate under the appropriate conditions (temperature, time, and atmosphere) for the specific microorganism being tested.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm for bacteria).
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of desertomycin on the synthesis of cell wall polymers in Saccharomyces uvarum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstituting Medications – College Health Mathematics [pressbooks.atlanticoer-relatlantique.ca]
- 4. sivuh.ie [sivuh.ie]
- 5. researchgate.net [researchgate.net]
- 6. Reconstituting Medications – A Guide to Numeracy in Nursing [pressbooks.atlanticoer-relatlantique.ca]
Troubleshooting & Optimization
How to overcome limited water solubility of Desertomycin A in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the limited water solubility of Desertomycin A in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
A1: The exact aqueous solubility of this compound is not well-documented in publicly available literature. However, it is consistently reported to have limited water solubility.[1] Its large macrocyclic lactone structure contributes to its hydrophobic nature. For comparative purposes, the aqueous solubilities of other common macrolide antibiotics are provided in the data tables below.
Q2: In which solvents is this compound known to be soluble?
A2: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[1]
Q3: Why is overcoming the limited water solubility of this compound important for research?
A3: For meaningful in vitro and in vivo experiments, including bioassays and pharmacological studies, this compound needs to be in a soluble form in aqueous physiological media to ensure accurate and reproducible results. Poor solubility can lead to precipitation, inaccurate concentration measurements, and reduced biological activity.
Q4: What are the general strategies to improve the solubility of poorly water-soluble macrolides like this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of macrolide antibiotics. These include the use of co-solvents, pH adjustment, complexation with cyclodextrins, formulation into nanoparticles (e.g., liposomes), and the preparation of solid dispersions.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when trying to dissolve and use this compound in aqueous solutions for their experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon addition to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution is not tolerated by the aqueous system. | 1. Decrease the final concentration of this compound in the aqueous medium.2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution. However, be mindful of the solvent's potential toxicity to cells or organisms in your experiment. It is recommended to keep the final concentration of organic solvents low (typically <1%).3. Use a different solubilization technique , such as cyclodextrin (B1172386) complexation or liposomal formulation, to enhance aqueous solubility without relying on high concentrations of organic co-solvents. |
| Inconsistent results in biological assays. | Incomplete dissolution or precipitation of this compound leading to variable effective concentrations. Degradation of the compound in the experimental medium. | 1. Visually inspect your final solution for any signs of precipitation before each experiment. Centrifuge the solution and check for a pellet.2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.3. Consider the pH of your aqueous medium. The solubility of many macrolides is pH-dependent.[2] Experiment with buffers at different pH values to find the optimal condition for this compound solubility, while ensuring the pH is compatible with your experimental system. |
| Difficulty preparing a concentrated aqueous stock solution. | This compound has inherently low water solubility. | It is generally not feasible to prepare a concentrated stock solution of this compound directly in water. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol (e.g., 10 mg/mL) and then dilute it into your aqueous experimental medium. |
Quantitative Data on Macrolide Solubility
The following tables provide solubility data for common macrolide antibiotics, which can serve as a reference for understanding the challenges associated with dissolving large macrocyclic compounds like this compound in aqueous media.
Table 1: Aqueous Solubility of Common Macrolide Antibiotics
| Macrolide Antibiotic | Aqueous Solubility (mg/mL) | Reference |
| Erythromycin (B1671065) | ~2 | [3][4] |
| Azithromycin | Sparingly soluble (~0.5 mg/mL in 1:1 ethanol:PBS) | [5] |
| Clarithromycin | Practically insoluble (~0.33 mg/mL) | [6][7] |
| This compound | Limited water solubility (exact value not reported) | [1] |
Table 2: Solubility of Macrolide Antibiotics in Organic Solvents
| Macrolide Antibiotic | Solvent | Solubility (mg/mL) | Reference |
| Azithromycin | Ethanol | ~16 | [5] |
| DMSO | ~5 | [5] | |
| DMF | ~16 | [5] | |
| Clarithromycin | Ethanol | ~1 | [6] |
| DMSO | ~1 | [6] | |
| DMF | ~1 | [6] | |
| Erythromycin | Ethanol | Freely soluble | [4] |
| Acetone | Freely soluble | [4] | |
| Chloroform (B151607) | Freely soluble | [4] | |
| This compound | DMF, DMSO, Ethanol, Methanol | Soluble (exact values not reported) | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the aqueous solubility of this compound.
Co-Solvent System
This method involves dissolving this compound in a water-miscible organic solvent before diluting it into the aqueous medium.
Workflow Diagram:
Caption: Workflow for using a co-solvent to prepare this compound solutions.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
Perform serial dilutions of the stock solution into the final aqueous medium (e.g., phosphate-buffered saline, cell culture medium) to achieve the desired working concentration.
-
Ensure the final concentration of DMSO in the working solution is low enough to not affect the experimental system (typically below 1%).
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Workflow Diagram:
Caption: Workflow for cyclodextrin-based solubilization of this compound.
Protocol:
-
Prepare a solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in the desired aqueous buffer. The concentration of HP-β-CD may need to be optimized.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at room temperature for an extended period (24-72 hours) to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC or mass spectrometry.
Liposomal Formulation (Thin-Film Hydration Method)
Encapsulating this compound within liposomes can improve its delivery in aqueous systems.
Workflow Diagram:
Caption: Workflow for preparing a liposomal formulation of this compound.
Protocol:
-
Co-dissolve the desired lipids (e.g., phosphatidylcholine) and this compound in an organic solvent such as chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Signaling Pathways and Logical Relationships
The choice of a solubilization method can be guided by the experimental requirements. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting a this compound solubilization method.
References
- 1. agscientific.com [agscientific.com]
- 2. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Erythromycin - LKT Labs [lktlabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Desertomycin A Concentration for Anti-Mtb Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desertomycin A in anti-Mycobacterium tuberculosis (anti-Mtb) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in anti-Mtb assays?
A1: Based on available data, a good starting point for determining the Minimum Inhibitory Concentration (MIC) of this compound is to test a concentration range that brackets its reported 50% effective concentration (EC50) of 25 µg/mL.[1][2][3] A related compound, Desertomycin G, has shown a MIC of 16 µg/mL against M. tuberculosis. Therefore, a serial dilution from approximately 1 µg/mL to 100 µg/mL is a reasonable starting range.
Q2: How should I prepare a stock solution of this compound?
A2: this compound has limited water solubility but is soluble in organic solvents.[4] It is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[4] Store the stock solution at -20°C for stability.[4] When preparing working solutions, dilute the stock solution in the appropriate culture medium. Ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid solvent-induced cytotoxicity or effects on mycobacterial growth.
Q3: Is this compound stable in solution?
Q4: What are the potential mechanisms of action of this compound against M. tuberculosis?
A4: Molecular docking studies suggest that desertomycins, including this compound, may exert their anti-Mtb activity by binding to multiple target proteins, including RPSL, RPLC, and CLPC1.[1][2][3]
Troubleshooting Guides
Issue 1: Inconsistent MIC or EC50 Values
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | Ensure a standardized and homogenous inoculum of M. tuberculosis is used. Clumping of mycobacteria can lead to inconsistent results. Vortexing with glass beads can help create a single-cell suspension. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Solvent Effects | Verify that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-inhibitory level (typically ≤1%). Run a solvent-only control to assess its effect on bacterial growth. |
| Assay Conditions | Standardize incubation times, temperature, and CO2 levels. Variations in these parameters can affect both mycobacterial growth and compound activity. |
Issue 2: High Background or False Positives in Reporter Assays (e.g., LRP)
| Possible Cause | Troubleshooting Steps |
| Compound Interference | Natural products can sometimes interfere with reporter systems. To check for this, run a control with the highest concentration of this compound in the absence of the luciferase substrate to measure any intrinsic luminescence of the compound. |
| Contamination | Ensure all reagents and plates are sterile. Contamination can lead to high background signals. |
| Promoter Strength | If using a luciferase reporter strain with a very strong promoter, the signal may be too high, leading to saturation. Consider using a strain with a weaker promoter or diluting the lysate before reading.[5] |
Issue 3: Cytotoxicity Observed in Host Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Cytotoxicity | Determine the cytotoxicity of this compound on the host cells (e.g., macrophages) alone using a standard cytotoxicity assay like the MTT assay. This will help to distinguish between anti-mycobacterial activity and general cytotoxicity. |
| Solvent Cytotoxicity | Ensure the final solvent concentration is not toxic to the host cells. Run a solvent control at the highest concentration used in the experiment. |
Quantitative Data Summary
Table 1: In Vitro Anti-Mtb Activity of Desertomycins
| Compound | Assay | M. tuberculosis Strain | Activity Metric | Value | Reference |
| This compound | Not Specified | H37Ra | EC50 | 25 µg/mL | [1][2][3] |
| Desertomycin G | Not Specified | Not Specified | MIC | 16 µg/mL |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1192.5 g/mol | [4] |
| Solubility | Soluble in DMSO, ethanol, methanol; Limited water solubility | [4] |
| Storage | -20°C (solid) | [4] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol is a common method for determining the MIC of compounds against M. tuberculosis.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis (e.g., H37Rv) in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a drug-free control (bacteria and medium only) and a sterile control (medium only).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 24 hours at 37°C.
-
-
Reading Results:
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.
-
Luciferase Reporter Phage (LRP) Assay for Rapid Susceptibility Testing
This assay provides a more rapid assessment of anti-Mtb activity.
-
Preparation of M. tuberculosis Culture:
-
Grow a luciferase-reporter strain of M. tuberculosis in 7H9 broth to mid-log phase.
-
-
Compound Exposure:
-
In a 96-well plate, expose the bacterial culture to serial dilutions of this compound for 48-72 hours at 37°C.
-
-
Phage Infection:
-
Add the luciferase reporter phage to each well and incubate for 4-8 hours to allow for phage infection and luciferase expression.
-
-
Luminescence Reading:
-
Add the luciferase substrate (e.g., D-luciferin) to each well.
-
Measure the relative light units (RLU) using a luminometer. A reduction in RLU compared to the untreated control indicates inhibition of bacterial viability.
-
MTT Assay for Cytotoxicity Assessment
This protocol is used to evaluate the cytotoxicity of this compound against a mammalian cell line (e.g., macrophages).
-
Cell Seeding:
-
Seed mammalian cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
-
Visualizations
Caption: Workflow for determining the anti-Mtb activity of this compound.
Caption: Troubleshooting decision tree for inconsistent MIC results.
Caption: Putative mechanism of action of this compound in M. tuberculosis.
References
- 1. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniscience.co.kr [uniscience.co.kr]
- 5. goldbio.com [goldbio.com]
Potential degradation pathways for Desertomycin A under experimental conditions
Disclaimer: Specific experimental data on the degradation pathways of Desertomycin A is limited in current scientific literature. This guide is based on established knowledge of the degradation of other macrolide antibiotics and general principles of forced degradation studies. Researchers should validate these potential pathways and protocols for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under experimental conditions?
A1: Based on the structure of this compound, a complex macrolide, and data from related antibiotics, the primary degradation pathways are likely to be:
-
Hydrolysis: The large lactone (cyclic ester) ring is susceptible to cleavage under both acidic and basic conditions. Glycosidic bonds, such as the one linking the mannose sugar moiety, can also be hydrolyzed.
-
Oxidation: The numerous hydroxyl groups and the polyene structure within the macrolactone ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Photodegradation: Macrolides can be sensitive to light, particularly UV radiation, which can lead to complex degradation pathways involving the polyene system.
Q2: What experimental factors are most likely to influence the stability of this compound?
A2: The stability of this compound in your experiments can be significantly affected by:
-
pH: Acidic or alkaline conditions can catalyze the hydrolysis of the lactone ring and glycosidic linkages.[1][2][3]
-
Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.[1][4]
-
Light: Exposure to UV and even ambient light can induce photodegradation.[4][5][6]
-
Oxidizing Agents: The presence of peroxides, metal ions, or dissolved oxygen can promote oxidative degradation.[4][7]
-
Enzymes: If working with biological systems, esterases and other enzymes could potentially degrade this compound.
Q3: How can I detect if my this compound sample is degrading?
A3: Degradation can be monitored by:
-
Chromatography (HPLC/UPLC): A decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
-
Mass Spectrometry (MS): Identification of masses corresponding to potential degradation products (e.g., hydrolyzed or oxidized forms).
-
Bioassay: A reduction in the biological activity (e.g., antibacterial potency) of the sample.
-
Visual Inspection: Changes in the color or clarity of a solution.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light.[8] For solutions, it is advisable to prepare them fresh in a suitable solvent like methanol (B129727) or DMSO and store them at low temperatures for short periods.[8] The stability in aqueous solutions is expected to be limited.
Troubleshooting Guides
Issue 1: Rapid Loss of Activity in Aqueous Solution
-
Potential Cause: Hydrolysis of the macrolactone ring.
-
Troubleshooting Steps:
-
pH Control: Ensure your aqueous medium is buffered to a pH where this compound is most stable (typically near neutral pH for many macrolides). Avoid highly acidic or alkaline conditions.
-
Temperature Control: Perform experiments at the lowest feasible temperature. If possible, keep solutions on ice.
-
Solvent Choice: If the experimental design allows, consider using a co-solvent system (e.g., with a small percentage of DMSO or ethanol) to reduce the aqueous activity and potentially slow hydrolysis.
-
Fresh Preparations: Prepare aqueous solutions of this compound immediately before use.
-
Issue 2: Appearance of New Peaks in HPLC After Sample Work-up
-
Potential Cause: Oxidation.
-
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been degassed by sonication or sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Inert Atmosphere: If the compound is highly sensitive, consider performing experimental manipulations under an inert atmosphere (e.g., in a glove box).
-
Avoid Oxidants: Check all reagents and materials for the presence of potential oxidizing agents (e.g., peroxides in ethers).
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be considered, but be cautious of potential interference with your experiment or analysis.
-
Issue 3: Inconsistent Results in Experiments Conducted on the Benchtop
-
Potential Cause: Photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to protect them from ambient and UV light.
-
Minimize Exposure: Conduct experiments in a darkened room or under light sources that do not emit UV radiation.
-
Photostability Check: Perform a simple photostability test by exposing a solution of this compound to your typical laboratory lighting conditions for a set period and analyzing for degradation by HPLC.
-
Quantitative Data Summary
The following tables present hypothetical data for the degradation of this compound under various stress conditions, based on typical results for macrolide antibiotics. These should be used as a general guide for designing your own stability studies.
Table 1: Hypothetical Degradation of this compound under Hydrolytic Stress
| Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) |
| 0.1 M HCl | 60 | 24 | 25% |
| 0.1 M NaOH | 60 | 24 | 40% |
| pH 7 Buffer | 60 | 24 | 5% |
| 0.1 M HCl | 25 | 24 | 5% |
| 0.1 M NaOH | 25 | 24 | 10% |
Table 2: Hypothetical Degradation of this compound under Oxidative and Photolytic Stress
| Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) |
| 3% H₂O₂ | 25 | 24 | 15% |
| 15% H₂O₂ | 25 | 24 | 50% |
| Photolytic (UV/Vis) | 25 | 24 | 30% |
| Thermal (Solid) | 100 | 24 | < 5% |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water or a pH 7 buffer to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at 60°C. A control sample should be kept at 4°C.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Sample Quenching:
-
For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH.
-
For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV or HPLC-MS method to determine the percentage of this compound remaining and to profile the degradation products.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Stress Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Incubation: Keep the solution at room temperature, protected from light. A control sample (without H₂O₂) should be stored under the same conditions.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Analysis: Analyze the samples directly by HPLC-UV or HPLC-MS.
Protocol 3: Photostability Testing
-
Sample Preparation: Prepare a solution of this compound at 100 µg/mL in a suitable solvent. Place the solution in a chemically inert, transparent container. Also, prepare a control sample in a container wrapped in aluminum foil to serve as a dark control.
-
Exposure: Place both samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
-
Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control by HPLC to assess the extent of photodegradation.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d.docksci.com [d.docksci.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniscience.co.kr [uniscience.co.kr]
Common sources of variability in Desertomycin A bioassays
Welcome to the technical support center for Desertomycin A bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing variability in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic belonging to the polyketide family.[1] It is known to be produced by various Streptomyces species.[2] Its primary mechanism of action involves disrupting the plasma membrane of susceptible fungi, leading to the leakage of essential ions like potassium.[3] Additionally, at higher concentrations, it has been observed to inhibit protein synthesis.[3]
Q2: In which solvents can I dissolve this compound?
This compound has limited solubility in water. It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2] For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it in the culture medium to the final desired concentration, ensuring the final solvent concentration is not toxic to the cells (typically ≤1%).
Q3: How should I store my this compound stock solutions?
While specific stability data for this compound is limited, general recommendations for macrolide antibiotics suggest storing stock solutions at -20°C or -80°C to maintain stability.[4] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5] Some macrolides are also sensitive to light, so protecting stock solutions from light by using amber vials or wrapping them in foil is a good practice.[6]
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Variability in MIC assays is a common challenge. Below are potential sources of this variability and steps to address them.
Issue: Significant well-to-well or experiment-to-experiment variation in MIC values.
Potential Causes & Troubleshooting Steps:
-
Inoculum Size: The number of microbial cells at the start of the assay can significantly impact the MIC value. A higher inoculum may require a higher concentration of the antibiotic to inhibit growth.[7][8]
-
Solution: Standardize your inoculum preparation precisely. Use a spectrophotometer to adjust the turbidity of your microbial suspension to a 0.5 McFarland standard. Always verify the inoculum concentration by plating serial dilutions and performing a colony count.
-
-
Growth Phase of Inoculum: The susceptibility of microorganisms to antibiotics can vary depending on their growth phase. Cells in the exponential (log) growth phase are generally more susceptible.[9]
-
Solution: Prepare your inoculum from a fresh, actively growing culture in the exponential phase. Avoid using cultures from the stationary phase.
-
-
Incubation Time: The duration of incubation can affect the final MIC reading. Longer incubation times may allow for the slow growth of resistant subpopulations, leading to higher apparent MICs.[7][10]
-
Solution: Adhere to a consistent and standardized incubation time as specified in established protocols (e.g., CLSI or EUCAST guidelines). If trailing growth is observed, note the MIC at the time point where a significant decrease in growth is first observed.
-
-
Media Composition: The components of the culture medium can influence the activity of this compound.
-
Solution: Use the recommended and standardized medium for the specific microorganism being tested. Be aware that components in complex media can sometimes interact with the test compound.
-
-
Compound Stability: Degradation of this compound in the assay medium over the incubation period can lead to inaccurate results. While specific data for this compound is limited, polyene macrolides are known to be sensitive to heat, UV radiation, and extreme pH.[11]
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures.
-
Table 1: Impact of Inoculum Size on MIC Values for Antifungal Agents
| Change in Inoculum Density | Expected Impact on MIC | Reference |
| 10-fold increase (e.g., from 10^4 to 10^5 CFU/mL) | Can lead to a two- to four-fold increase in MIC for some antifungals. | [1] |
| 100-fold increase | May result in a significant increase in MIC, potentially leading to a misclassification of susceptibility. | [7] |
Guide 2: Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, Resazurin)
Inconsistent results in cytotoxicity assays can obscure the true effect of this compound on cell lines.
Issue: High variability between replicate wells or plates.
Potential Causes & Troubleshooting Steps:
-
Cell Seeding Density: The number of cells seeded per well is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and changes in metabolic activity, affecting the assay's linearity.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Ensure a homogenous cell suspension before and during plating.
-
-
Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate in the culture medium, especially at higher concentrations. This can lead to inconsistent exposure of cells to the compound and can also interfere with absorbance or fluorescence readings.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different solubilizing agent (ensuring the solvent itself is not toxic to the cells). Sonication of the stock solution before dilution may also help.[5]
-
-
Interference with Assay Reagents: Natural products can sometimes directly interact with the assay reagents. For example, compounds with reducing properties can convert MTT to formazan (B1609692) non-enzymatically, leading to a false-positive signal for cell viability.
-
Solution: Run a cell-free control containing the same concentrations of this compound and the assay reagent to check for any direct reaction. If interference is detected, consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., measuring membrane integrity via LDH release).
-
-
Incubation Time with Reagent: The incubation time with reagents like MTT or resazurin (B115843) is a critical parameter that needs to be optimized for each cell line.
-
Solution: Determine the optimal incubation time that provides a robust signal within the linear range of the assay.
-
-
Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the components in the well and affect cell growth and the assay results.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Table 2: Common Issues and Solutions in MTT-based Cytotoxicity Assays
| Observation | Potential Cause | Recommended Solution |
| High background absorbance in "no-cell" control wells | Contamination of media or reagents; Precipitation of this compound | Use fresh, sterile reagents. Visually inspect for precipitation and adjust solubilization method if necessary. |
| Viability >100% at some concentrations | Compound may be enhancing metabolic activity; Pipetting error leading to more cells in treated wells. | Confirm with a cell counting method. Ensure homogenous cell suspension during plating. |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects. | Use a multichannel pipette for consistency; Mix cell suspension between pipetting; Avoid using outer wells. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Candida albicans
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[12]
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.
Protocol 2: MTT Cytotoxicity Assay for MCF-7 Cells
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest and count MCF-7 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells and determine the IC50 value.
-
Visualizations
Caption: Workflow for a Broth Microdilution MIC Assay.
Caption: Common Sources of Variability in Bioassays.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. graphviz.org [graphviz.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. worthe-it.co.za [worthe-it.co.za]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Bacterial Resistance to Desertomycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Desertomycin A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general spectrum of activity?
This compound is a 42-membered macrocyclic lactone antibiotic.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1] Newer variants, such as Desertomycin G, have shown strong activity against clinically relevant Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis, and moderate activity against some Gram-negative pathogens.[2][3][4]
Q2: My bacterial culture has developed resistance to this compound. What are the potential mechanisms?
While specific resistance mechanisms to this compound are not yet well-documented in the literature, bacteria can develop resistance to macrolide antibiotics through several general mechanisms:[5]
-
Target Modification: Alteration of the antibiotic's target site, such as ribosomal RNA, can prevent the drug from binding.
-
Efflux Pumps: Bacteria may acquire or upregulate genes encoding efflux pumps that actively transport this compound out of the cell.
-
Enzymatic Inactivation: The bacteria might produce enzymes that modify or degrade this compound.
-
Alteration of Drug Uptake: Changes in the bacterial cell membrane or cell wall could reduce the permeability of the cell to this compound.[5]
Q3: How can I confirm that my bacterial strain has developed resistance to this compound?
You can confirm resistance by determining the Minimum Inhibitory Concentration (MIC) of this compound for your suspected resistant strain and comparing it to the MIC for the original, susceptible (parental) strain. A significant increase in the MIC value for the suspected resistant strain indicates the development of resistance.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Possible Causes:
-
Inconsistent inoculum density.
-
Improper preparation of this compound stock solution.
-
Contamination of the bacterial culture.
-
Variability in incubation time or temperature.
Troubleshooting Steps:
-
Standardize Inoculum: Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, for each experiment.
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound for each experiment, as it has limited water solubility and may degrade over time.[1] It is soluble in ethanol, methanol, DMF, or DMSO.[1]
-
Aseptic Technique: Use strict aseptic techniques to prevent contamination.[6] Streak a sample of your culture on an agar (B569324) plate to check for purity.
-
Consistent Incubation: Incubate plates or tubes at a consistent temperature and for a standardized duration.
Problem 2: No Zone of Inhibition in Disk Diffusion Assay with a Previously Susceptible Strain
Possible Causes:
-
The this compound on the disk has degraded.
-
The concentration of this compound on the disk is too low.
-
The bacterial lawn is too dense.
-
The agar depth is incorrect.
Troubleshooting Steps:
-
Quality Control of Disks: Use fresh or properly stored antibiotic disks.
-
Optimize Disk Concentration: If preparing your own disks, ensure the concentration of this compound is appropriate for the target organism.
-
Standardize Bacterial Lawn: Use a sterile swab to create an even, confluent lawn of bacteria from a standardized inoculum.
-
Agar Plate Preparation: Ensure a uniform agar depth (typically 4 mm) in your petri dishes.
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile multichannel pipette and tips
-
Plate reader or visual inspection
Methodology:
-
Prepare this compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.
-
-
Inoculate the Plate:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound in which there is no visible bacterial growth. This can be determined by visual inspection or by using a plate reader to measure optical density.
-
Protocol 2: Investigating Efflux Pump Activity
This protocol helps determine if efflux pumps are involved in the observed resistance.
Materials:
-
Susceptible and resistant bacterial strains
-
This compound
-
An efflux pump inhibitor (EPI) compatible with your bacterial species (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), verapamil, reserpine).
-
Broth microdilution assay setup (as in Protocol 1)
Methodology:
-
Determine the non-inhibitory concentration of the EPI: Perform a broth microdilution assay with the EPI alone to find the highest concentration that does not inhibit bacterial growth.
-
Perform MIC Assay with EPI:
-
Set up a broth microdilution assay for this compound as described in Protocol 1.
-
In a parallel set of wells, add the pre-determined non-inhibitory concentration of the EPI to each well containing the this compound dilutions. .
-
Inoculate with the resistant bacterial strain.
-
-
Analyze Results:
-
If the MIC of this compound for the resistant strain is significantly lower in the presence of the EPI, it suggests that efflux pumps are contributing to the resistance.
-
Data Presentation
Table 1: Example MIC Values for Susceptible and Resistant S. aureus Strains
| Strain | This compound MIC (µg/mL) |
| S. aureus (Susceptible) | 2 |
| S. aureus (Resistant) | 64 |
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC in a Resistant Strain
| Treatment | This compound MIC (µg/mL) | Fold Change in MIC |
| Resistant Strain | 64 | - |
| Resistant Strain + EPI | 8 | 8-fold decrease |
Visualizations
Caption: Workflow for Investigating this compound Resistance.
Caption: Troubleshooting Logic for Inconsistent MIC Results.
Caption: Hypothetical Action and Resistance Pathway for this compound.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 6. youtube.com [youtube.com]
Technical Support Center: Unexpected Side Effects of Macrolide Antibiotics in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected effects of macrolide antibiotics in their cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a decrease in cell proliferation or viability after treating my cells with macrolide antibiotics like azithromycin (B1666446)?
A1: Macrolide antibiotics can have direct cytotoxic or cytostatic effects on mammalian cells, even at concentrations used for bacterial contamination control.[1] This is often due to off-target effects on cellular processes. For instance, azithromycin can directly inhibit the proliferation of various mammalian cell lines in a dose-dependent manner.[2] Furthermore, macrolides can impair mitochondrial function, which is crucial for cell proliferation and metabolic activity.[1]
Q2: My metabolic assay results (e.g., MTT, XTT) are inconsistent with my cell count data after macrolide treatment. What could be the cause?
A2: This discrepancy is a known issue. Macrolides, such as azithromycin, can interfere with cellular metabolism without directly causing cell death.[2] Specifically, they can induce mitochondrial toxicity and alter metabolic pathways.[2] This can lead to a reduction in metabolic activity, which assays like MTT measure, that does not directly correlate with the actual number of viable cells. Therefore, relying solely on metabolic assays can be misleading.
Q3: I've observed an increase in vacuole formation in my cells after macrolide treatment. What is this phenomenon?
A3: The observed vacuoles are often a sign of autophagy, a cellular self-degradation process.[3] Macrolides like azithromycin and clarithromycin (B1669154) are known to induce autophagy.[2][3][4] However, they can also block a later stage of this process, known as autophagy flux, leading to the accumulation of autophagosomes within the cell.[4][5][6] Azithromycin is also known to be a lysosomotropic agent, meaning it accumulates in lysosomes, which can lead to the formation of large vacuoles and phospholipidosis with prolonged exposure.[7]
Q4: Can macrolide antibiotics affect gene expression in my cell line?
A4: Yes, macrolides can significantly alter gene expression. For example, they can induce the expression of genes related to the integrated stress response (ISR), such as the pro-apoptotic transcription factor CHOP (CADD153).[5][8] This can be a consequence of cellular stress, such as endoplasmic reticulum (ER) stress or mitochondrial dysfunction, triggered by the antibiotic.[5] Furthermore, macrolides have been shown to modulate the expression of cytokines and adhesion molecules in various cell types.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell Proliferation Assays
Possible Causes:
-
Inconsistent Drug Concentration: Variations in the final concentration of the macrolide or its solvent (e.g., DMSO) across wells.[2]
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to the cytotoxic effects of macrolides.[2][10]
-
Interference with Assay Chemistry: Macrolides can directly interfere with the chemical reactions of certain proliferation assays.[2]
Troubleshooting Steps:
-
Prepare a Master Mix: To ensure consistency, prepare a master mix of your macrolide-containing medium.[2]
-
Solvent Control: Ensure the final concentration of the solvent is consistent across all wells, including controls, and is at a non-toxic level.[2]
-
Determine IC50: Perform a dose-response curve for the specific macrolide on your cell line to determine its half-maximal inhibitory concentration (IC50).[2] This will help you choose a working concentration with minimal impact on proliferation if the antibiotic is being used for contamination control.
-
Use Orthogonal Methods: Do not rely on a single assay. Validate results from metabolic assays (MTT, XTT) with direct cell counting methods (trypan blue exclusion, automated cell counters) or DNA synthesis assays (BrdU, EdU incorporation).[2]
Issue 2: Unexpected Cell Death or Apoptosis
Possible Causes:
-
Mitochondrial Dysfunction: Macrolides can impair mitochondrial protein synthesis and energetics, leading to increased production of reactive oxygen species (ROS) and triggering apoptosis.[1][11][12]
-
Induction of Apoptotic Pathways: Some macrolides, like clarithromycin and azithromycin, can induce apoptosis by up-regulating proteins involved in both intrinsic (e.g., Bax) and extrinsic (e.g., TNFR1) apoptotic pathways.[13]
-
ER Stress: The blockage of autophagy flux by macrolides can lead to the accumulation of ubiquitinated proteins and ER stress, which in turn can induce apoptosis via the CHOP pathway.[5]
Troubleshooting Steps:
-
Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., JC-1), ROS production (e.g., MitoSOX), and oxygen consumption rate (e.g., Seahorse analyzer).
-
Measure Apoptosis Markers: Perform assays to detect apoptosis, such as TUNEL staining for DNA fragmentation, caspase activity assays (e.g., Caspase-3/7), or Western blotting for apoptotic proteins like cleaved PARP and Bax/Bcl-2 ratio.
-
Investigate ER Stress: Use Western blotting to check for markers of ER stress, such as phosphorylated PERK, eIF2α, and CHOP.
Issue 3: Altered Cellular Morphology and Autophagy
Possible Causes:
-
Autophagy Induction and Blockage: Macrolides can both induce the initial stages of autophagy and inhibit the final fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles.[4][5][6]
-
Lysosomal Accumulation: As weak bases, some macrolides like azithromycin accumulate in the acidic environment of lysosomes, which can cause lysosomal swelling and dysfunction.[7]
Troubleshooting Steps:
-
Monitor Autophagy: Use Western blotting to measure the levels of LC3-II and p62. An increase in both proteins is indicative of blocked autophagy flux.
-
Visualize Autophagosomes: Employ fluorescence microscopy to observe the localization of GFP-LC3 puncta. An accumulation of these puncta suggests an increase in autophagosomes.
-
Assess Lysosomal Function: Use dyes like LysoTracker Red to visualize and quantify acidic lysosomal compartments. A decrease in staining may indicate lysosomal dysfunction.
Data Presentation
Table 1: Reported IC50 Values of Macrolides in Various Cell Lines
| Macrolide | Cell Line | IC50 Value | Reference |
| Azithromycin | HepG2 | Higher than doxorubicin | [13] |
| Clarithromycin | HepG2 | Lower than doxorubicin | [13] |
| Josamycin | K562 | 39 µM | [14] |
| Tilmicosin | BHK 21 | Significant decrease in vital cells at 50 µg/ml | [10][15] |
| Tilmicosin | VERO | Significant decrease of vital cells at 300 µg/ml | [10][15] |
| Tylosin | BHK 21 | No vital cells observed at >500 µg/ml | [10][15] |
| Spiramycin | BHK 21 | Significant decrease in vital cells at 150 µg/ml | [10][15] |
Experimental Protocols
Protocol 1: Assessment of Autophagy Flux by Western Blot
-
Cell Treatment: Plate cells and treat with the macrolide antibiotic at the desired concentration and for the desired time. Include a positive control for autophagy induction (e.g., starvation) and a negative control (untreated cells).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3B and p62/SQSTM1, along with a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. An accumulation of both LC3-II (the lipidated form of LC3) and p62 indicates a blockage of autophagy flux.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat the cells with the macrolide antibiotic. Include a positive control for ROS induction (e.g., Antimycin A) and an untreated control.
-
Staining: After treatment, remove the medium and incubate the cells with a mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX Red) according to the manufacturer's instructions.
-
Fluorescence Measurement: After incubation with the probe, wash the cells with a warm buffer. Measure the fluorescence intensity using a fluorescence plate reader or visualize the cells using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the untreated control to determine the fold change in mitochondrial ROS production.
Visualizations
Caption: Macrolide antibiotics can both induce autophagy and block its flux.
Caption: A logical workflow for troubleshooting inconsistent proliferation assay results.
Caption: Macrolides can induce apoptosis via mitochondrial dysfunction.
References
- 1. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Macrolide Antibiotics Exhibit Cytotoxic Effect under Amino Acid-Depleted Culture Condition by Blocking Autophagy Flux in Head and Neck Squamous Cell Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrolide antibiotics block autophagy flux and sensitize to bortezomib via endoplasmic reticulum stress-mediated CHOP induction in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrolides sensitize EGFR-TKI-induced non-apoptotic cell death via blocking autophagy flux in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azithromycin, a lysosomotropic antibiotic, impairs fluid-phase pinocytosis in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. Mitochondrial Toxicity of Azithromycin Results in Aerobic Glycolysis and DNA Damage of Human Mammary Epithelia and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Macrolide antibiotics differentially influence human HepG2 cytotoxicity and modulate intrinsic/extrinsic apoptotic pathways in rat hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Desertomycin A
Disclaimer: There is currently a limited amount of publicly available research specifically detailing methods to improve the bioavailability of Desertomycin (B81353) A. Therefore, this guide provides general strategies and troubleshooting advice based on established techniques for improving the bioavailability of other macrolide antibiotics and poorly soluble drugs. Researchers should adapt these principles to the specific physicochemical properties of Desertomycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A: this compound is a macrolide antibiotic belonging to the desertomycin family of natural products.[1][2][3][4] Like many macrolides, it is a large, complex molecule that is often poorly soluble in water.[5][6][7] This poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in limited absorption and low overall bioavailability.[8] For in vivo studies, low bioavailability can mean that the drug does not reach therapeutic concentrations at the site of action, leading to inconclusive or misleading results.[9]
Q2: What are the initial steps to consider when aiming to improve the bioavailability of a poorly soluble compound like this compound?
A: A critical first step is to thoroughly characterize the physicochemical properties of this compound. This includes determining its aqueous solubility, pKa, logP, and crystalline structure.[5] Understanding these properties will help in selecting the most appropriate formulation strategy.[6] For instance, if the compound is highly lipophilic, a lipid-based drug delivery system might be a suitable approach.[9]
Q3: What are some common formulation strategies that could be applied to this compound?
A: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can improve its dissolution rate.[9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.[7][8]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form microemulsions in the gastrointestinal tract, improving drug solubilization and absorption.[8][9]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[6][8]
Q4: Are there any chemical modification approaches that could be considered?
A: Yes, creating a prodrug is a potential strategy. This involves chemically modifying the this compound molecule to create a more soluble or permeable derivative that is converted back to the active drug in vivo.[5] Another approach is salt formation, which can significantly increase the solubility of ionizable drugs.[7][9]
Q5: What in vivo models are appropriate for testing the bioavailability of new this compound formulations?
A: The choice of animal model is crucial for obtaining relevant data.[10][11] Rodent models, such as mice and rats, are commonly used for initial pharmacokinetic (PK) screening due to their cost-effectiveness and ease of handling.[12] For more complex studies, larger animal models may be necessary. The specific infection model will depend on the therapeutic target of this compound.[10][13] For instance, if it is being investigated for its anti-tuberculosis activity, a relevant mycobacterial infection model would be required.[14][15]
Troubleshooting Guides
Issue 1: Low in vivo efficacy despite promising in vitro activity.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - Characterize the pharmacokinetic profile of the current formulation. - Explore alternative formulation strategies as outlined in the FAQs. - Consider a different route of administration for initial efficacy studies (e.g., intravenous) to bypass absorption issues. |
| Rapid Metabolism | - Conduct in vitro metabolism studies using liver microsomes. - If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or chemical modification of the drug to block metabolic sites. |
| Efflux by Transporters | - Investigate if this compound is a substrate for efflux pumps like P-glycoprotein.[16] - If so, consider co-administration with an efflux pump inhibitor or formulation strategies that can bypass these transporters. |
Issue 2: High variability in pharmacokinetic data between subjects.
| Possible Cause | Troubleshooting Steps |
| Food Effects | - The presence of food can significantly impact the absorption of macrolides.[17][18] - Standardize the feeding schedule of the animals (e.g., fasted vs. fed state) during PK studies. |
| Formulation Instability | - Assess the physical and chemical stability of the formulation under physiological conditions (e.g., pH, presence of enzymes). - Ensure consistent and reproducible preparation of the formulation for each experiment. |
| Inconsistent Dosing | - Refine the dosing technique to ensure accurate and consistent administration of the formulation. - For oral gavage, ensure the formulation is adequately suspended and the volume is accurate for each animal's weight. |
Issue 3: Difficulty in quantifying this compound in biological samples.
| Possible Cause | Troubleshooting Steps |
| Low Analyte Concentration | - Optimize the extraction method to improve recovery from the biological matrix (e.g., plasma, tissue). - Use a more sensitive analytical technique, such as liquid chromatography-mass spectrometry (LC-MS/MS).[19] |
| Matrix Effects | - The biological matrix can interfere with the analytical signal. - Implement a robust sample clean-up procedure (e.g., solid-phase extraction). - Use an internal standard that is structurally similar to this compound to correct for matrix effects. |
| Analyte Instability | - Assess the stability of this compound in the biological matrix at different storage conditions (e.g., room temperature, -20°C, -80°C). - Add stabilizing agents to the samples if necessary. |
Experimental Protocols
Protocol: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry, thin film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the dried product from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the final product in a desiccator until further use.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Drug | 150 ± 35 | 4.0 ± 1.0 | 980 ± 210 | 100 |
| Micronized Drug | 280 ± 50 | 2.5 ± 0.5 | 1850 ± 320 | 189 |
| Solid Dispersion (1:4) | 550 ± 90 | 1.5 ± 0.5 | 4200 ± 550 | 429 |
| SEDDS | 820 ± 110 | 1.0 ± 0.5 | 6500 ± 780 | 663 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Hypothetical signaling pathway for this compound's antibacterial action.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DESERTOMYCIN : PURIFICATION AND PHYSICAL-CHEMICAL PROPERTIES [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. In vivo verification of in vitro model of antibiotic treatment of device-related infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinically important interactions of macrolides and tetracyclines with dietary interventions—a systematic review with meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 19. syncsci.com [syncsci.com]
Technical Support Center: Minimizing Off-Target Effects of Desertomycin A in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, validating, and minimizing the off-target effects of Desertomycin (B81353) A in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is Desertomycin A and what are its known cellular effects?
A1: this compound is a macrolide antibiotic.[1][2] Members of the desertomycin family have demonstrated a range of biological activities, including antibacterial, antifungal, and cytostatic actions.[3][4] For instance, the related compound Desertomycin G has been shown to have cytotoxic effects on human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines, while notably not affecting normal mammary fibroblasts.[3][4] The proposed mechanism of action for desertomycins in non-mammalian systems includes disruption of the plasma membrane, leading to potassium leakage, and at higher concentrations, inhibition of protein synthesis.[2]
Q2: What are off-target effects and why are they a concern with compounds like this compound?
A2: Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and misinterpretation of the compound's mechanism of action.[5] For a compound with known cytotoxic properties like those in the desertomycin family, it is crucial to distinguish between the intended (on-target) anti-proliferative or cytotoxic effects and unintended effects on other cellular processes.
Q3: What are the initial signs that this compound might be causing off-target effects in my cellular assay?
A3: Common indicators of potential off-target effects include:
-
Discrepancy with expected phenotype: The observed cellular effect does not align with the known or hypothesized mechanism of action of this compound.
-
High cytotoxicity at low concentrations: Significant cell death is observed at concentrations where the primary target is not expected to be sufficiently engaged.
-
Inconsistent results across different cell lines: The observed phenotype varies significantly between different cell lines without a clear biological rationale.
-
Contradictory results with different assay methods: For example, a metabolic assay (like MTT) shows high toxicity, while a membrane integrity assay (like LDH release) does not.[5]
Q4: How can I minimize the risk of off-target effects from the outset of my experiments?
A4: To proactively minimize off-target effects:
-
Thorough literature review: Understand the known biological activities of this compound and other macrolides to anticipate potential off-target interactions.
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Use of appropriate controls: Always include vehicle controls (e.g., DMSO) at the same final concentration used for this compound treatment.
-
Cell line selection: Choose cell lines that are well-characterized and relevant to your research question.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal or non-specific effects in the assay. | Compound aggregation at high concentrations. | Visually inspect the this compound solution for any signs of precipitation. Perform a dose-response curve; aggregating compounds often show a steep, non-saturating response. Consider including a low concentration of a non-ionic detergent like 0.01% Triton X-100 in the assay buffer. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below 0.5%, and ideally below 0.1%. Run a vehicle-only control to assess the effect of the solvent on the assay. | |
| The observed cytotoxic effect of this compound does not seem to be target-specific. | Off-target cytotoxicity. | Validate the cytotoxic effect using an orthogonal assay with a different readout (e.g., switch from a metabolic assay to a membrane integrity assay).[6] |
| Assay interference. | Perform a cell-free assay to determine if this compound directly interferes with the assay reagents.[6] | |
| Inconsistent IC50 values for this compound between different experiments. | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and growth conditions. Ensure cells are healthy and in the exponential growth phase at the time of the experiment. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound regularly and store them appropriately (protected from light and at the recommended temperature). Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Reported Cytotoxic Activity of Desertomycin G
| Cell Line | Cell Type | Effect | Concentration | Reference |
| MCF-7 | Human breast adenocarcinoma | Cytotoxic | Not specified | [3] |
| DLD-1 | Human colon carcinoma | Cytotoxic | Not specified | [3] |
| Normal mammary fibroblasts | Human healthy mammary fibroblasts | No effect | Not specified | [3] |
Table 2: Antibacterial Activity of Desertomycin G (MIC values in µg/mL)
| Bacterial Strain | MIC (µg/mL) |
| Corynebacterium urealyticum | 16 |
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 8 |
| Streptococcus pyogenes | 8 |
| Enterococcus faecium | 8 |
| Enterococcus faecalis | 8 |
| Clostridium perfringens | 16 |
| Mycobacterium tuberculosis | 16 |
| Bacteroides fragilis | 32 |
| Haemophilus influenzae | 32 |
| Neisseria meningitidis | 32 |
| (Data from[4]) |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include wells with vehicle-only (e.g., DMSO) as a negative control and a known cytotoxic compound as a positive control.
-
Incubation: Incubate the plate for a duration relevant to the cell cycle of the chosen cell line (e.g., 48 or 72 hours).
-
Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the percentage of viability against the logarithm of this compound concentration to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its intracellular target(s). The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7][8][9]
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at a concentration known to elicit a biological response. Incubate to allow for target engagement.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Target Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein of interest using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and therefore, direct binding.[9]
Visualizations
Caption: A workflow for investigating suspected off-target effects.
Caption: A hypothetical signaling pathway for a cytotoxic macrolide.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. annualreviews.org [annualreviews.org]
How to handle inconsistent results in Desertomycin A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Desertomycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a 42-membered macrocyclic lactone antibiotic.[1] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][2] Key properties are summarized in the table below.
Q2: What is the known mechanism of action for this compound?
The precise mechanism of action of this compound is not fully elucidated.[1][2] However, studies have indicated several potential modes of action:
-
Plasma Membrane Disruption: this compound has been shown to affect the plasma membranes of yeast, leading to the leakage of potassium ions.[3]
-
Protein Synthesis Inhibition: At concentrations of 100 micrograms/mL or higher, this compound has been observed to inhibit protein synthesis.[3]
-
Interaction with Ribosomal and Chaperone Proteins: In Mycobacterium tuberculosis, this compound is suggested to bind to the ribosomal protein S12 (RPSL), the 50S ribosomal protein L3 (RPLC), and the caseinolytic protease C1 (CLPC1).[4][5][6]
Q3: What are the recommended storage and solubility guidelines for this compound?
For optimal stability, this compound should be stored at -20°C.[1][2] It is soluble in ethanol, methanol, DMF, and DMSO, but has limited solubility in water.[1][2] If a prepared solution appears as a suspension, it is best to use it immediately.[7] For clear solutions, weekly preparation is recommended to avoid loss of efficacy.[7]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
High variability in MIC values is a common challenge in antimicrobial susceptibility testing. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inoculum Size Effect | Standardize the inoculum concentration (e.g., 5 x 10^5 CFU/mL) as per established protocols like EUCAST.[8] The density of the bacterial population can significantly influence the apparent MIC.[9] |
| Bacterial Growth Phase | Use bacteria from the same growth phase (ideally logarithmic phase) for each experiment. The metabolic state of the bacteria can affect their susceptibility. |
| Media Composition | Ensure consistency in the brand, lot number, and preparation of the growth medium (e.g., Mueller-Hinton broth).[8] Components of the media can interact with the compound. |
| Solvent Effects | If using a solvent like DMSO, run a vehicle control to ensure the solvent itself is not affecting bacterial growth at the concentration used. |
| Compound Degradation | Prepare fresh stock solutions of this compound regularly.[7] Given its macrolide structure, prolonged storage in solution, especially at non-optimal temperatures, can lead to degradation.[10] |
Issue 2: Lack of Expected Activity or Apparent Resistance
If this compound does not exhibit the expected antimicrobial activity, consider the following factors related to bacterial resistance mechanisms.
| Potential Cause | Recommended Solution |
| Efflux Pumps | The target organism may possess efflux pumps that actively remove macrolides like this compound from the cell.[11][12] Consider co-administering an efflux pump inhibitor (EPI) in your assay to see if activity is restored. |
| Target Site Modification | Bacteria can develop resistance to macrolides through modification of the ribosomal target site, often mediated by erm genes.[11][12] This can prevent this compound from binding effectively. Sequence the relevant ribosomal RNA genes or proteins to check for mutations. |
| Enzymatic Inactivation | Though less common for macrolides in some species, enzymatic inactivation could be a resistance mechanism.[12] Biochemical assays could be performed to detect any modification of the this compound molecule by bacterial lysates. |
| Alternative Resistance Mechanisms | The bacteria may have other, uncharacterized resistance mechanisms.[11] |
Issue 3: Off-Target Effects or Unexplained Cellular Responses
When observing cellular effects that are not consistent with the expected mechanism of action, it is important to consider potential off-target effects.
| Potential Cause | Recommended Solution |
| Broad Bioactivity | As a complex macrolide, this compound may interact with multiple cellular targets. Its reported activities include antibacterial, antifungal, and antitumor effects.[13][14][15][16] |
| Interaction with Host Factors | In cell culture experiments, components of the serum in the media can bind to the compound, reducing its effective concentration.[9] Consider using serum-free media for a defined period or quantifying the free compound concentration. |
| Impact on Gut Microbiota | In in-vivo studies, be aware that antibiotics can have off-target effects on the host's gut microbiota, which can lead to broader physiological changes.[17] |
Experimental Protocols & Workflows
Minimum Inhibitory Concentration (MIC) Determination Protocol
This protocol is based on the EUCAST standard for 96-well plates.[8]
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Mueller-Hinton broth in a 96-well microtiter plate, starting from a concentration of 128 µg/mL.[8]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.[8]
-
Incubation: Add the bacterial inoculum to each well containing the this compound dilutions for a total volume of 100 µL.[8] Incubate the plate at 37°C for 24 hours.[8]
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]
Figure 1. Workflow for MIC Determination.
Troubleshooting Logic for Inconsistent MIC Results
The following diagram illustrates a logical workflow for troubleshooting inconsistent MIC results.
Figure 2. Troubleshooting Flowchart for MIC Assays.
This compound Signaling and Action Pathway
The proposed mechanism of action for this compound against Mycobacterium tuberculosis involves the targeting of several key proteins.
Figure 3. Proposed this compound Action in M. tuberculosis.
Quantitative Data Summary
The following table summarizes the reported bioactivity of this compound and its analogs against Mycobacterium tuberculosis.
| Compound | Target Organism | EC50 (µg/mL) |
| This compound | M. tuberculosis | 25[4][5][6] |
| Desertomycin 44-1 | M. tuberculosis | 25[4][5][6] |
| Desertomycin 44-2 | M. tuberculosis | 50[4][5][6] |
| Desertomycin G | M. tuberculosis | 16 (MIC)[4] |
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. agscientific.com [agscientific.com]
- 3. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of antibiotics on off-target infant gut microbiota and resistance genes in cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for enhancing the solubility of poorly soluble macrolides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of poorly soluble macrolides.
Section 1: General FAQs on Macrolide Solubility
Q1: Why are many macrolide antibiotics poorly soluble in water?
A1: Macrolide antibiotics, such as erythromycin (B1671065), clarithromycin, and azithromycin, often have large, complex molecular structures with a high molecular weight and significant hydrophobic surface areas.[1][2] This lipophilic nature limits their ability to interact with water molecules, leading to poor aqueous solubility, which can, in turn, result in low dissolution rates and variable oral bioavailability.[1][3]
Q2: What are the primary techniques for enhancing the solubility of poorly soluble macrolides?
A2: A variety of techniques can be employed to improve the solubility of macrolides.[3][4] The most common and effective methods include:
-
Solid Dispersion: Dispersing the macrolide in a hydrophilic carrier matrix at the molecular level.[3][5]
-
Nanosuspension: Reducing the drug particle size to the nanometer range (typically 200-600 nm), which increases the surface area for dissolution.[4][6][7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the nonpolar macrolide molecule within the hydrophobic cavity of a cyclodextrin host molecule.[4][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the macrolide in an isotropic mixture of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[1][9][10]
-
Particle Size Reduction (Micronization): Decreasing the drug's particle size to the micron range to increase the surface area and dissolution rate.[11][12][13]
-
pH Adjustment: Altering the pH of the formulation to ionize the macrolide, thereby increasing its solubility.[14][]
-
Co-solvency: Using a mixture of water and a water-miscible solvent to reduce the interfacial tension and increase drug solubility.[11][16]
Q3: How do I choose the most appropriate solubility enhancement technique for my macrolide?
A3: The selection of a suitable technique depends on several factors, including the physicochemical properties of the macrolide (e.g., melting point, log P, thermal stability), the desired dosage form, and the target release profile.[4] A logical approach to selection is outlined in the workflow diagram below.
Section 2: Troubleshooting Guides by Technique
Solid Dispersions
Q: My macrolide is showing signs of recrystallization in the solid dispersion formulation during storage. What can I do?
A: Amorphous solid dispersions are metastable, and drug recrystallization is a common stability issue. To mitigate this:
-
Increase Polymer Concentration: A higher polymer-to-drug ratio can better prevent drug molecules from aggregating and crystallizing.
-
Select a Polymer with Stronger Interactions: Choose a hydrophilic polymer (e.g., PVP, HPMC, PEGs) that can form hydrogen bonds with the macrolide, thus inhibiting molecular mobility.[17]
-
Incorporate a Second Polymer: Adding a small amount of a structurally different polymer can further disrupt drug crystallinity.
-
Control Storage Conditions: Store the formulation at low temperature and humidity to reduce molecular mobility.
Q: The dissolution rate of my macrolide from the solid dispersion is still too low. How can I improve it?
A: Several factors influence the dissolution rate.[17][18] Consider the following:
-
Carrier Selection: Ensure the carrier is highly water-soluble (e.g., Polyethylene Glycol (PEG), Povidone (PVP)).[17] Carriers with surface activity can also improve the wettability of the drug.[3]
-
Particle Size and Porosity: The method of preparation affects the final particle properties. Spray drying, for instance, can produce more porous particles than melt extrusion, potentially leading to faster dissolution.[17]
-
Drug-to-Carrier Ratio: Optimize the ratio. While a higher polymer content helps stability, an optimal ratio is needed to ensure rapid carrier dissolution and drug release. In a study with azithromycin, a 1:7 drug-to-PEG 6000 ratio yielded the best results.[19]
Nanosuspensions
Q: I'm observing particle aggregation and crystal growth (Ostwald ripening) in my nanosuspension over time. How can I improve stability?
A: Nanosuspensions are thermodynamically unstable systems.[7] Stability is a critical challenge.
-
Optimize Stabilizer: The choice and concentration of stabilizers (surfactants and/or polymers) are crucial. A combination of stabilizers, such as a surfactant and a polymer, often provides better steric and electrostatic stabilization.
-
Control Particle Size Distribution: A narrow particle size distribution is essential. Ostwald ripening is driven by the difference in saturation solubility between small and large particles.[7]
-
Zeta Potential: For electrostatic stabilization, aim for a zeta potential of at least ±30 mV.
-
Solidification: Consider converting the nanosuspension into a solid dosage form (e.g., by spray drying or lyophilization) to improve long-term stability.
Q: The particle size reduction process (e.g., high-pressure homogenization) is generating too much heat, potentially degrading my macrolide.
A: High-pressure homogenization can indeed generate significant heat.
-
Implement Cooling: Use a heat exchanger or conduct the homogenization process in a temperature-controlled environment (e.g., a cold room or by using a cooling jacket).
-
Limit Cycles: Reduce the number of homogenization cycles or the pressure, although this may compromise the final particle size. A balance must be found between particle size reduction and thermal degradation.
-
Alternative Methods: Consider "bottom-up" precipitation methods, which are conducted at lower temperatures, as an alternative to "top-down" high-energy milling or homogenization.[20]
Cyclodextrin Complexation
Q: The solubility enhancement of my macrolide with a standard cyclodextrin (e.g., β-cyclodextrin) is insufficient.
A: The complexation efficiency depends on the size and shape compatibility between the macrolide and the cyclodextrin (CD) cavity.[8][21]
-
Try CD Derivatives: Chemically modified CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), offer much higher aqueous solubility and can form more stable complexes.[21]
-
Add Auxiliary Substances: The addition of a third component, such as a water-soluble polymer or an amino acid (e.g., arginine), can create multicomponent complexes with significantly improved stability and solubility.[8][22]
-
Optimize pH: The complexation efficiency can be pH-dependent, as the ionization state of the macrolide will affect its ability to enter the hydrophobic CD cavity.
Q: How do I confirm that an inclusion complex has actually formed?
A: Several analytical techniques can provide evidence of inclusion complex formation:
-
Phase Solubility Studies: This method, developed by Higuchi and Connors, is the most common way to determine the stoichiometry and stability constant of the complex in solution.[23]
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting endotherm suggests its inclusion within the CD cavity.
-
X-ray Powder Diffraction (XRPD): Changes in the diffraction pattern, such as the appearance of a diffuse halo instead of sharp drug peaks, indicate the formation of an amorphous complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 2D ROESY experiments can provide direct evidence of the interaction between the macrolide and the CD protons in solution.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Q: My SEDDS formulation is not emulsifying properly or is forming large droplets upon dilution.
A: The self-emulsification process is sensitive to the formulation components.[24]
-
HLB Value: Ensure the hydrophilic-lipophilic balance (HLB) of your surfactant or surfactant blend is appropriate (typically in the range of 12-15 for o/w emulsions).
-
Surfactant/Co-surfactant Ratio (Smix): The ratio of surfactant to co-surfactant is critical. Constructing a pseudo-ternary phase diagram will help identify the optimal ratios of oil, surfactant, and co-surfactant that lead to spontaneous and efficient emulsification.[1]
-
Component Selection: The oil, surfactant, and co-surfactant must be miscible. The macrolide must also have good solubility in the lipid phase.
Q: The macrolide precipitates out of the emulsion after dilution in the aqueous medium.
A: This is a common issue, especially with formulations designed for high drug loading.
-
Maintain Solubilization: The amount of surfactant and co-surfactant must be sufficient to maintain the drug's solubilization within the oil droplets of the resulting emulsion.
-
Use Precipitation Inhibitors: Incorporate hydrophilic polymers (e.g., HPMC) into the formulation. These polymers can help maintain a supersaturated state of the drug upon dilution, preventing or delaying precipitation.[25] This approach is known as a supersaturatable SEDDS (S-SEDDS).
Section 3: Quantitative Data on Macrolide Solubility Enhancement
The following table summarizes reported solubility enhancements for various macrolides using different techniques.
| Macrolide | Technique | Carrier/System Components | Solubility Enhancement | Reference |
| Azithromycin | Solid Dispersion | PEG 6000 (1:7 drug:carrier ratio) | >49% drug release in 1 hour compared to pure drug. | [19] |
| Azithromycin | Liquid SEDDS | Capryol 90®, Tween 20®, Transcutol HP® | >90% drug released in 5 minutes vs. 11.27% for pure drug. | [1] |
| Azithromycin | Solid SEDDS | Adsorbed onto Aerosil 200® | >90% drug released in 15-60 minutes depending on medium. | [1] |
| Clarithromycin | pH Adjustment | Solubility is pH-dependent; decreases as pH increases. | pKa determined to be 8.76, guiding pH for solubilization. | [26] |
| Erythromycin | pH Adjustment | Solubility is pH-dependent; decreases as pH increases. | pKa determined to be 8.36, guiding pH for solubilization. | [26] |
| Ketoconazole * | Cyclodextrin Complex | β-CD with N-acetylcysteine (ternary complex) | 459-fold increase in solubility. | [22] |
Note: Ketoconazole is an antifungal, not a macrolide, but is included to demonstrate the high potential of ternary cyclodextrin complexes, a technique applicable to macrolides.
Section 4: Key Experimental Protocols
Protocol: Preparation of a Macrolide Solid Dispersion by Solvent Evaporation
-
Selection of Components: Choose a hydrophilic carrier in which the macrolide is soluble (e.g., PVP K30, PEG 6000). Select a common volatile solvent (e.g., ethanol, methanol, dichloromethane) that can dissolve both the macrolide and the carrier.[2][27]
-
Dissolution: Accurately weigh the macrolide and the carrier at the desired ratio (e.g., 1:1, 1:3, 1:5). Dissolve both components completely in the selected solvent in a round-bottom flask. Use a magnetic stirrer to ensure a homogenous solution.
-
Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid mass or thin film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven for 24 hours at a specified temperature (e.g., 40°C) to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask. Gently pulverize the product using a mortar and pestle. Pass the resulting powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Store the final product in a desiccator. Characterize the solid dispersion using techniques like DSC, XRPD, and dissolution testing to confirm the amorphous state and evaluate the enhancement in dissolution rate.
Protocol: Preparation of a Macrolide Nanosuspension by High-Pressure Homogenization (HPH)
-
Preparation of Pre-suspension: Disperse the macrolide powder in an aqueous solution containing a suitable stabilizer (e.g., Poloxamer 188, Tween 80). Use a high-shear stirrer (e.g., Ultra-Turrax) for 15-30 minutes to obtain a homogenous pre-suspension (microsuspension).
-
High-Pressure Homogenization: Transfer the pre-suspension to a high-pressure homogenizer.
-
Homogenization Cycles: Process the suspension for a predetermined number of cycles (e.g., 10-20 cycles) at a specific pressure (e.g., 1500 bar). Ensure the process is conducted under cooling to prevent drug degradation.
-
Particle Size Analysis: After the process, measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. The goal is typically an average particle size below 600 nm and a PDI below 0.3.[4]
-
Zeta Potential Measurement: Measure the zeta potential to assess the stability of the nanosuspension.
-
Storage: Store the final nanosuspension at a controlled temperature (e.g., 4°C).
Protocol: Preparation of a Macrolide-Cyclodextrin Complex by the Kneading Method
-
Component Mixing: Place the selected cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol 50:50 v/v) to form a paste.[27]
-
Drug Incorporation: Slowly add the accurately weighed macrolide to the paste while triturating continuously.
-
Kneading: Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes) to ensure intimate contact and facilitate complex formation. If the mixture becomes too dry, add a few more drops of the solvent.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until it reaches a constant weight.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the product using DSC, XRPD, and dissolution studies to confirm complexation and evaluate solubility enhancement.
References
- 1. Liquid and Solid Self-Emulsifying Drug Delivery Systems (SEDDs) as Carriers for the Oral Delivery of Azithromycin: Optimization, In Vitro Characterization and Stability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. mwiah.com [mwiah.com]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. jddtonline.info [jddtonline.info]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. scienceasia.org [scienceasia.org]
- 22. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scilit.com [scilit.com]
- 26. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Analysis of Desertomycin A and Kanamycin Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains necessitates the discovery and evaluation of novel antimicrobial agents. This guide provides a comparative overview of the efficacy of Desertomycin A, a macrolide antibiotic, and Kanamycin, an aminoglycoside antibiotic, against M. tuberculosis. The information presented herein is a synthesis of available experimental data, intended to inform further research and drug development efforts.
Efficacy Against M. tuberculosis
The in vitro activity of this compound and Kanamycin against M. tuberculosis has been evaluated using different methodologies. The available data, primarily focusing on the H37Rv reference strain, is summarized below.
| Compound | Assay Type | Metric | Concentration (µg/mL) | M. tuberculosis Strain | Reference |
| This compound | Not Specified | EC₅₀ | 25 | Not Specified | [1] |
| Desertomycin G | MIC | MIC | 16 | H37Rv | [2][3] |
| Kanamycin | Absolute Concentration | MIC | 2 | H37Rv | [4] |
| Kanamycin (Susceptible) | MIC | MIC | ≤ 2.5 | Clinical Isolates | [5] |
| Kanamycin (Resistant) | MIC | MIC | ≥ 5.0 | Clinical Isolates | [5] |
Note: EC₅₀ (Half-maximal effective concentration) and MIC (Minimum Inhibitory Concentration) are not directly comparable as they are determined by different experimental endpoints. The data for Desertomycin G, a closely related compound, is included for additional context.
Mechanisms of Action
This compound
The precise mechanism of action for this compound against M. tuberculosis is still under investigation. However, molecular docking studies suggest that it may exert its antimycobacterial effect by binding to multiple protein targets. These putative targets include the ribosomal protein S12 (RPSL), the 50S ribosomal protein L3 (RPLC), and the caseinolytic protease ClpC1.[1] The targeting of multiple proteins could potentially contribute to a lower likelihood of resistance development.
Caption: Putative mechanism of action for this compound against M. tuberculosis.
Kanamycin
Kanamycin is a well-characterized aminoglycoside antibiotic that inhibits protein synthesis in bacteria.[4] It binds irreversibly to the 30S ribosomal subunit, specifically to the 16S rRNA and the S12 ribosomal protein.[5] This binding interferes with the translation process, leading to the production of non-functional or truncated proteins, which ultimately results in bacterial cell death. Resistance to Kanamycin in M. tuberculosis is often associated with mutations in the rrs gene, which encodes the 16S rRNA.[6]
Caption: Mechanism of action for Kanamycin against M. tuberculosis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Microplate Alamar Blue Assay (MABA)
This assay is a colorimetric method used to determine the MIC of a compound against M. tuberculosis.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv culture
-
Test compounds (this compound, Kanamycin)
-
Alamar Blue reagent
-
10% Tween 80 solution
Procedure:
-
Add 100 µL of sterile deionized water to all outer wells of a 96-well plate to prevent evaporation.
-
Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in the inner wells.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
Add a mixture of Alamar Blue reagent and 10% Tween 80 to a control well (containing bacteria but no drug).
-
Re-incubate the plate for 24 hours. A color change from blue to pink indicates bacterial growth.
-
If the control well turns pink, add the Alamar Blue mixture to all other wells.
-
Incubate for another 24 hours and record the results. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[7]
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of mammalian cells, which is a crucial step in evaluating the potential toxicity of new drug candidates.
Materials:
-
Mammalian cell line (e.g., RAW 264.7 macrophages)
-
96-well cell culture plates
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed mammalian cells into a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.[8][9]
Conclusion
Both this compound and Kanamycin demonstrate in vitro activity against M. tuberculosis. Kanamycin is a well-established antibiotic with a known mechanism of action, but its efficacy can be compromised by the development of resistance. This compound represents a potentially novel class of anti-tubercular agents with a putative multi-targeting mechanism that may be less prone to resistance. However, the available data for this compound is preliminary, and further studies are required to determine its precise mechanism of action, in vivo efficacy, and safety profile. Direct comparative studies employing the same methodologies are essential for a more definitive assessment of their relative potencies. The experimental protocols provided herein offer a framework for conducting such comparative evaluations.
References
- 1. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Detection of Kanamycin-Resistant Mycobacterium tuberculosis by Identifying Mutations in the 16S rRNA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Macrolide Resistance: A Comparative Guide to Desertomycin A and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a deeper understanding of the cross-resistance profiles of novel and existing antimicrobial agents. This guide provides a comparative analysis of Desertomycin A and other well-established macrolide antibiotics, focusing on their performance against susceptible and resistant bacterial strains. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from other macrolides to illustrate the principles and methodologies of assessing cross-resistance.
Performance Comparison: Minimum Inhibitory Concentrations (MICs)
Understanding the Minimum Inhibitory Concentration (MIC) is crucial for evaluating an antibiotic's potency. The following tables summarize the MICs of various macrolides against common Gram-positive pathogens, including strains with well-defined resistance mechanisms. This data, while not directly inclusive of this compound due to a lack of publicly available comparative studies, serves as a critical reference for expected performance differences between macrolides against susceptible and resistant bacteria.
Table 1: Comparative MICs of Macrolides against Streptococcus pneumoniae
| Antibiotic | Resistance Mechanism | MIC Range (μg/mL) |
| Clarithromycin (B1669154) | Susceptible | ≤0.12 |
| mefA (efflux) | 0.5 - 32 | |
| ermB (ribosomal modification) | ≥64 | |
| Azithromycin | Susceptible | ≤0.12 |
| mefA (efflux) | 0.5 - 32 | |
| ermB (ribosomal modification) | ≥64 | |
| Erythromycin (B1671065) | Susceptible | 0.063 - 0.125 |
| Macrolide-resistant | 1 - >1024 |
Data sourced from multiple studies on macrolide susceptibility in Streptococcus pneumoniae.[1][2][3]
Table 2: Comparative MICs of Macrolides against Staphylococcus aureus
| Antibiotic | Resistance Gene Status | MIC Range (μg/mL) |
| Erythromycin | erm-negative | - |
| erm-positive (iMLSB1) | - | |
| erm-positive (cMLSB2) | - | |
| Solithromycin (B1681048) | erm-negative | 0.125 - 0.25 |
| erm-positive (iMLSB1) | 0.25 | |
| erm-positive (cMLSB2) | 4 - >16 | |
| Cethromycin (B1668416) | ermA-positive | Higher resistance |
| ermB/C-positive | Lower resistance |
1Inducible Macrolide-Lincosamide-Streptogramin B resistance. 2Constitutive Macrolide-Lincosamide-Streptogramin B resistance. Data compiled from studies on macrolide resistance in Staphylococcus aureus.[4][5]
Experimental Protocols for Assessing Cross-Resistance
A standardized methodology is paramount for generating reliable and comparable data on antibiotic cross-resistance. The following protocol outlines the key steps for determining the MIC of macrolide antibiotics using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.
1. Preparation of Materials:
-
Bacterial Strains: A panel of well-characterized bacterial strains, including susceptible wild-type strains and strains with known macrolide resistance mechanisms (e.g., possessing erm or mef genes).
-
Antimicrobial Agents: Stock solutions of this compound and other macrolides (e.g., Erythromycin, Azithromycin, Clarithromycin) of known potency.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented as required for fastidious organisms (e.g., with lysed horse blood for Streptococcus pneumoniae).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (optional).
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a suitable agar (B569324) plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of each antibiotic in the growth medium in the 96-well plates to achieve a range of concentrations that will encompass the expected MIC values.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere if required for the organism).
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualization of Macrolide Resistance Mechanisms
Understanding the molecular pathways of resistance is key to developing strategies to overcome it. The following diagrams illustrate a common mechanism of inducible macrolide resistance mediated by the ermC gene and a general workflow for studying antibiotic cross-resistance.
Caption: Inducible expression of the ermC resistance gene.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. Influence of Macrolide Susceptibility on Efficacies of Clarithromycin and Azithromycin against Streptococcus pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing of Streptococcus pneumoniae by azithromycin, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus with an erm-mediated constitutive macrolide-lincosamide-streptogramin B resistance phenotype has reduced susceptibility to the new ketolide, solithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antimicrobial activity of cethromycin against Staphylococcus aureus and compared with erythromycin and telithromycin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Anti-Tuberculosis Potential of Desertomycin A and Synergistic Drug Combinations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Currently, there is no published experimental data on the synergistic effects of Desertomycin A with other anti-tuberculosis (TB) drugs. This guide provides a comparative analysis of the known anti-tubercular activity of this compound against standard anti-TB drugs and outlines the experimental protocols for future synergy studies.
Introduction to this compound
This compound is a 42-membered macrolide antibiotic with demonstrated in vitro activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1][2] As the global challenge of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) intensifies, research into novel compounds like this compound and their potential role in combination therapies is critical. Combination therapy is the cornerstone of successful TB treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the emergence of drug resistance.[3] This guide summarizes the current knowledge on this compound's anti-TB properties and provides a framework for evaluating its potential in synergistic combinations.
Comparative Anti-Tuberculosis Activity
The following tables present the in vitro activity of this compound in comparison to first- and second-line anti-tuberculosis drugs.
Table 1: In Vitro Activity of this compound Against Mycobacterium tuberculosis
| Compound | Strain | Method | Potency (EC50) | Source |
| This compound | M. tb H37Ra | Broth microdilution | 25 µg/mL | [4][5] |
| Desertomycin G | M. tb | Not specified | 16 µg/mL (MIC) | [4] |
Table 2: In Vitro Activity of Standard First-Line Anti-Tuberculosis Drugs
| Drug | Mechanism of Action | Target Organism | Potency (MIC Range) |
| Isoniazid | Inhibits mycolic acid synthesis (cell wall) | M. tuberculosis | 0.025 - 0.05 µg/mL |
| Rifampicin | Inhibits DNA-dependent RNA polymerase | M. tuberculosis | 0.05 - 0.2 µg/mL |
| Pyrazinamide | Disrupts membrane potential and energy production | M. tuberculosis | 20 - 100 µg/mL (at acidic pH) |
| Ethambutol | Inhibits arabinosyl transferase (cell wall) | M. tuberculosis | 0.5 - 2.0 µg/mL |
Mechanism of Action of this compound
Molecular docking studies have provided initial insights into the mechanism of action of this compound against M. tuberculosis. The compound is predicted to bind to several key proteins, suggesting a multi-targeted approach that could be beneficial in overcoming resistance.[4][5]
-
Ribosomal Protein S12 (RPSL): A component of the 30S ribosomal subunit, essential for protein synthesis.
-
50S Ribosomal Protein L3 (RPLC): A component of the 50S ribosomal subunit, also crucial for protein synthesis.
-
Caseinolytic Protease C1 (ClpC1): A protein involved in protein quality control and degradation, essential for mycobacterial viability.
The potential for this compound to disrupt multiple cellular processes makes it an interesting candidate for further investigation, particularly in the context of combination therapies where it may act synergistically with drugs that have different mechanisms of action.
Experimental Protocols for Synergy Testing
While no synergy studies for this compound have been published, the following protocols outline standard methodologies for assessing the synergistic potential of novel compounds with existing anti-TB drugs.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a drug combination.[6][7]
Materials:
-
96-well microtiter plates
-
M. tuberculosis H37Ra or other suitable strain
-
Middlebrook 7H9 broth supplemented with OADC or ADC
-
This compound stock solution
-
Stock solutions of other anti-TB drugs (e.g., isoniazid, rifampicin)
-
Resazurin (B115843) or other viability indicator
Procedure:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the second anti-TB drug vertically down the plate.
-
Each well will contain a unique combination of concentrations of the two drugs. Include rows and columns with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 7-14 days.
-
Assess mycobacterial growth by adding a viability indicator like resazurin and measuring the color change or by visual inspection.
-
The MIC is defined as the lowest concentration of the drug(s) that inhibits visible growth.
Calculation of the Fractional Inhibitory Concentration (FIC) Index
The results of the checkerboard assay are quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.[1][3][8][9][10]
Formula: FIC Index = FIC of Drug A + FIC of Drug B
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Future Outlook and Recommendations
The emergence of drug-resistant M. tuberculosis necessitates the exploration of new chemical entities and therapeutic strategies. This compound, with its anti-tubercular activity and putative multi-target mechanism of action, represents a promising candidate for further research.
Recommendations for future studies:
-
Comprehensive Synergy Screening: Conduct checkerboard assays to evaluate the synergistic potential of this compound with a panel of first- and second-line anti-TB drugs against both drug-sensitive and drug-resistant clinical isolates of M. tuberculosis.
-
Mechanism of Synergy: Investigate the molecular basis of any observed synergistic interactions through transcriptomic, proteomic, and metabolomic analyses.
-
In Vivo Efficacy: Evaluate the efficacy of promising synergistic combinations in animal models of tuberculosis, such as the mouse or guinea pig model.
-
Toxicity and Pharmacokinetics: Assess the safety profile and pharmacokinetic properties of this compound alone and in combination with other drugs.
By systematically investigating the synergistic potential of this compound, the scientific community can better understand its potential role in future anti-tuberculosis combination therapies, ultimately contributing to the development of more effective and shorter treatment regimens for this devastating disease.
References
- 1. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 10. emerypharma.com [emerypharma.com]
A Head-to-Head Comparison of Desertomycin A and Erythromycin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antibacterial activity of Desertomycin A and Erythromycin, presenting supporting experimental data, methodologies, and visualizations to aid in research and development.
Executive Summary
This compound, a member of the macrolide antibiotic family, demonstrates a broad spectrum of activity against Gram-positive bacteria and has shown potential against Mycobacterium tuberculosis. Its mechanism of action is hypothesized to involve the inhibition of protein synthesis through interaction with ribosomal proteins. Erythromycin, a widely-used macrolide, is primarily effective against Gram-positive bacteria by binding to the 50S ribosomal subunit and inhibiting protein synthesis. While both antibiotics target bacterial protein synthesis, the available data suggests differences in their specific targets and activity spectra. This guide synthesizes the current understanding of their comparative efficacy.
Data Presentation: In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound, its close analog Desertomycin G, and Erythromycin against a panel of clinically relevant bacteria. It is important to note that direct head-to-head comparative studies for this compound and Erythromycin against the same strains are limited. The data for Desertomycin G is included as a close structural and functional analog to provide a broader comparative context.
| Bacterial Species | This compound MIC (µg/mL) | Desertomycin G MIC (µg/mL) | Erythromycin MIC Range (µg/mL) |
| Staphylococcus aureus | 16 | 4 | 0.25 - >256 |
| Streptococcus pneumoniae | >64 | 4 | ≤0.06 - >64 |
| Enterococcus faecalis | 32 | 8 | 1 - >128 |
| Enterococcus faecium | - | 4 | 1 - >128 |
| Corynebacterium urealyticum | - | 2 | >256 |
| Mycobacterium tuberculosis | 25 (EC50) | 16 | - |
Note: The activity of this compound has been reported to be restricted to Gram-positive bacteria[1]. Data for Desertomycin G is sourced from a study on its activity against various clinical pathogens[2][3]. Erythromycin MIC ranges are compiled from multiple sources and reflect the significant variation due to acquired resistance mechanisms[4][5][6][7][8]. The value for this compound against M. tuberculosis is presented as a 50% effective concentration (EC50)[9][10].
Mechanism of Action
Erythromycin: The mechanism of action for Erythromycin is well-established. It is a bacteriostatic agent that inhibits protein synthesis by binding to the 23S rRNA component of the 50S ribosomal subunit in susceptible bacteria. This binding interferes with the aminoacyl translocation step, preventing the transfer of tRNA from the A-site to the P-site of the ribosome, thereby halting the elongation of the polypeptide chain.
This compound: The precise antibacterial mechanism of this compound is still under investigation. However, recent molecular docking studies suggest a novel mechanism of action. It is proposed that this compound binds to the 30S ribosomal protein S12 (RPSL) and the 50S ribosomal protein L3 (RPLC), as well as the ATP-dependent chaperone ClpC1[9]. This multi-target interaction is hypothesized to disrupt ribosomal function and protein synthesis. It is important to note that this proposed mechanism is based on computational modeling and awaits direct experimental validation.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Proposed multi-target mechanism of this compound.
Caption: Workflow for MIC determination.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized protocol for assessing antimicrobial susceptibility.
1. Preparation of Antimicrobial Agent:
-
A stock solution of the antibiotic (this compound or Erythromycin) is prepared in a suitable solvent (e.g., DMSO or ethanol) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.
-
Serial twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate, typically with a final volume of 100 µL per well.
2. Preparation of Bacterial Inoculum:
-
The bacterial strain to be tested is grown on an appropriate agar (B569324) medium (e.g., Blood Agar or Tryptic Soy Agar) overnight at 37°C.
-
Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the serially diluted antibiotic is inoculated with 100 µL of the standardized bacterial suspension.
-
Control wells are included: a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).
-
The microtiter plate is incubated at 37°C for 18-24 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.
This standardized protocol allows for the reproducible determination of the in vitro activity of antimicrobial agents against various bacterial strains.
References
- 1. mdpi.com [mdpi.com]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Changes in the Antibiotic Resistance of Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis and Enterococcus faecium in the Clinical Isolates of a Multiprofile Hospital over 6 Years (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility and Characterization of Resistance Mechanisms of Corynebacterium urealyticum Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NJLM - Bladder infection, Gram-positive cocci, Prevalence [njlm.net]
- 9. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Efficacy of Desertomycin A: A Comparative Analysis for Drug Discovery Professionals
For researchers and scientists in the field of drug development, the validation of a screening assay's results is a critical step in the journey of identifying novel therapeutic agents. This guide provides a comprehensive comparison of Desertomycin A, a macrolide antibiotic, with established antimicrobial drugs, Amphotericin B and Kanamycin. By presenting experimental data, detailed protocols, and visual representations of mechanisms and workflows, this document aims to facilitate an objective evaluation of this compound's potential as a viable antimicrobial candidate.
Comparative Analysis of Antimicrobial Activity
The following tables summarize the in vitro activity of this compound and its analogs against various pathogens, alongside comparative data for Amphotericin B and Kanamycin. Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) values are presented to quantify and compare their potency.
| Compound | Organism | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | - | 25 | [1][2] |
| Desertomycin 44-1 | Mycobacterium tuberculosis | - | 25 | [1][2] |
| Desertomycin 44-2 | Mycobacterium tuberculosis | - | 50 | [1][2] |
| Desertomycin G | Mycobacterium tuberculosis H37Rv | 16 | - | [3][4] |
| Desertomycin G | Multidrug-resistant M. tuberculosis | 16 | - | [3] |
| Desertomycin G | Staphylococcus aureus | 4 | - | [5] |
| Desertomycin G | Streptococcus pneumoniae | 4 | - | [5] |
| Desertomycin G | Enterococcus faecium | 8 | - | [5] |
| Desertomycin G | Enterococcus faecalis | 8 | - | [5] |
| Desertomycin G | Clostridium perfringens | 4 | - | [5] |
| Desertomycin G | Corynebacterium urealyticum | 2 | - | [5] |
| Desertomycin G | Streptococcus pyogenes | 4 | - | [5] |
| Desertomycin G | Bacteroides fragilis | 32 | - | [5] |
| Desertomycin G | Haemophilus influenzae | 32 | - | [5] |
| Desertomycin G | Neisseria meningitidis | 32 | - | [5] |
| Compound | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Amphotericin B | Aspergillus fumigatus | 0.06 - 4 | - | - | [6] |
| Aspergillus flavus | 0.06 - 4 | - | - | [6] | |
| Aspergillus niger complex | ≤2 | - | - | [6] | |
| Aspergillus terreus | 0.06 - 4 | - | - | [6] | |
| Fusarium spp. | 0.5 - >16 | - | - | [7] | |
| Candida spp. (bloodstream isolates) | 0.125 - 1 | 0.25 | 0.5 | [8] | |
| Mucorales | up to 1 (most isolates) | - | - | [9] | |
| Kanamycin | Mycobacterium tuberculosis (susceptible strains) | ≤2.5 | - | - | [10] |
| Mycobacterium tuberculosis (resistant strains) | >20 | - | - | [10] | |
| Mycobacterium tuberculosis (clinical isolates) | 2 (median) | - | - | [11] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria that grow aerobically.[12][13]
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the antimicrobial agent at a concentration of at least 10 times the highest concentration to be tested. The solvent used should not affect the growth of the microorganism.
-
Preparation of Microdilution Plates: Aseptically dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of the antimicrobial agent by transferring 100 µL from the first well (containing the highest concentration) to the next, and so on, across the plate. The last well serves as a growth control and contains no antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from a fresh agar (B569324) plate in sterile saline or broth and adjusting the turbidity. This suspension should be further diluted in the test broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation of Plates: Inoculate each well with 10 µL of the standardized inoculum.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for most bacteria, 30°C for some fungi) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14] For some antifungals like azoles, the endpoint may be defined as a significant reduction in growth (e.g., 50%) compared to the growth control.[7]
Spread-Patch Assay for Antimicrobial Activity Screening
This method is used for the secondary screening of potential antibiotic producers.[15][16][17]
-
Preparation of Target Organism Lawn: Aseptically spread a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) evenly across the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) to create a lawn.
-
Inoculation of Producer Strains: Using a sterile toothpick or loop, pick a small amount of the microbial colony suspected of producing an antimicrobial compound (the "producer" strain).
-
Patching: Gently touch the toothpick or loop onto the surface of the agar lawn, creating a small "patch" of the producer strain. Multiple producer strains can be tested on a single plate.
-
Incubation: Incubate the plate under conditions that are optimal for both the producer and target organisms.
-
Observation: After incubation, examine the plate for zones of inhibition around the patches of the producer strains. A clear zone indicates that the producer strain has secreted a substance that inhibits the growth of the target organism.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action for this compound in M. tuberculosis
The following diagram illustrates the proposed mechanism of action for this compound against Mycobacterium tuberculosis, involving the inhibition of key proteins involved in protein synthesis.[1][2]
Caption: Proposed mechanism of this compound in M. tuberculosis.
Comparative Mechanism of Action: Amphotericin B
For comparison, the mechanism of action of Amphotericin B involves the disruption of the fungal cell membrane through binding to ergosterol.[18][19][20][21][22]
Caption: Mechanism of action of Amphotericin B.
Workflow for Screening and Validating this compound Analogs
The following workflow diagram illustrates a typical process for screening for new antibiotic producers, such as those that synthesize this compound analogs, and validating their activity.
Caption: Workflow for antibiotic screening and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Identification and Amphotericin B Susceptibility Testing of Clinical Isolates of Aspergillus From 11 Hospitals in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Amphotericin B, itraconazole, posaconazole, and isavuconazole MICs against clinical Mucorales isolates obtained by visual inspection and spectrophotometric reading according to the EUCAST 9.4 procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kanamycin Susceptibility Testing of Mycobacterium tuberculosis Using Mycobacterium Growth Indicator Tube and a Colorimetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. protocols.io [protocols.io]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. ossila.com [ossila.com]
- 17. mmbio.byu.edu [mmbio.byu.edu]
- 18. The Role of Signaling via Aqueous Pore Formation in Resistance Responses to Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 20. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Desertomycin A and Doxorubicin: A Guide for Researchers
A stark contrast in available research data marks the cytotoxic profiles of Desertomycin (B81353) A and the well-established chemotherapeutic agent, Doxorubicin. While Doxorubicin's mechanisms and cytotoxic efficacy are extensively documented, Desertomycin A remains largely unexplored in the context of cancer therapy, presenting a significant knowledge gap for the scientific community.
This guide provides a detailed comparative analysis of the cytotoxic effects of this compound and Doxorubicin, aimed at researchers, scientists, and drug development professionals. The available experimental data for both compounds are presented, highlighting the extensive body of research on Doxorubicin in contrast to the limited information on this compound's activity against cancer cell lines.
Executive Summary
Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy, exerting its potent cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.[1] Its efficacy, measured by the half-maximal inhibitory concentration (IC50), has been determined across a wide range of cancer cell lines.
In contrast, this compound, a macrolide antibiotic, is primarily recognized for its antibacterial and antifungal properties.[2] An early report from 1958 described it as having "cytostatic action," but comprehensive studies evaluating its cytotoxic effects against mammalian cancer cell lines are conspicuously absent from the scientific literature.[3] Recent research has determined its efficacy against Mycobacterium tuberculosis, but this does not directly translate to anticancer activity.[4][5][6] A related compound, Desertomycin G, has shown some cytotoxic activity against human breast and colon carcinoma cell lines, suggesting that the desertomycin family of compounds may have potential in this area, though specific data for this compound is lacking.[7][8][9][10]
This guide will first detail the well-documented cytotoxic profile of Doxorubicin, followed by a summary of the sparse information available for this compound, and conclude with standardized experimental protocols for key cytotoxicity assays.
Quantitative Cytotoxicity Data
The following tables summarize the available IC50 values for Doxorubicin in various cancer cell lines. Due to the lack of published data, a corresponding table for this compound's cytotoxic effects on cancer cell lines cannot be provided.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 24 | 24.30 | [1] |
| PC3 | Prostate Cancer | 24 | 2.64 | [1] |
| HepG2 | Hepatocellular Carcinoma | 24 | 14.72 | [1] |
| 293T | Human Embryonic Kidney (non-cancerous control) | 24 | 13.43 | [1] |
| HepG2 | Hepatocellular Carcinoma | 24 | 12.2 | [11][12] |
| Huh7 | Hepatocellular Carcinoma | 24 | > 20 | [11][12] |
| UMUC-3 | Bladder Cancer | 24 | 5.1 | [11][12] |
| VMCUB-1 | Bladder Cancer | 24 | > 20 | [11][12] |
| TCCSUP | Bladder Cancer | 24 | 12.6 | [11][12] |
| BFTC-905 | Bladder Cancer | 24 | 2.3 | [11][12] |
| A549 | Lung Cancer | 24 | > 20 | [11][12] |
| HeLa | Cervical Carcinoma | 24 | 2.9 | [11][12] |
| MCF-7 | Breast Cancer | 24 | 2.5 | [11][12] |
| M21 | Melanoma | 24 | 2.8 | [11][12] |
| HK-2 | Human Kidney (non-cancerous control) | 24 | > 20 | [11][12] |
| NCI-H1299 | Non-small Cell Lung Cancer | 48 | Significantly higher than other tested lines | [13] |
| MCF-7 | Breast Cancer | 24 | 1.20 | [14] |
| NIH3T3 | Mouse Embryonic Fibroblast (non-cancerous control) | 24 | Higher than MCF7 | [14] |
| AMJ13 | Breast Cancer | 72 | 223.6 (µg/ml) | [15] |
Table 2: Cytotoxicity Data for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Data Not Available | - | - | - | - |
Mechanisms of Action and Signaling Pathways
Doxorubicin
Doxorubicin's cytotoxic effects are multifaceted. It intercalates into DNA, disrupting DNA replication and transcription. A primary mechanism is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA supercoils, which leads to DNA strand breaks and the activation of apoptotic pathways.[16] Furthermore, Doxorubicin can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
The induction of apoptosis by Doxorubicin involves both the intrinsic and extrinsic pathways. It can upregulate the tumor suppressor protein p53, which in turn activates pro-apoptotic genes.[16] Doxorubicin can also trigger the release of cytochrome c from mitochondria, leading to the formation of the apoptosome and activation of caspase-9 and caspase-3.[17][18] The extrinsic pathway can be activated through the upregulation of death receptors like Fas.[17] Recent studies also implicate the Notch signaling pathway in Doxorubicin-induced apoptosis.[19]
Caption: Doxorubicin-induced apoptotic signaling pathways.
This compound
The mechanism of cytotoxic action of this compound in mammalian cells is currently unknown. Studies in the yeast Saccharomyces uvarum suggest that it interferes with cell wall synthesis by disrupting the underlying plasma membrane structure and function.[20] This is attributed to its macrolide structure, which is known to interact with cell membranes. If this mechanism is conserved in mammalian cells, which lack a cell wall, this compound could potentially exert cytotoxicity by directly damaging the cell membrane, leading to a loss of cellular integrity and subsequent cell death. However, this remains speculative without direct experimental evidence in cancer cell lines.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 13. researchgate.net [researchgate.net]
- 14. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. advetresearch.com [advetresearch.com]
- 16. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. [Effect of desertomycin on the synthesis of cell wall polymers in Saccharomyces uvarum] - PubMed [pubmed.ncbi.nlm.nih.gov]
Desertomycin A: A Comparative Analysis of In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Desertomycin A, a macrolide antibiotic. Due to the limited availability of public data on the in vivo performance of this compound, this document focuses on its demonstrated activities in a laboratory setting against fungal pathogens and Mycobacterium tuberculosis.
In Vitro Efficacy of this compound
This compound has demonstrated notable in vitro activity against a range of fungal species and Mycobacterium tuberculosis. The following tables summarize the key quantitative data from available studies.
Table 1: Antifungal Activity of this compound
| Organism | Metric | Value (µg/mL) |
| Filamentous Fungi | IMC | 50 |
| Yeasts | IMC | ≥100 |
IMC (Minimum Concentration Inhibiting 80% of Growth)
Table 2: Anti-Mycobacterial Activity of this compound
| Organism | Metric | Value (µg/mL) |
| Mycobacterium tuberculosis | EC50 | 25 |
EC50 (Half-maximal Effective Concentration)
Mechanism of Action
The antimicrobial activity of this compound is attributed to two primary mechanisms: disruption of the plasma membrane and inhibition of protein synthesis.
Antifungal Mechanism
Against fungal cells, this compound appears to directly affect the integrity of the plasma membrane. This interaction leads to the leakage of essential intracellular components, such as potassium ions, ultimately resulting in cell death.
Caption: Antifungal mechanism of this compound.
Anti-Mycobacterial Mechanism
In Mycobacterium tuberculosis, molecular docking studies have suggested that this compound exerts its effect by binding to several key proteins involved in essential cellular processes, including protein synthesis. The identified protein targets are RPSL (Ribosomal Protein S12), RPLC (Ribosomal Protein L3), and CLPC1 (Caseinolytic Protease C1). By binding to these proteins, this compound likely disrupts their normal function, leading to the inhibition of bacterial growth.[1][2]
Caption: Anti-mycobacterial mechanism of this compound.
Experimental Protocols
The following are representative protocols for determining the in vitro efficacy of antimicrobial compounds like this compound.
Broth Microdilution for Antifungal Susceptibility Testing (MIC Determination)
This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
Caption: Workflow for MIC determination.
Detailed Steps:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard). This suspension is further diluted in the broth medium to achieve a final standardized inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.
-
Incubation: The plate is incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours).
-
MIC Determination: Following incubation, the wells are examined for visible signs of fungal growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Microplate Alamar Blue Assay (MABA) for M. tuberculosis Susceptibility Testing (EC50 Determination)
The MABA is a colorimetric assay used to determine the susceptibility of M. tuberculosis to antimicrobial agents.
Detailed Steps:
-
Preparation of Drug Plate: this compound is serially diluted in a 96-well plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: A culture of M. tuberculosis is grown to mid-log phase and then diluted to a standardized concentration.
-
Inoculation: The wells of the drug plate are inoculated with the bacterial suspension.
-
Incubation: The plate is sealed and incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, a solution of Alamar Blue is added to each well.
-
Second Incubation: The plate is re-incubated for 16-24 hours.
-
EC50 Determination: The fluorescence or absorbance is read using a plate reader. A color change from blue to pink indicates bacterial growth. The EC50 is calculated as the concentration of this compound that inhibits 50% of the metabolic activity compared to the drug-free control.[3][4]
In Vivo Efficacy: A Knowledge Gap
A thorough search of publicly available scientific literature and databases did not yield any specific studies on the in vivo efficacy of this compound in animal models of fungal or mycobacterial infections. This represents a significant gap in the understanding of the therapeutic potential of this compound. Without in vivo data, it is not possible to assess critical parameters such as pharmacokinetics, pharmacodynamics, and overall efficacy and safety in a living organism.
Conclusion
This compound exhibits promising in vitro activity against both fungal pathogens and Mycobacterium tuberculosis, with identified mechanisms of action targeting the cell membrane and protein synthesis. However, the lack of in vivo efficacy and toxicity data is a major limitation in evaluating its potential as a therapeutic agent. Further preclinical studies in animal models are essential to determine if the demonstrated in vitro effects of this compound can be translated into a safe and effective treatment for infectious diseases.
References
- 1. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How does the mechanism of action of Desertomycin A differ from other macrolides?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 4, 2025
Abstract
Desertomycin A, a 42-membered macrolide antibiotic, exhibits a mechanism of action that significantly diverges from that of conventional macrolides such as erythromycin (B1671065) and azithromycin. While classical macrolides primarily inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, this compound demonstrates a multifaceted approach that varies with the target organism. In Mycobacterium tuberculosis, it is proposed to interact with ribosomal proteins RPSL (uS12) and RPLC (uL3), and the caseinolytic protease CLPC1. In fungi, it disrupts plasma membrane integrity and inhibits protein synthesis at higher concentrations. This guide provides a detailed comparison of the mechanisms of action, supported by available experimental data, to elucidate the unique properties of this compound.
Introduction
Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections. Their canonical mechanism involves the obstruction of the nascent peptide exit tunnel (NPET) of the bacterial 50S ribosomal subunit, leading to the cessation of protein synthesis[1][2][3]. This interaction is a hallmark of macrolides like erythromycin, clarithromycin, and azithromycin.
This compound, a structurally distinct macrolide, presents a more complex and nuanced mechanism of action. Recent studies indicate that its antimicrobial activity, particularly against significant pathogens like Mycobacterium tuberculosis and various fungi, does not conform to the established macrolide paradigm. This guide will dissect these differences, presenting the current understanding of this compound's molecular interactions and cellular effects in comparison to other well-characterized macrolides.
Comparative Mechanism of Action
The fundamental difference in the mechanism of action between this compound and other macrolides lies in their molecular targets and the subsequent cellular consequences.
Bacterial Protein Synthesis Inhibition
Classical Macrolides: The primary target of classical macrolides is the 23S rRNA of the 50S ribosomal subunit[2]. By binding within the NPET, they physically obstruct the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and halting protein synthesis[4]. The binding is often context-dependent, with the amino acid sequence of the nascent peptide influencing the inhibitory activity[5].
This compound in Mycobacterium tuberculosis: In contrast, the anti-tuberculosis activity of this compound is not attributed to binding within the NPET of the 50S subunit. Instead, molecular docking studies have identified three putative protein targets[6][7][8]:
-
Ribosomal Protein S12 (RPSL): A key protein of the small (30S) ribosomal subunit involved in maintaining translational fidelity.
-
Ribosomal Protein L3 (RPLC): A component of the large (50S) ribosomal subunit, though the interaction site appears distinct from the NPET.
-
Caseinolytic Protease C1 (CLPC1): An essential ATP-dependent chaperone and protease involved in protein quality control and degradation[9][10][11][12].
Binding to these targets suggests a multi-pronged attack on essential cellular processes in M. tuberculosis, representing a significant departure from the singular ribosomal tunnel blockade of other macrolides.
Antifungal Mechanism
Classical Macrolides: Generally, classical macrolides lack significant antifungal activity as they are designed to target prokaryotic ribosomes.
This compound: this compound exhibits a dual mechanism of action against fungi. Its primary effect is the disruption of the plasma membrane's integrity, leading to the leakage of essential ions like potassium[13]. This effect is indicative of a fungicidal action. At higher concentrations, this compound also inhibits fungal protein synthesis, although the precise mechanism of this secondary action requires further elucidation[14][15].
Quantitative Data Comparison
The following tables summarize the available quantitative data to highlight the differences in activity and targets between this compound and other macrolides.
| Compound | Organism | EC50 / MIC | Reference |
| This compound | Mycobacterium tuberculosis | 25 µg/mL | [6][7][8] |
| Desertomycin 44-1 | Mycobacterium tuberculosis | 25 µg/mL | [6] |
| Desertomycin 44-2 | Mycobacterium tuberculosis | 50 µg/mL | [6] |
| Kanamycin (Control) | Mycobacterium tuberculosis | Not specified, but this compound values are "slightly greater" | [8] |
| Desertomycin G | Mycobacterium tuberculosis | 16 µg/mL (MIC) | [6][16] |
Table 1: Anti-Mycobacterial Activity of Desertomycins.
| Compound | Proposed Target(s) in M. tuberculosis | Binding Affinity (Binding Values from Docking) | Reference |
| This compound | RPSL, RPLC, CLPC1 | -8.89 to -6.99 | [8] |
| Desertomycin 44-1 | RPSL, RPLC, CLPC1 | -8.89 to -6.99 | [8] |
| Desertomycin 44-2 | RPSL, RPLC, CLPC1 | -8.89 to -6.99 | [8] |
| Erythromycin | 50S Ribosomal Subunit (23S rRNA) | Not directly comparable |
Table 2: Molecular Targets and Binding Affinity of Desertomycins in M. tuberculosis compared to Erythromycin.
Signaling Pathways and Experimental Workflows
Mechanism of Action Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Mycobacterium tuberculosis ClpC1: characterization and role of the N-terminal domain in its function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potassium ion efflux induced by cationic compounds in yeast. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 14. Ribotoxic Proteins, Known as Inhibitors of Protein Synthesis, from Mushrooms and Other Fungi According to Endo’s Fragment Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular targets for antifungals in amino acid and protein biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Desertomycin A: A Potential New Weapon in the Arsenal Against Bacterial Infections?
A comprehensive analysis of the pre-clinical data for the macrocyclic lactone antibiotic, Desertomycin A, reveals a promising antimicrobial agent with a broad spectrum of activity. When compared to existing antibiotics, this compound and its analogs demonstrate potent efficacy against a range of clinically significant pathogens, including drug-resistant strains. However, a thorough assessment of its clinical potential necessitates further investigation into its in vivo efficacy and a more detailed toxicological profile.
This guide provides a comparative analysis of this compound with established antibiotics, presenting available data on its antimicrobial activity, mechanism of action, and toxicity. Detailed experimental protocols for key assays are also provided to ensure transparency and facilitate further research.
Antimicrobial Spectrum and Potency
This compound, a 42-membered macrocyclic lactone, and its structural analog Desertomycin G have demonstrated significant in vitro activity against a variety of Gram-positive and some Gram-negative bacteria.[1] Of particular note is their potent activity against Mycobacterium tuberculosis.
A summary of the minimum inhibitory concentrations (MICs) for Desertomycin G against various clinical isolates is presented in Table 1. This data is compared with the known efficacy of standard-of-care antibiotics against similar pathogens, although a direct head-to-head comparison with MICs from the same study is not yet available in the public domain.
| Bacterial Species | Desertomycin G MIC (µg/mL)[2][3] | Standard Antibiotic(s) | Reported MIC Range (µg/mL) |
| Corynebacterium urealyticum | 0.5 | Vancomycin, Linezolid | Vancomycin: 0.5-2, Linezolid: 0.5-4[4][5] |
| Staphylococcus aureus | 4 | Vancomycin, Linezolid, Daptomycin | Vancomycin: 0.5-2, Linezolid: 0.5-4, Daptomycin: 0.25-1 |
| Streptococcus pneumoniae | 4 | Penicillin, Amoxicillin, Ceftriaxone | Penicillin: ≤0.06-8, Amoxicillin: ≤0.06-8, Ceftriaxone: ≤0.06-2 |
| Streptococcus pyogenes | 4 | Penicillin, Clindamycin | Penicillin: ≤0.12, Clindamycin: ≤0.5 |
| Enterococcus faecium | 8 | Vancomycin, Linezolid | Vancomycin: 1->256, Linezolid: 1-4 |
| Enterococcus faecalis | 8 | Ampicillin, Vancomycin | Ampicillin: 1-16, Vancomycin: 1-32 |
| Clostridium perfringens | 4 | Metronidazole, Clindamycin | Metronidazole: 0.12-8, Clindamycin: 0.06-8 |
| Bacteroides fragilis | 16 | Metronidazole, Meropenem | Metronidazole: 0.25-16, Meropenem: 0.06-8 |
| Haemophilus influenzae | 16 | Amoxicillin-clavulanate, Ceftriaxone | Amoxicillin-clavulanate: ≤1/0.5-≥8/4, Ceftriaxone: ≤0.12-2 |
| Neisseria meningitidis | 8 | Penicillin, Ceftriaxone | Penicillin: ≤0.06-8, Ceftriaxone: ≤0.12 |
| Mycobacterium tuberculosis H37Rv | 16 | Isoniazid, Rifampicin | Isoniazid: 0.015-0.06, Rifampicin: 0.06-0.25 |
Table 1: Comparative Antimicrobial Activity of Desertomycin G and Standard Antibiotics. MIC values for Desertomycin G are from a single study.[2][3] The reported MIC ranges for standard antibiotics are compiled from various sources and may vary depending on the specific strain and testing methodology.
Furthermore, studies on this compound have demonstrated its activity against Mycobacterium tuberculosis, with reported 50% effective concentration (EC50) values of 25 µg/mL.[6][7][8]
Mechanism of Action
The precise molecular targets of this compound are still under investigation, but current evidence suggests a multi-faceted mechanism of action that disrupts key bacterial processes.
Available research indicates that desertomycins primarily target the bacterial cell membrane.[9] This interaction leads to a loss of membrane integrity, resulting in the leakage of essential intracellular components, such as potassium ions.[9] This disruption of the cell's physical barrier is a key factor in its bactericidal activity.
At higher concentrations, this compound has also been observed to inhibit protein synthesis.[9] While the exact ribosomal subunit or translation factor affected is yet to be fully elucidated, this dual mechanism of membrane disruption and protein synthesis inhibition likely contributes to its potent antimicrobial effect.
Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates the dual action of this compound, involving disruption of the bacterial cell membrane and inhibition of protein synthesis, ultimately leading to cell death.
Toxicity Profile
Preliminary cytotoxicity data for Desertomycin G suggests a favorable therapeutic window. In a study assessing its effect on human cell lines, Desertomycin G did not affect the viability of normal mammary fibroblasts at the concentrations tested.[2] However, it did exhibit cytotoxic activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines.[2][10] This selective cytotoxicity against cancerous cells while sparing normal cells is a promising characteristic.
Further comprehensive studies are required to determine the in vitro cytotoxicity of this compound against a broader panel of normal human cell lines (e.g., liver, kidney) and to establish its in vivo toxicity profile, including the determination of its 50% lethal dose (LD50).
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for key experiments are essential.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The MIC values for Desertomycin G were likely determined using a broth microdilution method, a standard procedure for assessing antimicrobial susceptibility. A generalized protocol based on established guidelines is as follows:
Figure 2: Experimental Workflow for MIC Determination. This flowchart outlines the key steps involved in a standard broth microdilution assay for determining the Minimum Inhibitory Concentration of an antimicrobial agent.
In Vivo Efficacy Murine Infection Model
Assessing the in vivo efficacy of an antibiotic is a critical step in its preclinical development. A common approach involves using a murine infection model. The following is a generalized protocol:
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. imquestbio.com [imquestbio.com]
- 4. Antimicrobial Susceptibility and Characterization of Resistance Mechanisms of Corynebacterium urealyticum Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing for Corynebacterium Species Isolated from Clinical Samples in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. benchchem.com [benchchem.com]
- 10. In Vivo Efficacy of Apramycin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Desertomycin A Versus the New Guard of Antibiotic Candidates
For Immediate Release
[City, State] – December 4, 2025 – In the ongoing battle against antimicrobial resistance, researchers are in a constant search for novel compounds that can effectively combat multidrug-resistant pathogens. This guide provides a comparative benchmark analysis of Desertomycin A, a macrolide antibiotic with broad-spectrum activity, against a new wave of antibiotic candidates currently in development. This report is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at in vitro efficacy and outlining the experimental protocols for reproducible assessment.
This compound, a 42-membered macrocyclic lactone produced by Streptomyces sp., has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its performance is herein compared with several novel antibiotic candidates that have shown promise in preclinical and clinical trials: Zosurabalpin, Gepotidacin, Cefepime-taniborbactam, and Eravacycline.
In Vitro Antimicrobial Activity: A Head-to-Head Comparison
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and the selected novel antibiotic candidates against a panel of clinically relevant bacteria, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
It is important to note that specific MIC data for this compound against all ESKAPE pathogens is limited in publicly available literature. The data presented here for Desertomycin is for Desertomycin G, a closely related derivative, which exhibits strong activity against several clinically relevant pathogens.[2][3]
Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Pathogens (µg/mL)
| Antibiotic | Staphylococcus aureus | Enterococcus faecium | Enterococcus faecalis | Streptococcus pneumoniae |
| Desertomycin G | 16[2] | 8[2] | 16[2] | 4[2] |
| Eravacycline | 0.12 (MIC90)[4] | 0.5 (MIC90)[4] | 0.12 (MIC90)[4] | 0.008 (MIC90) |
| Gepotidacin | 0.12 (MIC90, S. saprophyticus) | 4 (MIC90) | 4 (MIC90) | - |
Note: MIC90 represents the concentration required to inhibit 90% of the tested isolates.
Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Pathogens (µg/mL)
| Antibiotic | Acinetobacter baumannii | Klebsiella pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| Desertomycin G | - | - | - | - |
| Zosurabalpin | 0.12–1.0 (range) | Inactive | Inactive | Inactive |
| Eravacycline | 2 (MIC90)[4] | 2 (MIC90)[4] | 0.5 (MIC90)[4] | - |
| Cefepime-taniborbactam | - | 0.25 (MIC90) | 0.25 (MIC90) | 8 (MIC90) |
| Gepotidacin | - | 32 (MIC90) | 4 (MIC90) | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this comparison guide, based on established standards to ensure reproducibility.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar (B569324) plates for 18-24 hours. Several colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Antibiotic Dilutions: The antibiotics are serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT Assay
The cytotoxicity of the antibiotic candidates on mammalian cells is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10][11]
-
Cell Seeding: Mammalian cells (e.g., HeLa or HEK293) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the antibiotic compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Mechanism of Action: A Comparative Overview
The therapeutic potential of an antibiotic is also closely linked to its mechanism of action. A novel mechanism can overcome existing resistance pathways.
Concluding Remarks
This comparative analysis highlights the potent and often targeted efficacy of novel antibiotic candidates against multidrug-resistant pathogens. While this compound and its derivatives show promise with broad-spectrum activity, more comprehensive in vitro and in vivo data are required for a complete head-to-head comparison with candidates like Zosurabalpin, which exhibits a novel mechanism of action against the high-priority pathogen Acinetobacter baumannii. The data presented in this guide serves as a valuable resource for the scientific community to inform further research and development efforts in the critical pursuit of new antimicrobial therapies.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eMIC-AntiKP: Estimating minimum inhibitory concentrations of antibiotics towards Klebsiella pneumoniae using deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Resistance of Enterococcus Species Isolated from Produce - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Effects of Sub-inhibitory Antibiotic Concentrations on Pseudomonas aeruginosa: Reduced Susceptibility Due to Mutations [frontiersin.org]
- 8. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Statistical methods for validating the significance of Desertomycin A's antimicrobial activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for statistically validating the antimicrobial activity of Desertomycin A, a macrolide antibiotic. It offers a comparative analysis with established antibiotics, detailed experimental protocols for assessing antimicrobial efficacy, and a guide to the statistical methods required to establish the significance of these findings.
Data Presentation: Comparative Antimicrobial Activity
To contextualize the antimicrobial efficacy of the Desertomycin family, the following tables summarize the Minimum Inhibitory Concentrations (MIC) of Desertomycin G (a closely related analogue to this compound) against various bacterial pathogens, alongside the MIC values for commonly used antibiotics, Vancomycin and Ciprofloxacin (B1669076). This comparative data is essential for evaluating its potential as a novel antimicrobial agent.
Note: Data for Desertomycin G is presented here as a proxy for this compound due to the availability of comprehensive MIC values for a range of pathogens. Both are structurally similar macrolides from the Desertomycin family.
Table 1: Comparative MIC Values (µg/mL) Against Gram-Positive Bacteria
| Microorganism | Desertomycin G[1][2] | Vancomycin[3] |
| Staphylococcus aureus (MRSA) | 1 | 2 |
| Staphylococcus aureus (MSSA) | 1 | 1 |
| Streptococcus pneumoniae | 1 | 0.5 |
| Enterococcus faecalis | 4 | 2 |
| Corynebacterium urealyticum | 0.12 | - |
| Clostridium perfringens | 2 | - |
| Mycobacterium tuberculosis | 16[4] | - |
Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Bacteria
| Microorganism | Desertomycin G[1][2] | Ciprofloxacin[5][6][7] |
| Escherichia coli | >64 | 0.008 - 0.031 |
| Bacteroides fragilis | 16 | - |
| Haemophilus influenzae | 32 | - |
| Neisseria meningitidis | 8 | - |
Experimental Protocols
Accurate and reproducible data are fundamental to the validation of any new antimicrobial compound. Below are detailed methodologies for two standard assays used to determine antimicrobial susceptibility.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound and comparator antibiotic powders
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent. Perform serial two-fold dilutions in the broth medium to achieve a range of concentrations to be tested.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Microtiter Plates: Dispense the diluted antimicrobial solutions into the wells of a 96-well plate. Add the standardized bacterial inoculum to each well, ensuring a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Kirby-Bauer Disk Diffusion Susceptibility Test
This agar (B569324) diffusion method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Sterile 6 mm paper disks
-
Solutions of this compound and comparator antibiotics at known concentrations
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Agar Plates: Use MHA plates with a depth of 4 mm. Allow the plates to come to room temperature before use.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.
-
Application of Disks: Using sterile forceps, place the antibiotic-impregnated disks onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm). The interpretation of these zone diameters (as susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria for this compound.
Statistical Methods for Validating Significance
To rigorously validate the antimicrobial activity of this compound and compare it to other agents, appropriate statistical analyses are essential. The choice of statistical test will depend on the experimental design and the type of data collected.
Comparing the Mean MIC or Zone of Inhibition: t-test and ANOVA
-
Student's t-test: This test is suitable for comparing the mean MIC values or zone diameters of this compound with those of a single comparator antibiotic. An independent samples t-test would be used to determine if there is a statistically significant difference between the effects of the two drugs on a particular bacterial strain.
-
Analysis of Variance (ANOVA): When comparing the activity of this compound against multiple comparator antibiotics, a one-way ANOVA is the appropriate statistical test. ANOVA determines whether there are any statistically significant differences between the means of three or more independent groups. If the ANOVA result is significant, post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific groups are different from each other.
Hypothesis Testing:
-
Null Hypothesis (H₀): There is no significant difference in the mean antimicrobial activity (MIC or zone of inhibition) between this compound and the comparator antibiotic(s).
-
Alternative Hypothesis (H₁): There is a significant difference in the mean antimicrobial activity between this compound and the comparator antibiotic(s).
A p-value of less than 0.05 is typically considered statistically significant, leading to the rejection of the null hypothesis.
Visualizing the Validation Workflow
A clear and logical workflow is critical for the systematic validation of a new antimicrobial agent. The following diagrams, created using the DOT language for Graphviz, illustrate the key stages of this process.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Logical flow for statistical validation.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of the in vitro antibacterial activity of ciprofloxacin and thirteen other antimicrobial drugs with respect to recently isolated pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
Safety Operating Guide
Navigating the Safe Disposal of Desertomycin A: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Desertomycin A, a macrolide antibiotic. Adherence to these guidelines is essential for minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound.[1] The SDS from Cayman Chemical indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, general best practices for handling chemical compounds in a laboratory setting should always be followed. This includes wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its form and concentration. It is crucial to distinguish between the pure compound, concentrated stock solutions, dilute solutions (e.g., used cell culture media), and contaminated labware.
Step 1: Waste Segregation and Characterization
Proper segregation is the foundational step in laboratory waste management.[2][3] At the point of generation, different forms of this compound waste must be collected in separate, clearly labeled containers.
-
Unused this compound (Pure Compound/Solid Form): Any remaining solid, unused this compound should be treated as chemical waste.
-
Concentrated Stock Solutions: Stock solutions of this compound, which are at much higher concentrations than working solutions, are considered hazardous chemical waste.[4] These should never be disposed of down the drain.[3]
-
Dilute Aqueous Solutions (e.g., Used Culture Media): Media containing this compound should be considered chemical waste.[4] Due to the lack of specific data on the heat stability of this compound, autoclaving should not be solely relied upon for its deactivation.
-
Contaminated Solid Waste: All labware and supplies that have come into contact with this compound, such as pipette tips, gloves, flasks, and weigh boats, should be collected as solid chemical waste.[2]
Step 2: Collection and Containment
-
Liquid Waste: Collect unused stock solutions and used media containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4][5] The container should be labeled "Antibiotic-containing solution" or as per your institution's specific guidelines.[5]
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.[2] For materials that are also biohazardous (e.g., used cell cultures), follow your institution's protocol for mixed waste.[5]
Step 3: Inactivation (When Required and Validated)
Step 4: Final Disposal
The final step for all segregated and contained this compound waste is to arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2] EHS professionals are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.[2]
Summary of Disposal Procedures
For quick reference, the following table summarizes the recommended disposal methods for different forms of this compound waste.
| Waste Type | Description | Recommended Disposal Procedure |
| Unused Compound | Pure, solid this compound | Collect in a labeled hazardous waste container for EHS pickup. |
| Stock Solutions | Concentrated solutions of this compound | Collect in a labeled hazardous liquid waste container for EHS pickup. Do not pour down the drain.[3][4] |
| Dilute Solutions | Used cell culture media or other working solutions containing this compound | Collect in a labeled hazardous liquid waste container for EHS pickup. Do not assume autoclaving will inactivate the antibiotic.[2][4] |
| Contaminated Labware | Pipette tips, gloves, flasks, etc. | Collect in a designated solid hazardous waste container for EHS pickup.[2] |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
References
Personal protective equipment for handling Desertomycin A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Desertomycin A, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound from some suppliers indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols to minimize any potential risk.[1] The following table summarizes the recommended PPE for handling this compound, based on general laboratory best practices.[2][3][4]
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile or latex gloves should be worn to prevent skin contact.[2] Change gloves immediately if contaminated, and always before leaving the laboratory.[2][4] |
| Body Protection | Laboratory coat | A long-sleeved lab coat should be worn to protect skin and personal clothing from potential splashes.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect eyes from splashes or aerosols.[5] |
| Respiratory Protection | Not generally required | Based on the available SDS, respiratory protection is not required for handling small quantities in a well-ventilated area.[1] However, if there is a risk of generating dust or aerosols, a risk assessment should be performed, and an N95 or FFP2 respirator may be necessary.[2] |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is critical for safety and to maintain the integrity of the compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 7. Personal protective equipment and clothing | TB Knowledge Sharing [tbksp.who.int]
- 4. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. pharmastate.academy [pharmastate.academy]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
